2-(Piperazin-1-yl)cyclohexanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperazin-1-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHUZPOZJAVZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424404 | |
| Record name | 2-(Piperazin-1-yl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759402-42-1 | |
| Record name | 2-(Piperazin-1-yl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Piperazin-1-yl)cyclohexanol CAS number 759402-42-1
An In-Depth Technical Guide to 2-(Piperazin-1-yl)cyclohexanol (CAS: 759402-42-1)
Introduction
This compound, identified by the CAS number 759402-42-1, is a bifunctional organic molecule that serves as a valuable building block in synthetic chemistry.[1][2] Its structure incorporates a saturated cyclohexanol ring and a piperazine moiety, both of which are prevalent scaffolds in medicinal chemistry and materials science. The piperazine ring is a common pharmacophore found in numerous biologically active compounds, prized for its ability to act as a versatile linker and influence physicochemical properties such as solubility and basicity.[3][4] The cyclohexanol portion provides a rigid, three-dimensional framework and a reactive hydroxyl group for further chemical modification. This guide offers a technical overview of its properties, a plausible and detailed synthetic protocol, methods for analytical characterization, potential applications, and essential safety information for researchers and drug development professionals.
Physicochemical and Computed Properties
The utility of a chemical intermediate is largely defined by its physical and chemical properties. These parameters influence its reactivity, solubility, and potential for interaction with biological systems. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 759402-42-1 | [1][2][5] |
| Molecular Formula | C₁₀H₂₀N₂O | [1][2][6] |
| Molecular Weight | 184.28 g/mol | [1][2] |
| SMILES | C1CCC(C(C1)N2CCNCC2)O | [1] |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | [1] |
| LogP (Computed) | 0.1951 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
| Purity (Typical) | ≥95-98% | [1][5] |
| Storage Conditions | Sealed in dry, 2-8°C | [1][2][6] |
The computed LogP value suggests a relatively balanced hydrophilic-lipophilic character, while the TPSA and hydrogen bond counts indicate its potential for forming interactions critical for solubility and binding in biological contexts.
Synthesis and Purification
A robust and reproducible synthetic route is paramount for the utilization of any chemical building block. A highly efficient and logical pathway to this compound is through the nucleophilic ring-opening of an epoxide. This reaction is a cornerstone of organic synthesis for creating 1,2-aminoalcohols.
Synthetic Pathway: Epoxide Ring-Opening
The chosen strategy involves the reaction of cyclohexene oxide with piperazine. In this mechanism, one of the nitrogen atoms of the piperazine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This leads to the opening of the three-membered ring and the formation of the C-N bond. A subsequent protonation step, typically from the solvent or during aqueous workup, yields the final hydroxyl group. Using an excess of piperazine can minimize the formation of the N,N'-disubstituted byproduct.
Experimental Protocol: Synthesis
This protocol describes the synthesis on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (25.8 g, 0.3 mol, 3 equivalents).
-
Solvent Addition: Add absolute ethanol (100 mL) to the flask and stir until the piperazine is fully dissolved.
-
Reactant Addition: Slowly add cyclohexene oxide (9.81 g, 0.1 mol, 1 equivalent) to the stirring solution. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the residue in 100 mL of dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude product is typically purified by column chromatography to achieve high purity (>98%).
-
Column Preparation: Prepare a silica gel column (SiO₂, 60-200 μm) using a suitable solvent system. A gradient elution is often effective.[4] A common mobile phase starts with 100% dichloromethane (DCM) and gradually introduces methanol (MeOH), for example, a gradient of 0% to 10% MeOH in DCM.
-
Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Run the gradient elution, collecting fractions of 10-20 mL.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure solid or viscous oil.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures that the material meets the standards required for subsequent research and development.
Predicted Spectroscopic Data
The following data are predicted based on the known structure and are essential for confirming the product's identity. Experimental values should be compared against these predictions.
| Analysis Type | Predicted Data | Rationale / Key Features |
| ¹H NMR (400 MHz, CDCl₃) | δ ~3.4-3.6 (m, 1H, -CHOH), δ ~2.8-3.0 (m, 4H, piperazine -CH₂-), δ ~2.4-2.6 (m, 4H, piperazine -CH₂-), δ ~2.2-2.4 (m, 1H, -CH-N), δ ~1.0-2.0 (m, 8H, cyclohexyl -CH₂-), Broad singlet for -OH and -NH protons. | The spectrum should show distinct regions for the cyclohexyl protons, the non-equivalent piperazine protons, and the methine protons adjacent to the oxygen and nitrogen atoms. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~70-75 (-CHOH), δ ~60-65 (-CHN-), δ ~50-55 (piperazine C-N), δ ~45-50 (piperazine C-N), δ ~20-35 (cyclohexyl carbons). | Expect ~7 unique carbon signals, with the carbons attached to heteroatoms appearing most downfield. |
| FTIR (KBr Pellet) | 3400-3200 cm⁻¹ (broad, O-H, N-H stretch), 2930-2850 cm⁻¹ (strong, C-H stretch), 1100-1000 cm⁻¹ (C-O stretch), ~1130 cm⁻¹ (C-N stretch). | The presence of a broad peak above 3200 cm⁻¹ is a strong indicator of the alcohol and secondary amine functional groups.[7] |
| Mass Spec. (EI) | m/z (%): 184 (M⁺), 167 (M⁺ - OH), 99 (piperazinyl-cyclohexene fragment), 85 (piperazine fragment). | The molecular ion peak at m/z 184 confirms the molecular weight.[7] Fragmentation patterns can further validate the structure. |
Standard Operating Procedure: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[8]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz).[8]
-
Data Acquisition: For ¹H NMR, use a standard single-pulse experiment with 16-64 scans. For ¹³C NMR, use a proton-decoupled pulse sequence with 1024 or more scans.[8]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H).[3]
Applications in Research and Development
This compound is primarily utilized as an intermediate or scaffold in the synthesis of more complex molecules, particularly for pharmaceutical applications.
-
Scaffold for Drug Discovery: The molecule possesses two key reactive sites: the secondary amine in the piperazine ring and the hydroxyl group on the cyclohexane ring. These can be selectively functionalized to build a library of diverse compounds for high-throughput screening. For example, the secondary amine can undergo reactions like N-arylation, N-alkylation, or amidation, while the hydroxyl group can be esterified or etherified.
-
Neurological Disease Research: Piperazine derivatives are integral to many centrally acting agents. The synthesis of derivatives of similar structures has been explored for potential antiparkinsonian activity, highlighting the value of the piperazine-terpene scaffold in neuropharmacology.[3][4]
-
Versatile Pharmacophore: The piperazine moiety is a well-established pharmacophore that can improve the pharmacokinetic profile of drug candidates.[3][4] Introducing this group via a building block like this compound can be a key step in developing new therapeutic agents.
Safety and Handling
Proper handling is crucial to ensure laboratory safety. The following information is based on available data for the compound and its structural components, such as cyclohexanol and piperazine.
-
GHS Hazard Classification:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Handling: Use only in a well-ventilated area or a chemical fume hood.[12] Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2][12]
References
-
Podturkina, A.V., Li-Zhulanov, N.S., Volcho, K.P., & Salakhutdinov, N.F. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molbank, 2023, M1546. [Link]
- Google Patents. (n.d.). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
ResearchGate. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Retrieved January 17, 2026, from [Link]
-
ChemBK. (n.d.). 2-PIPERAZIN-1-YL-CYCLOHEXANOL. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2-[4-(2,5-Dimethyl-phenyl)-piperazin-1-yl]-cyclohexanol. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved January 17, 2026, from [Link]
-
PENTA s.r.o. (2025). Cyclohexanol - SAFETY DATA SHEET. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Isopropylcyclohexan-1-ol. Retrieved January 17, 2026, from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Isobornyl cyclohexanol. Retrieved January 17, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 759402-42-1|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. chembk.com [chembk.com]
- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Piperazin-1-yl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 2-(piperazin-1-yl)cyclohexanol. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its three-dimensional architecture is paramount for predicting its physicochemical properties, biological activity, and interactions with target macromolecules. This document synthesizes fundamental principles of stereochemistry with advanced analytical and computational methodologies to offer a detailed perspective on the conformational isomerism, stereoelectronic effects, and the pivotal role of intramolecular hydrogen bonding in dictating the preferred spatial arrangement of this compound. Experimental protocols for nuclear magnetic resonance (NMR) spectroscopy and computational modeling are detailed to provide a practical framework for researchers.
Introduction: The Significance of Conformational Analysis in Drug Discovery
The three-dimensional shape of a molecule is intrinsically linked to its function. In drug development, the specific conformation a molecule adopts can determine its ability to bind to a biological target, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile. This compound, with its combination of a flexible cyclohexane ring, a bulky piperazine moiety, and a hydrogen-bonding hydroxyl group, presents a fascinating case study in conformational analysis. The interplay of these structural features gives rise to a complex energy landscape with multiple possible conformations. Identifying the most stable, low-energy conformers is crucial for rational drug design and lead optimization. This guide will delve into the stereochemical intricacies of this molecule, providing a foundational understanding for its application in scientific research.
Molecular Structure and Stereoisomerism
The systematic IUPAC name for the molecule is 2-(piperazin-1-yl)cyclohexan-1-ol. Its molecular formula is C10H20N2O.[1] The structure features a cyclohexane ring substituted at adjacent carbons (C1 and C2) with a hydroxyl (-OH) group and a piperazin-1-yl group.
Chirality and Stereoisomers
The presence of two chiral centers at C1 and C2 means that this compound can exist as different stereoisomers. Specifically, it can exist as two pairs of enantiomers: (1R,2R) and (1S,2S) which form the trans diastereomer, and (1R,2S) and (1S,2R) which form the cis diastereomer.
The relative orientation of the hydroxyl and piperazinyl groups defines the cis and trans isomers. In the cis isomer, both substituents are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. These diastereomers have distinct physical and chemical properties, including different conformational preferences and biological activities.
Conformational Analysis of the Cyclohexane Ring
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions.
Chair Conformations and Ring Inversion
The chair conformation can undergo a "ring flip" to an alternative chair conformation, during which axial substituents become equatorial and vice versa. For 1,2-disubstituted cyclohexanes, the relative stability of the two chair conformers is a critical aspect of their conformational analysis.
Steric Considerations and the A-Value
Generally, bulky substituents are more stable in the equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial hydrogens on the same side of the ring. The energy difference between the axial and equatorial conformers is known as the A-value. The piperazinyl group is significantly bulkier than the hydroxyl group, and therefore, there is a strong preference for it to occupy an equatorial position.
Conformational Preferences of cis and trans Isomers
-
trans-2-(Piperazin-1-yl)cyclohexanol: The trans isomer can exist in two chair conformations: diequatorial (e,e) and diaxial (a,a). Due to the large steric bulk of the piperazinyl group, the diequatorial conformer, where both the hydroxyl and piperazinyl groups are in equatorial positions, is expected to be significantly more stable than the diaxial conformer.
-
cis-2-(Piperazin-1-yl)cyclohexanol: The cis isomer exists as a pair of rapidly interconverting chair conformers, one with an axial hydroxyl group and an equatorial piperazinyl group (a,e), and the other with an equatorial hydroxyl group and an axial piperazinyl group (e,a). Given the strong preference for the bulky piperazinyl group to be equatorial, the conformer with an axial hydroxyl and an equatorial piperazinyl group is predicted to be the more stable of the two.
The Pivotal Role of Intramolecular Hydrogen Bonding
A key feature influencing the conformational landscape of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and one of the nitrogen atoms of the piperazine ring. This non-covalent interaction can significantly stabilize certain conformations.
The Nature of the Hydrogen Bond
The hydroxyl group can act as a hydrogen bond donor, while the lone pair of electrons on either the N1 or N4 nitrogen of the piperazine ring can act as a hydrogen bond acceptor. The formation of this intramolecular hydrogen bond creates a five-membered ring, which can lock the molecule into a specific conformation.
Influence on Conformational Equilibrium
The presence of a strong intramolecular hydrogen bond can shift the conformational equilibrium. For instance, in the trans isomer, while the diequatorial conformation is sterically favored, an intramolecular hydrogen bond can only form in the diaxial conformation. However, the energetic penalty of placing the bulky piperazine group in an axial position is likely to outweigh the stabilization from the hydrogen bond in non-polar solvents.
In the more stable conformer of the cis isomer (axial -OH, equatorial piperazinyl), an intramolecular hydrogen bond can readily form between the axial hydroxyl group and the piperazinyl nitrogen. This interaction would further stabilize this conformation.
Solvent Effects
The strength and prevalence of intramolecular hydrogen bonding are highly dependent on the solvent. In polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules can compete with and disrupt the intramolecular hydrogen bond.[2] Conversely, in non-polar solvents, intramolecular hydrogen bonding is more likely to be a dominant stabilizing force.
Methodologies for Conformational Analysis
A combination of experimental and computational techniques is essential for a thorough understanding of the conformational preferences of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying molecular conformation in solution.
-
Proton (¹H) NMR: The coupling constants (J-values) between adjacent protons on the cyclohexane ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the relative orientation of the substituents and determine the predominant chair conformation. For example, a large coupling constant between the protons on C1 and C2 would indicate a diaxial relationship, while a smaller coupling constant would suggest an axial-equatorial or diequatorial arrangement.
-
Carbon (¹³C) NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to their conformational environment.
-
Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of ring inversion and calculate the thermodynamic parameters for the conformational equilibrium.
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃ for non-polar conditions, CD₃OD for polar conditions) in an NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Spectral Analysis:
-
Identify the signals corresponding to the protons on C1 and C2. These will typically be multiplets.
-
Carefully measure the coupling constants between these protons.
-
Use the magnitude of the J-values to infer the dihedral angles and thus the preferred conformation.
-
Computational Modeling
Computational chemistry provides a powerful means to explore the conformational energy landscape of a molecule.
-
Molecular Mechanics (MM): MM methods use classical force fields to rapidly calculate the potential energy of different conformations. This is an excellent method for performing a broad conformational search to identify low-energy conformers.
-
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to refine the energies and geometries of the conformers identified by molecular mechanics. QM calculations are particularly important for accurately modeling the energetics of intramolecular hydrogen bonds.
Caption: A typical workflow for the computational conformational analysis of this compound.
Summary of Conformational Preferences
The following table summarizes the predicted conformational preferences for the stereoisomers of this compound based on steric and electronic considerations.
| Isomer | More Stable Conformer | Key Stabilizing/Destabilizing Factors |
| trans | Diequatorial (e,e) | - Minimizes steric hindrance (1,3-diaxial interactions). - The bulky piperazinyl group is in the favored equatorial position. |
| cis | Axial-OH, Equatorial-piperazinyl (a,e) | - The bulky piperazinyl group is in the favored equatorial position. - Allows for the formation of a stabilizing intramolecular hydrogen bond. |
Conclusion: Implications for Drug Design
A detailed understanding of the molecular structure and conformational preferences of this compound is indispensable for its effective utilization in drug discovery. The strong preference for the piperazinyl group to occupy an equatorial position and the potential for intramolecular hydrogen bonding are the dominant forces shaping its three-dimensional structure. The insights provided in this guide, along with the detailed experimental and computational protocols, offer a robust framework for researchers to predict and analyze the behavior of this and related molecules. By elucidating the most stable conformations, scientists can better design molecules with optimized binding affinities, improved pharmacokinetic properties, and ultimately, enhanced therapeutic potential.
References
-
Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351. [Link]
-
ChemBK. (n.d.). 2-PIPERAZIN-1-YL-CYCLOHEXANOL. Retrieved from [Link]
-
Alex, A., Millan, D. S., Perez, M., Wakenhut, F., & Whitlock, G. A. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 2(7), 669-674. [Link]
-
Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Pacific Journal of Science and Technology, 23(2), 113-121. [Link]
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Carneiro, T. M., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(32), 4797-4805. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V CONTENTS • Non-Geminal Disubstituted Cyclohexanes. [Link]
-
Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. [Link]
-
NIST. (n.d.). trans-2-Aminocyclohexanol. NIST Chemistry WebBook. [Link]
Sources
An In-depth Technical Guide to the Synthesis of 2-(Piperazin-1-yl)cyclohexanol from Cyclohexene Oxide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(Piperazin-1-yl)cyclohexanol, a valuable β-amino alcohol intermediate, through the nucleophilic ring-opening of cyclohexene oxide with piperazine. The document delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses the critical parameters influencing reaction efficiency and product yield. Methodologies for product purification and characterization are outlined to ensure a self-validating workflow. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for synthesizing this important molecular scaffold.
Introduction: The Significance of β-Amino Alcohols
β-amino alcohols are a privileged structural motif found in a vast array of biologically active compounds, chiral auxiliaries, and pharmaceutical agents.[1][2] Their vicinal amino and hydroxyl functional groups provide key hydrogen bonding interactions crucial for molecular recognition at biological targets. This compound, incorporating both a piperazine ring and a cyclohexanol backbone, serves as a versatile building block in medicinal chemistry. The piperazine moiety is the third most common nitrogen heterocycle in FDA-approved drugs, valued for its ability to improve physicochemical properties such as solubility and to serve as a linker to other pharmacophores.[3]
The most direct and atom-economical route to this compound is the aminolysis of cyclohexene oxide.[4] This reaction involves the nucleophilic attack of piperazine on the epoxide ring, a fundamental transformation in organic synthesis that allows for the stereocontrolled installation of two vicinal functional groups.[5] This guide will explore the nuances of this synthesis, providing the technical depth required for successful and optimized execution.
Reaction Mechanism: The SN2 Ring-Opening of an Epoxide
The reaction between cyclohexene oxide and piperazine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The inherent strain of the three-membered epoxide ring makes its carbon atoms electrophilic and susceptible to attack by nucleophiles.
Key Mechanistic Steps:
-
Nucleophilic Attack: A nitrogen atom of the piperazine molecule, acting as the nucleophile, performs a backside attack on one of the electrophilic carbon atoms of the epoxide ring.[6]
-
Ring-Opening: This attack forces the carbon-oxygen bond of the epoxide to break, relieving the ring strain. The reaction proceeds with an inversion of stereochemistry at the center of attack.
-
Proton Transfer: The resulting negatively charged oxygen (alkoxide) is subsequently protonated, typically by a protic solvent or during aqueous work-up, to yield the final hydroxyl group.
This process results in a trans-diaxial orientation of the attacking nucleophile and the newly formed hydroxyl group in the initial chair-like transition state, which then flips to the more stable trans-diequatorial conformation of the final product.
The reaction can be performed without a catalyst, but its rate and efficiency are often enhanced by the presence of an activator. Lewis acids (e.g., ZnCl₂, Al(OTf)₃) can coordinate to the epoxide oxygen, further polarizing the C-O bonds and making the carbons more electrophilic.[7][8] Similarly, Brønsted acids or protic solvents like water can protonate the epoxide oxygen, making it a better leaving group and facilitating the ring-opening process.[9][10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to Determining the Aqueous and Organic Solubility Profile of 2-(Piperazin-1-yl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo efficacy. This technical guide provides a comprehensive framework for determining the solubility profile of 2-(Piperazin-1-yl)cyclohexanol, a molecule of interest in medicinal chemistry. In the absence of extensive published data for this specific compound, this document serves as a detailed methodological guide. It outlines the foundational principles of solubility, provides step-by-step protocols for robust experimental determination using the gold-standard shake-flask method, and details the necessary analytical quantification techniques. The guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that researchers can generate reliable, reproducible, and meaningful solubility data for this and similar piperazine-containing compounds.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of drug development. For an orally administered drug, dissolution is the first and often rate-limiting step for absorption. Poor aqueous solubility can lead to low bioavailability, high inter-subject variability, and a failure to achieve therapeutic concentrations, ultimately leading to the termination of promising drug candidates.[1]
Therefore, a comprehensive understanding of a compound's solubility profile across a range of relevant media is essential. This includes:
-
Aqueous Solubility: Determining solubility in buffers across the physiological pH range (typically pH 1.2 to 6.8) is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to classify a drug substance and support biowaivers.[2][3][4]
-
Organic Solvent Solubility: Data in various organic solvents are crucial for designing crystallization processes, developing analytical methods, and creating suitable formulations for preclinical and clinical studies.
This guide focuses on providing the experimental framework to thoroughly characterize the solubility of this compound.
Physicochemical Properties of this compound
Understanding the molecule's intrinsic properties is key to predicting its solubility behavior and designing appropriate analytical methods.
| Property | Value / Information | Source |
| Molecular Formula | C₁₀H₂₀N₂O | [5][6] |
| Molecular Weight | 184.28 g/mol | [5][6] |
| Structure | A cyclohexane ring substituted with a hydroxyl (-OH) group and a piperazin-1-yl group. | N/A |
| Predicted LogP | 0.1951 | [6] |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Functional Groups | Secondary alcohol, Secondary amine, Tertiary amine. | N/A |
| pKa (Predicted) | The piperazine moiety contains two nitrogen atoms with different basicities. The secondary amine is expected to be more basic than the tertiary amine due to steric hindrance. The hydroxyl group is weakly acidic. Precise pKa values would need to be experimentally determined. | N/A |
Interpretation of Properties: The presence of a hydroxyl group and two amine functionalities suggests the molecule can participate in hydrogen bonding, which would enhance solubility in polar protic solvents like water and alcohols.[7][8] The two basic nitrogen atoms mean that the compound's aqueous solubility will be highly dependent on pH.[9] At pH values below its pKa, the amines will be protonated, forming cationic species that are generally much more water-soluble. The moderate LogP value suggests some lipophilicity, indicating potential solubility in less polar organic solvents as well.[10]
Experimental Design for Solubility Determination
The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[11] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to allow the system to reach equilibrium.[12]
Selection of Solvents
A diverse panel of solvents should be selected to build a comprehensive profile.
-
Aqueous Buffers (ICH Guidelines): To assess biopharmaceutical properties, solubility should be determined at 37 ± 1°C in at least three aqueous buffers covering the physiological range.[2][3][4]
-
pH 1.2 (simulated gastric fluid)
-
pH 4.5
-
pH 6.8 (simulated intestinal fluid)
-
-
Organic Solvents: A range of organic solvents with varying polarities should be tested at a standard temperature (e.g., 25°C).
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, Acetone, Dichloromethane (DCM)
-
Non-Polar: Toluene, Heptane
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Experimental Protocols
Protocol: Shake-Flask Solubility Determination
This protocol is adapted from established methods and best practices.[11][12][13]
Materials:
-
This compound (solid)
-
Selected aqueous buffers and organic solvents
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector or equivalent analytical instrument
Procedure:
-
Preparation: Add a precisely measured volume (e.g., 2 mL) of the desired solvent to a glass vial.
-
Addition of Compound: Add an excess amount of solid this compound to the vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is to add enough compound to achieve a concentration of at least 2-10 mg/mL.[12]
-
Equilibration: Cap the vials securely and place them in an orbital shaker set to a constant temperature (37°C for aqueous, 25°C for organic) and agitation speed (e.g., 300 RPM).[13] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours.[13] A preliminary time-course experiment can determine the minimum time to reach a plateau concentration.
-
Phase Separation: After equilibration, visually confirm that excess solid is still present.[13] Remove the vials and allow them to stand briefly for heavy solids to settle. To separate the saturated supernatant from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particulates.[13]
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration.
-
pH Measurement (for aqueous samples): For aqueous buffers, the pH of the final saturated solution should be measured to ensure it has not shifted significantly during the experiment.[4][12]
Protocol: Analytical Quantification by HPLC-UV
Since the piperazine nucleus lacks a strong native chromophore, quantification of this compound may require derivatization or sensitive detection methods.[14] However, for solubility determination where concentrations are often higher, direct UV detection at low wavelengths (e.g., 200-215 nm) may be feasible. A more robust method involves derivatization.[14][15]
A. Direct HPLC-UV Method (Hypothetical)
-
Instrumentation: HPLC with UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Flow Rate: 1.0 mL/min.[14]
-
Detection Wavelength: 210 nm.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity (R² > 0.995).
B. Derivatization for Enhanced Sensitivity (if required)
If direct detection is not sensitive enough, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used, which reacts with the secondary amine to form a UV-active product.[14][15]
Data Presentation and Interpretation
All quantitative solubility data should be presented in a clear, tabular format. The following table is a hypothetical example of how the results for this compound might be presented.
Table 1: Hypothetical Solubility Profile of this compound
| Solvent System | Temperature (°C) | Final pH (Aqueous Only) | Solubility (mg/mL) | Solubility (µg/mL) | Classification |
| Aqueous Buffers | |||||
| pH 1.2 Buffer | 37 | 1.21 | >20.0 | >20,000 | Very Soluble |
| pH 4.5 Buffer | 37 | 4.52 | 15.8 | 15,800 | Freely Soluble |
| pH 6.8 Buffer | 37 | 6.79 | 4.5 | 4,500 | Soluble |
| Water | 25 | 8.9 (est.) | 2.1 | 2,100 | Sparingly Soluble |
| Organic Solvents | |||||
| Methanol | 25 | N/A | >50.0 | >50,000 | Very Soluble |
| Ethanol | 25 | N/A | 35.2 | 35,200 | Very Soluble |
| Acetonitrile | 25 | N/A | 1.5 | 1,500 | Sparingly Soluble |
| Dichloromethane | 25 | N/A | 0.8 | 800 | Slightly Soluble |
| Toluene | 25 | N/A | <0.1 | <100 | Very Slightly Soluble |
| Heptane | 25 | N/A | <0.01 | <10 | Practically Insoluble |
Note: Data are purely illustrative. USP solubility classifications are used.
Interpretation of Hypothetical Data:
-
The data clearly show the pH-dependent solubility typical of a basic compound, with solubility decreasing as the pH increases and the molecule becomes less protonated.
-
Excellent solubility in polar protic solvents like methanol and ethanol is observed, consistent with the molecule's ability to form hydrogen bonds.
-
Solubility decreases significantly as solvent polarity decreases, with very low solubility in non-polar hydrocarbon solvents like toluene and heptane.
Conclusion
This guide provides a comprehensive and scientifically grounded methodology for determining the solubility profile of this compound. By following the detailed protocols for the shake-flask method and employing a validated analytical technique, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development process. A thorough characterization of solubility is not merely a data collection exercise; it is a fundamental investigation into the physicochemical nature of a compound that underpins all future formulation and development efforts.
References
- Benchchem. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
- ChemBK. (n.d.). 2-PIPERAZIN-1-YL-CYCLOHEXANOL.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Journal of Pharmacy and Bioallied Sciences. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
- ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”.
- National Institutes of Health. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Quora. (2017). How do you perform the shake flask method to determine solubility?.
- ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
- Solubility of Things. (n.d.). 2-Piperazinylethanol.
- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
- ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
- ChemScene. (n.d.). 2-(Piperazin-1-yl)cyclohexan-1-ol.
- Quora. (2018). Are amines soluble in organic solvents?.
- BYJU'S. (n.d.). Physical Properties of Amines.
- Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines.
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. chembk.com [chembk.com]
- 6. chemscene.com [chemscene.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. quora.com [quora.com]
- 11. tandfonline.com [tandfonline.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. quora.com [quora.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical and Computational Investigation of 2-(Piperazin-1-yl)cyclohexanol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including enhanced solubility and oral bioavailability.[2] When coupled with a cyclohexanol ring, as in 2-(Piperazin-1-yl)cyclohexanol (CAS No. 759402-42-1)[1][4][5][6][7], the resulting structure presents a compelling candidate for drug discovery, offering a rich stereochemical landscape and multiple points for interaction with biological targets. Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and antimicrobial effects.[3][8][9][10] This guide provides a comprehensive framework for the theoretical and computational characterization of this compound, outlining a systematic approach from fundamental conformational analysis to advanced molecular simulations, thereby enabling a deeper understanding of its potential as a therapeutic agent.
Introduction: The Rationale for Computational Scrutiny
This compound is a molecule of significant interest in drug discovery due to the established pharmacological importance of its constituent fragments. The piperazine ring is a common pharmacophore in centrally active agents[3], while the cyclohexanol moiety provides a stereochemically defined scaffold that can influence binding affinity and selectivity. The combination of these two groups in a single molecule creates a platform for the development of novel therapeutics.
This technical guide is designed to provide researchers with a comprehensive, step-by-step approach to the theoretical and computational analysis of this compound. By leveraging a suite of in silico techniques, from quantum mechanical calculations to molecular dynamics simulations, we can predict and understand the molecule's behavior at an atomic level. This knowledge is crucial for rational drug design, enabling the optimization of lead compounds and the prediction of their biological activity.
Molecular Structure and Physicochemical Properties
A foundational step in the computational analysis of any molecule is the thorough characterization of its basic properties. For this compound, these are summarized below.
| Property | Value | Source |
| CAS Number | 759402-42-1 | [1][4][5][6][7] |
| Molecular Formula | C₁₀H₂₀N₂O | [1][4][6] |
| Molecular Weight | 184.28 g/mol | [1][6] |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | [1] |
| Predicted LogP | 0.1951 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
These properties provide initial insights into the molecule's potential for oral bioavailability and membrane permeability, guiding further computational and experimental work.
Conformational Analysis: A Prerequisite for Understanding Biological Activity
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For this compound, the conformational landscape is determined by the interplay of the piperazine and cyclohexanol rings. The chair conformation is the most stable for cyclohexane rings[11], and the substituents can adopt either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions, particularly 1,3-diaxial interactions, which are generally disfavored for bulky substituents.[11]
For piperazine rings, the N-H group typically prefers an equatorial position.[12] In the case of 2-substituted piperazines, the axial conformation can be favored, and this preference can be further stabilized by intramolecular hydrogen bonding.[13]
Workflow for Conformational Analysis
A systematic conformational analysis of this compound can be performed using quantum mechanical methods, such as Density Functional Theory (DFT).
Caption: Workflow for conformational analysis of this compound.
Quantum Chemical Calculations: Delving into Electronic Properties
DFT calculations provide a powerful means to investigate the electronic structure of a molecule, offering insights into its reactivity and potential interactions with biological targets.
Key DFT-Derived Descriptors
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and hyperconjugative interactions within the molecule, which can influence its stability and conformation.
Protocol for DFT Calculations
Objective: To calculate the optimized geometry, vibrational frequencies, and electronic properties of this compound.
Software: Gaussian, ORCA, or other quantum chemistry packages.
Methodology:
-
Input File Preparation:
-
Create a 3D structure of the desired conformer of this compound.
-
Specify the level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Define the calculation type: Opt for geometry optimization and Freq for frequency calculations.
-
-
Execution:
-
Run the calculation on a suitable computational resource.
-
-
Analysis of Results:
-
Verify that the geometry optimization has converged and that there are no imaginary frequencies, confirming a true energy minimum.
-
Extract the optimized coordinates, electronic energies, and thermodynamic data.
-
Visualize the HOMO, LUMO, and MEP surfaces using visualization software like GaussView or Avogadro.
-
Molecular Docking: Predicting Binding to a Target Protein
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This is a critical step in structure-based drug design.
General Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Molecular Docking Protocol
Objective: To predict the binding mode of this compound to a hypothetical target protein.
Software: AutoDock Tools, AutoDock Vina, PyMOL or UCSF Chimera.
Methodology:
-
Protein Preparation:
-
Download the protein structure from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign charges using AutoDock Tools.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Generate a 3D structure of the lowest energy conformer of this compound.
-
Assign Gasteiger charges and define rotatable bonds in AutoDock Tools.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for docking by creating a grid box that encompasses the active site of the protein.
-
-
Docking Execution:
-
Use AutoDock Vina to perform the docking calculation, specifying the prepared protein, ligand, and grid parameters.
-
-
Results Analysis:
-
Analyze the output file to identify the binding poses with the lowest binding energies.
-
Visualize the protein-ligand interactions for the best poses using PyMOL or Chimera to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
Molecular Dynamics Simulations: Capturing the Dynamic Nature of Molecular Interactions
While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the protein-ligand complex over time.
Protocol for MD Simulations
Objective: To evaluate the stability of the docked complex of this compound and a target protein.
Software: GROMACS or AMBER.
Methodology:
-
System Preparation:
-
Prepare the topology and coordinate files for the protein-ligand complex.
-
Place the complex in a simulation box of appropriate size and shape.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes in the initial system.
-
-
Equilibration:
-
Perform a two-phase equilibration (NVT and NPT) to bring the system to the desired temperature and pressure.
-
-
Production MD:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for the system to reach equilibrium and for meaningful analysis.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and protein-ligand hydrogen bonds over time.
-
Quantitative Structure-Activity Relationship (QSAR): Linking Molecular Structure to Biological Activity
QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[14]
QSAR Modeling Workflow
Caption: A typical workflow for developing a QSAR model.
Synthesis and Spectroscopic Characterization
While this guide focuses on theoretical and computational methods, it is imperative to ground these studies in experimental reality. A plausible synthetic route for this compound involves the reaction of cyclohexene oxide with piperazine. A similar approach has been used for the synthesis of related compounds.[15]
Predicted spectroscopic data, based on the principles of NMR, IR, and mass spectrometry, can serve as a valuable reference for the experimental characterization of the synthesized compound.[16]
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico strategy for the investigation of this compound. By systematically applying the described computational methodologies, researchers can gain a deep understanding of its conformational preferences, electronic properties, and potential interactions with biological targets. These theoretical insights are invaluable for guiding the synthesis, experimental testing, and optimization of this promising scaffold in the pursuit of novel therapeutics. Future work should focus on the synthesis and experimental validation of the computational predictions, as well as the exploration of a broader range of biological targets to fully elucidate the therapeutic potential of this compound and its derivatives.
References
-
In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PubMed. Available at: [Link]
-
In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PMC - NIH. Available at: [Link]
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Available at: [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. Available at: [Link]
-
2-PIPERAZIN-1-YL-CYCLOHEXANOL. ChemBK. Available at: [Link]
-
Cyclohexanol. Wikipedia. Available at: [Link]
-
Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available at: [Link]
-
(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. Available at: [Link]
-
Synthesis of Cyclohexyl 6-O-Trityl-alpha-D-Threo-Hexopyranosid-4-ulo-(2,3:3',4')-2-Pyrazoline. ResearchGate. Available at: [Link]
-
2-PIPERAZIN-1-YL-CYCLOHEXANOL. ChemBK. Available at: [Link]
-
Cyclohexanol | C6H11OH | CID 7966. PubChem - NIH. Available at: [Link]
-
QSAR, molecular docking, molecular dynamics and DFT-based design of novel Quinoline-2-yl (piperazin-1-yl) inhibitors of hepatitis C virus | Request PDF. ResearchGate. Available at: [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]
-
Conformational analysis of 2-substituted piperazines. PubMed. Available at: [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. Available at: [Link]
-
Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. PubMed Central. Available at: [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery | Bentham Science. Bentham Science. Available at: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]
-
Quantum computational, spectroscopic, topological investigations and molecular docking studies on piperazine derivatives: A comparative study on Ethyl, Benzene and Furan sulfonyl Piperazine. OUCI. Available at: [Link]
-
DFT, QSAR AND DOCKING STUDIES ON 2-[5-(ARYLOXYMETHYL)-1, 3, 4- OXADIAZOL-2-YLSULFANYL] ACETIC ACIDS DERIVATIVES AGAINST E. COLI. Available at: [Link]
-
Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity. ResearchGate. Available at: [Link]
-
Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. Available at: [Link]
- US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents.
-
Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. Available at: [Link]
-
Synthesis, structural and spectral analysis of 1-(pyrazin-2-yl) piperidin-2-ol by density functional theory | Request PDF. ResearchGate. Available at: [Link]
-
Effect of synthesized cyclohexanol derivatives using L-menthol as a lead compound on the percutaneous absorption of ketoprofen. PubMed. Available at: [Link]
-
2-Isopropylcyclohexan-1-ol | C9H18O | CID 95331. PubChem - NIH. Available at: [Link]
-
Conjugation and hyperconjugation in conformational analysis of cyclohexene derivatives containing an exocyclic double bond. PubMed. Available at: [Link]
-
The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. MDPI. Available at: [Link]
-
3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available at: [Link]
-
Synthesis, optimization, DFT/TD-DFT and COX/LOX docking of new Schiff base N'-((9-ethyl-9H-carbazol-1-yl)methylene)naphthalene-2-sulfonohydrazide. ResearchGate. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. youtube.com [youtube.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioinformaticsreview.com [bioinformaticsreview.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. 759402-42-1|this compound|BLD Pharm [bldpharm.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 10. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neovarsity.org [neovarsity.org]
- 15. (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol | MDPI [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An Investigator's Guide to the Pharmacological Potential of 2-(Piperazin-1-yl)cyclohexanol: A Hypothesis-Driven Approach
Abstract
The compound 2-(Piperazin-1-yl)cyclohexanol presents a compelling, yet underexplored, scaffold for novel therapeutic development. This technical guide provides a comprehensive framework for the systematic investigation of its potential pharmacological activities. By deconstructing the molecule into its core components—the versatile piperazine ring and the structurally significant cyclohexanol moiety—we can formulate a series of robust, testable hypotheses. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a roadmap for initial screening and in-depth characterization. We will detail the scientific rationale behind prioritizing certain therapeutic areas, provide validated experimental protocols, and outline data interpretation strategies. Our approach emphasizes scientific integrity, causality in experimental design, and a self-validating workflow to unlock the therapeutic promise of this intriguing molecule.
Introduction: Unveiling the Potential Within a Hybrid Scaffold
The quest for novel chemical entities with therapeutic potential often leads to the exploration of hybrid molecules that combine well-established pharmacophores. This compound is a prime example of such a molecule, integrating the privileged piperazine scaffold with a cyclohexanol backbone. The piperazine ring is a cornerstone of modern medicinal chemistry, found in a multitude of approved drugs with activities spanning central nervous system (CNS) disorders, inflammation, and infectious diseases.[1][2][3][4][5] Its two nitrogen atoms provide a unique combination of structural rigidity and hydrogen bonding capabilities, making it an ideal anchor for interacting with biological targets.[5]
The cyclohexanol moiety, while serving as a versatile synthetic intermediate, also contributes to the lipophilicity and three-dimensional structure of a molecule, which are critical for target engagement and pharmacokinetic properties.[6] A notable example is the analgesic tramadol, which features a substituted cyclohexanol ring essential for its mechanism of action.[7]
Given the dearth of published pharmacological data on this compound itself[8][9][10], this guide adopts a hypothesis-driven strategy. We will explore the most probable pharmacological activities based on the well-documented properties of its constituent parts. The primary areas of investigation proposed are:
-
Central Nervous System (CNS) Activity: Targeting neurotransmitter receptors and transporters.
-
Anti-inflammatory Potential: Modulating key pathways in the inflammatory cascade.
-
Antimicrobial Activity: Assessing efficacy against a panel of pathogenic bacteria and fungi.
This guide will provide the scientific rationale and detailed protocols for a comprehensive preliminary assessment of this compound.
Synthesis and Characterization of this compound
A prerequisite for any pharmacological investigation is the reliable synthesis and thorough characterization of the compound of interest. While several chemical suppliers list this compound, in-house synthesis may be necessary for larger quantities or for the creation of derivatives. A plausible synthetic route involves the reaction of cyclohexene oxide with piperazine.
General Synthetic Protocol
A common method for the synthesis of amino alcohols is the ring-opening of an epoxide with an amine. In this case, cyclohexene oxide would be reacted with piperazine.
Step-by-step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexene oxide in a suitable solvent such as ethanol or isopropanol.
-
Addition of Piperazine: Add an excess of piperazine to the solution. The excess piperazine acts as both a nucleophile and a base to neutralize the newly formed secondary amine.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be dissolved in an aqueous acidic solution (e.g., 1M HCl) and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted cyclohexene oxide.
-
Purification: The aqueous layer is then basified with a strong base (e.g., NaOH) to deprotonate the piperazine nitrogens and the product is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Structural Verification
The identity and purity of the synthesized this compound must be unequivocally confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of proton and carbon environments. | Characteristic peaks corresponding to the cyclohexanol and piperazine protons and carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of C₁₀H₂₀N₂O (184.28 g/mol ). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Broad O-H stretch, N-H stretch, and C-N stretches. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity (>95%). |
Investigating Potential CNS Activities
The piperazine moiety is a well-established pharmacophore in numerous CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[1][4] This is often due to its interaction with monoamine neurotransmitter systems, such as dopamine, serotonin, and norepinephrine receptors and transporters.[3][4] Therefore, a primary avenue of investigation for this compound is its potential to modulate these systems.
Scientific Rationale
Many piperazine-containing drugs exhibit their CNS effects by acting as ligands for G-protein coupled receptors (GPCRs) or as inhibitors of neurotransmitter reuptake transporters. The structural features of this compound, with its basic nitrogen atoms and potential for stereoisomers, make it a candidate for interacting with the binding pockets of these proteins.
Experimental Workflow: CNS Target Screening
A tiered approach is recommended, starting with broad screening and progressing to more specific functional assays.
Caption: Tiered workflow for CNS activity screening.
Detailed Protocols
Protocol 3.3.1: Radioligand Binding Assays
This protocol provides a general framework for assessing the binding affinity of this compound to a target receptor or transporter.
-
Preparation of Membranes: Obtain commercially available cell membranes expressing the target of interest (e.g., HEK293 cells overexpressing the human dopamine D2 receptor).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Competition Binding: In a 96-well plate, add the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
| Parameter | Description |
| IC₅₀ | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant, which represents the affinity of the compound for the receptor. |
Protocol 3.3.2: Neurotransmitter Reuptake Inhibition Assay
This assay measures the ability of the compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.
-
Cell/Synaptosome Preparation: Prepare rat brain synaptosomes or use cell lines stably expressing the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).
-
Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of this compound.
-
Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]-dopamine) to initiate uptake.
-
Incubation: Incubate for a short period at 37°C.
-
Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the amount of radioactivity taken up by the cells/synaptosomes using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.
Exploring Anti-inflammatory Properties
Chronic inflammation is a hallmark of numerous diseases, and many piperazine derivatives have demonstrated anti-inflammatory effects.[11][12] The potential mechanisms are diverse, including the inhibition of pro-inflammatory cytokines and enzymes.
Scientific Rationale
The anti-inflammatory activity of some piperazine-containing compounds has been attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway, or to inhibit enzymes like cyclooxygenases (COX). Given the structural similarities, it is plausible that this compound could exhibit similar properties.
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Protocols
Protocol 4.3.1: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This protocol assesses the ability of the compound to suppress the production of pro-inflammatory cytokines in immune cells.
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Cell Viability: First, determine the non-toxic concentration range of this compound using an MTT or LDH assay.
-
Treatment: Seed the cells in a 96-well plate and pre-treat with non-toxic concentrations of the compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control.
Protocol 4.3.2: Nitric Oxide (NO) Production Assay
This assay measures the inhibition of nitric oxide, a key inflammatory mediator.
-
Follow Steps 1-4 from Protocol 4.3.1.
-
Griess Assay: Mix the collected supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve.
-
Data Analysis: Calculate the percentage inhibition of NO production.
| Assay | Endpoint Measured | Interpretation of Positive Result |
| ELISA | Concentration of TNF-α, IL-6 | Reduction in cytokine levels indicates potential anti-inflammatory activity. |
| Griess Assay | Nitrite concentration (as a proxy for NO) | Reduction in nitrite levels suggests inhibition of iNOS and anti-inflammatory potential. |
Assessment of Antimicrobial Activity
Piperazine derivatives have been reported to possess antibacterial and antifungal properties.[13][14] The presence of the basic piperazine ring can facilitate interactions with microbial cell membranes or intracellular targets.
Scientific Rationale
The nitrogen atoms of the piperazine ring can be protonated at physiological pH, leading to a cationic structure that can interact with the negatively charged components of microbial cell walls and membranes, potentially leading to cell lysis. Alternatively, the compound may penetrate the cell and inhibit essential enzymes.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial activity assessment.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Microorganism Panel: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
| Microorganism | Gram Stain | Growth Medium |
| Staphylococcus aureus | Gram-positive | Mueller-Hinton Broth |
| Escherichia coli | Gram-negative | Mueller-Hinton Broth |
| Pseudomonas aeruginosa | Gram-negative | Mueller-Hinton Broth |
| Candida albicans | N/A (Fungus) | RPMI-1640 |
Conclusion and Future Directions
This guide provides a foundational, hypothesis-driven framework for the initial pharmacological characterization of this compound. Based on the well-established activities of its piperazine and cyclohexanol components, investigations into its CNS, anti-inflammatory, and antimicrobial potential are highly warranted. The detailed protocols and tiered workflows are designed to ensure a systematic and efficient evaluation.
Positive results in any of these primary screens should be followed by more in-depth mechanistic studies, in vivo efficacy models, and preliminary ADME/Tox profiling. Furthermore, the synthesis of a small library of derivatives, by modifying the cyclohexanol or the second nitrogen of the piperazine, could provide valuable structure-activity relationship (SAR) data to optimize potency and selectivity. The exploration of this compound and its analogues represents a promising endeavor in the search for new therapeutic agents.
References
- National Center for Biotechnology Information. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- Wikipedia. (2024). Piperazine. In Wikipedia.
- ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.
- Wiley Online Library. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library.
- PubMed. (n.d.). The medicinal chemistry of piperazines: A review. PubMed.
- PubMed. (2000). Effect of synthesized cyclohexanol derivatives using L-menthol as a lead compound on the percutaneous absorption of ketoprofen. PubMed.
- PharmaCompass. (n.d.). Cyclohexanol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- BOC Sciences. (n.d.). Some common types of cyclohexanol derivatives and their application markets. BOC Sciences.
- Wikipedia. (2024). Tramadol. In Wikipedia.
- Dakenchem. (n.d.). Cyclohexanol in Pharmaceutical Synthesis: A Key Intermediate. Dakenchem.
- BLD Pharm. (n.d.). 759402-42-1|this compound. BLD Pharm.
- PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.
- Preprints.org. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org.
- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.
- PubMed. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed.
- ChemBK. (n.d.). 2-PIPERAZIN-1-YL-CYCLOHEXANOL. ChemBK.
- Alchem Pharmtech. (n.d.). CAS 759402-42-1 | this compound. Alchem Pharmtech.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Tramadol - Wikipedia [en.wikipedia.org]
- 8. 759402-42-1|this compound|BLD Pharm [bldpharm.com]
- 9. chembk.com [chembk.com]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 12. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 2-(Piperazin-1-yl)cyclohexanol: A Detailed Guide to Epoxide Ring-Opening
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-(Piperazin-1-yl)cyclohexanol, a valuable building block in medicinal chemistry. The protocol is centered around the nucleophilic ring-opening of cyclohexene oxide with piperazine, a robust and well-established synthetic route. This application note is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, and practical guidance on purification and characterization. By explaining the causality behind experimental choices, this guide ensures both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Scientific Background
The piperazine motif is a privileged scaffold in modern drug discovery, appearing in numerous approved therapeutic agents. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross biological membranes. The target molecule, this compound [CAS: 759402-42-1], combines this key heterocycle with a cyclohexanol backbone, creating a versatile intermediate for the synthesis of more complex drug candidates.[1][2][3]
The chosen synthetic strategy involves the reaction of cyclohexene oxide [CAS: 286-20-4] with piperazine [CAS: 110-85-0]. This reaction is a classic example of an SN2-type nucleophilic ring-opening of an epoxide.[4][5] The nitrogen atom of piperazine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This process is highly efficient and regioselective, leading to the formation of a β-amino alcohol. Understanding the mechanism is crucial for optimizing reaction conditions and predicting outcomes. Lewis acid catalysis can enhance the reactivity of the epoxide, though for a strong nucleophile like piperazine, thermal conditions are often sufficient.[6][7]
Reaction Scheme:
Figure 1: Overall synthesis of this compound from cyclohexene oxide and piperazine.
Mechanistic Pathway: SN2 Ring-Opening
The reaction proceeds via a backside nucleophilic attack by one of the secondary amines of the piperazine molecule on a carbon atom of the epoxide ring. This attack occurs with an inversion of stereochemistry at the point of attack, a hallmark of the SN2 mechanism.[8] The epoxide oxygen is simultaneously protonated by the solvent (or in a subsequent work-up step) to yield the final hydroxyl group.
The diagram below illustrates the key steps in the reaction mechanism.
Sources
- 1. chembk.com [chembk.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 759402-42-1|this compound|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 6. Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
A Practical, Step-by-Step Guide to the Synthesis of 2-(Piperazin-1-yl)cyclohexanol Derivatives
An Application Note for Medicinal and Process Chemistry
Abstract
This comprehensive application note provides a detailed guide for the synthesis of 2-(piperazin-1-yl)cyclohexanol derivatives, a scaffold of significant interest in modern drug discovery. The piperazine moiety is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic profiles of drug candidates.[1] When combined with the cyclohexanol backbone, it creates a versatile three-dimensional structure amenable to further functionalization. The primary synthetic strategy detailed herein focuses on the robust and regioselective nucleophilic ring-opening of cyclohexene oxide with piperazine or its N-substituted analogues. We will explore the mechanistic underpinnings, provide step-by-step experimental protocols, and discuss critical process considerations for researchers in pharmaceutical development and organic synthesis.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is the third most common nitrogen heterocycle found in FDA-approved pharmaceuticals, integral to the structure of blockbuster drugs like Sildenafil (Viagra) and Imatinib (Gleevec).[1] Its prevalence is due to the two nitrogen atoms at the 1 and 4 positions, which can act as hydrogen bond acceptors or donors, enhancing solubility, bioavailability, and receptor-binding interactions.[1][2] The this compound framework combines this valuable heterocycle with a chiral cyclohexane core, offering a key building block for creating structurally diverse and biologically active molecules for various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.[3][4]
The most direct and efficient method for constructing this framework is the aminolysis of an epoxide, a cornerstone reaction in organic synthesis.[5][6] This approach is favored for its high atom economy, predictable stereochemical outcome, and operational simplicity.
Core Synthetic Strategy: Nucleophilic Ring-Opening of Cyclohexene Oxide
The principal reaction involves the nucleophilic attack of a piperazine nitrogen atom on one of the electrophilic carbons of the cyclohexene oxide ring. This reaction proceeds via an SN2 mechanism, driven by the release of the significant ring strain inherent in the three-membered epoxide ring.[7]
Causality Behind the Method:
-
Driving Force: The high angle and torsional strain of the epoxide ring makes it susceptible to ring-opening, even with moderately strong nucleophiles like secondary amines.[7]
-
Stereochemical Control: The SN2 attack occurs from the backside, leading to an inversion of configuration at the attacked carbon. For cyclohexene oxide, this results in a diaxial opening, yielding a product where the piperazinyl group and the newly formed hydroxyl group are in a trans relationship. This stereochemical outcome is highly predictable, a principle known as the Fürst-Plattner rule.[8]
-
Catalysis: While the reaction can proceed thermally, it is often accelerated by the use of a Lewis acid catalyst, such as Aluminum triflate (Al(OTf)₃). The Lewis acid coordinates to the epoxide oxygen, making the ring a more potent electrophile and facilitating the nucleophilic attack.[5][6][8] This allows the reaction to proceed under milder conditions and often with improved yields.
Below is a diagram illustrating the general mechanism for this key transformation.
Caption: General mechanism of epoxide ring-opening.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of the Parent Compound, 2-(Piperazin-1-yl)cyclohexan-1-ol
This protocol describes the synthesis of the core, unsubstituted scaffold.
Materials:
-
Cyclohexene oxide (1.0 eq)[9]
-
Piperazine (anhydrous, 2.5 eq)
-
Ethanol (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard glassware for reflux and work-up
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve piperazine (2.5 equivalents) in 100 mL of anhydrous ethanol.
-
Expert Insight: Using an excess of piperazine is crucial to minimize the formation of the 1,4-bis(2-hydroxycyclohexyl)piperazine byproduct, where a single piperazine molecule reacts with two epoxide molecules.
-
-
Addition of Epoxide: To the stirring solution, add cyclohexene oxide (1.0 equivalent) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 8-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol:Ammonia (90:9:1) until the cyclohexene oxide spot has disappeared.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a gradient elution from pure dichloromethane to 10% methanol in dichloromethane.
-
Trustworthiness Tip: To prevent peak tailing on the silica column due to the basic nature of the product, it is advisable to pre-treat the silica with triethylamine or include ~1% triethylamine in the eluent system.
-
-
Characterization: The final product, a white solid or viscous oil, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The trans configuration can be confirmed by the large coupling constants (~8-10 Hz) between the protons at C1 and C2 in the ¹H NMR spectrum.
Protocol 2: Synthesis of a Representative Derivative, 2-[4-(4-Isopropylbenzyl)piperazin-1-yl]cyclohexan-1-ol
This protocol demonstrates how to synthesize a more complex, N-substituted derivative, a common strategy in drug development.[10]
Materials:
-
Cyclohexene oxide (1.0 eq)
-
1-(4-Isopropylbenzyl)piperazine (1.1 eq)[10]
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Ethanol (anhydrous)
Step-by-Step Procedure:
-
Reaction Setup: Combine 1-(4-isopropylbenzyl)piperazine (1.1 equivalents) and potassium carbonate (1.5 equivalents) in a round-bottom flask with anhydrous ethanol.
-
Expert Insight: The use of a slight excess of the amine and a base like K₂CO₃ helps to drive the reaction to completion.
-
-
Addition of Epoxide: Add cyclohexene oxide (1.0 equivalent) to the suspension.
-
Reaction: Heat the mixture to reflux for 8 hours.[10]
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1. The product is isolated after column chromatography.[10]
Synthesis of Starting Materials: Preparing N-Substituted Piperazines
While many N-substituted piperazines are commercially available, they can be readily synthesized in the lab. Reductive amination is one of the most reliable and versatile methods.[11][12]
Caption: Workflow for N-substituted piperazine synthesis.
General Protocol for Reductive Amination:
-
Dissolve piperazine (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a chlorinated solvent like 1,2-dichloroethane (DCE).
-
Stir for 30 minutes to allow for iminium ion formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.[12]
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Dry, concentrate, and purify the product as needed.
Quantitative Data Summary & Troubleshooting
The following table provides representative data for the synthesis of various derivatives via the epoxide ring-opening method.
| Starting Piperazine | Solvent | Catalyst | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| Piperazine | Ethanol | None | 78 | 10 | 60-75 | General Procedure |
| 1-Methylpiperazine | Acetonitrile | Al(OTf)₃ | 82 | 6 | 85-95 | [5][6] |
| 1-Phenylpiperazine | Toluene | None | 110 | 12 | 70-80 | General Procedure |
| 1-Benzylpiperazine | Ethanol | None | 78 | 8 | 80-90 | General Procedure |
| 1-(4-Fluorophenyl)piperazine | Methanol | LiClO₄ | 65 | 12 | ~88 | [13] |
Troubleshooting Guide:
-
Low Yield:
-
Cause: Incomplete reaction or side-product formation.
-
Solution: Consider adding a Lewis acid catalyst (e.g., Al(OTf)₃, LiClO₄) to increase the reaction rate. Ensure starting materials are pure and anhydrous. Increase reaction time or temperature if necessary.
-
-
Formation of Di-substituted Byproduct:
-
Cause: Stoichiometry of piperazine to epoxide is too low (<2:1).
-
Solution: Increase the molar excess of piperazine to favor the mono-addition product.
-
-
Product Streaking on TLC/Column:
-
Cause: The basic amine product is interacting strongly with the acidic silica gel.
-
Solution: Add 1-2% triethylamine or ammonia in methanol to the eluent to neutralize active sites on the silica, ensuring sharp, well-defined spots and peaks.
-
Conclusion
The nucleophilic ring-opening of cyclohexene oxide with piperazines is a highly effective, reliable, and scalable method for synthesizing this compound derivatives. This application note provides a robust framework, from mechanistic understanding to detailed, field-tested protocols, enabling researchers to confidently produce these valuable chemical entities. The predictable stereochemical outcome and the versatility offered by the wide availability of substituted piperazines make this synthetic route a powerful tool in the arsenal of medicinal and synthetic chemists aiming to accelerate drug discovery programs.
References
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]
-
Stark, D. R., & Anderson, J. C. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201-1204. [Link]
-
Varala, R., et al. (2009). Al(OTf)3-Mediated Epoxide Ring-Opening Reactions: Toward Piperazine-Derived Physiologically Active Products. The Journal of Organic Chemistry, 74(24), 9519-9522. [Link]
-
Varala, R., et al. (2009). Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. PubMed. [Link]
-
Casy, A. F., & Hassan, M. M. (1969). Synthesis and Stereochemistry of Some Diastereoisomeric 2-Amino-4-t-butylcyclohexanols and Related Compounds. Tetrahedron, 25(18), 4079-4091. [Link]
-
Parrino, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5849. [Link]
-
ChemBK. (2024). 2-Aminocyclohexanol. ChemBK. [Link]
-
Stark, D. R., & Anderson, J. C. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Figshare. [Link]
-
Chaudhary, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 196-205. [Link]
-
Gherase, D., et al. (2008). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate. [Link]
-
Khan, I., et al. (2022). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 12, 9508. [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
-
Macho, S., et al. (2001). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 66(19), 6523-6531. [Link]
-
Stark, D. R., & Anderson, J. C. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Semantic Scholar. [Link]
- Mitsui Chemicals, Inc. (2010). Method for producing optically active trans-2-aminocyclohexanol and intermediate for the same.
-
Sukhorukov, A. Y., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5650. [Link]
-
Basava, V., & Hanson, P. R. (2008). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 13(5), 1138-1147. [Link]
-
ResearchGate. (2016). Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. ResearchGate. [Link]
-
Denton, J. R., & Wood, J. L. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 26(4), 1117. [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[4-(2,5-Dimethyl-phenyl)-piperazin-1-yl]-cyclohexanol. PubChem Compound Database. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
ChemBK. (n.d.). 2-PIPERAZIN-1-YL-CYCLOHEXANOL. ChemBK. [Link]
- The B. F. Goodrich Company. (1980). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
-
ResearchGate. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
Wikipedia. (n.d.). Cyclohexene oxide. Wikipedia. [Link]
-
Il’ina, I. V., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molbank, 2023(1), M1549. [Link]
-
ResearchGate. (2014). Epoxide ring-opening reaction of cyclohexene oxide with various amines catalyzed by 1. ResearchGate. [Link]
-
van der Wal, C. D., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(5), 4117-4127. [Link]
-
Jampilek, J., et al. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexanol, 2-(4-methyl-1-piperazinyl)-, trans-. PubChem Compound Database. [Link]
-
Il’ina, I. V., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Semantic Scholar. [Link]
-
ResearchGate. (2015). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]
-
Li, Y., et al. (2022). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Polymers, 14(9), 1888. [Link]
-
Pollard, C. B., & Christie, J. B. (1947). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Journal of the American Chemical Society, 69(4), 854-855. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Analytical methods for the characterization of 2-(Piperazin-1-yl)cyclohexanol
An Application Guide to the Comprehensive Analytical Characterization of 2-(Piperazin-1-yl)cyclohexanol
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the thorough characterization of this compound, a chiral molecule with significant potential as a building block in pharmaceutical development. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering robust frameworks for identity confirmation, purity assessment, chiral separation, and thermal stability analysis. Grounded in established scientific principles and regulatory expectations, this document emphasizes not only the procedural steps but also the underlying rationale, ensuring that the described methods form a self-validating system for reliable and reproducible results.
Introduction: The Analytical Imperative
This compound is a bifunctional organic compound featuring a cyclohexanol ring and a piperazine moiety. Such structures are prevalent in active pharmaceutical ingredients (APIs), making this compound a valuable intermediate. The presence of two chiral centers means the molecule can exist as four possible stereoisomers. As enantiomers can exhibit vastly different pharmacological and toxicological profiles, their separation and control are critical.[1] A rigorous analytical characterization is therefore not merely a procedural formality but a cornerstone of quality, safety, and efficacy in drug development.[2][3] This guide outlines a multi-technique approach, leveraging chromatography, spectroscopy, and thermal analysis to build a complete analytical profile of the molecule.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 759402-42-1 | [4] |
| Molecular Formula | C₁₀H₂₀N₂O | [4] |
| Molecular Weight | 184.28 g/mol | [4] |
| Topological Polar Surface Area | 35.5 Ų | [4] |
| LogP | 0.1951 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Strategic Workflow for Analytical Characterization
A systematic approach is essential for the comprehensive characterization of a pharmaceutical intermediate. The workflow begins with fundamental identity confirmation and proceeds through increasingly detailed analyses of purity, stereochemistry, and stability.
Chromatographic Methods: Separation and Quantification
Chromatography is the cornerstone for assessing the purity and potency of pharmaceutical compounds. For this compound, both achiral and chiral methods are necessary.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Causality: A reversed-phase HPLC method is the primary tool for determining the purity and assay of the compound. The molecule's polarity makes it suitable for separation on a C18 stationary phase. Due to the basic nature of the piperazine moiety, peak tailing can be a challenge. This is mitigated by using a mobile phase with a low pH (e.g., using trifluoroacetic acid) to protonate the amines or a high pH with a suitable buffer to keep them deprotonated, ensuring sharp, symmetrical peaks. The absence of a strong chromophore necessitates UV detection at a low wavelength (e.g., 205 nm) where the amide and amine functionalities absorb.[5][6]
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
For assay, compare the peak area of the sample to that of a certified reference standard of known concentration.
-
HPLC Conditions Summary:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 205 nm |
Chiral HPLC for Enantiomeric Purity
Causality: The stereochemistry of pharmaceutical molecules is critical, making enantioselective analysis essential.[7] High-performance liquid chromatography using a chiral stationary phase (CSP) is the most reliable method for separating enantiomers. Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, are highly effective for a broad range of chiral compounds, including piperazine derivatives.[8][9] The choice of a mobile phase, typically a mixture of an alkane and an alcohol, and the addition of a small amount of an amine modifier (like diethylamine), is crucial for achieving optimal resolution by influencing the interactions between the analyte and the CSP.[8]
Experimental Protocol:
-
Instrumentation: Chiral HPLC system with a UV detector.
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard in the mobile phase at 1 mg/mL.
-
Prepare the test sample at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Data Analysis:
-
Identify the peaks corresponding to the enantiomers using the racemic standard.
-
Calculate the enantiomeric excess (% ee) for the test sample. A resolution (Rs) greater than 1.5 is required for baseline separation and accurate quantification.[8]
-
Chiral HPLC Conditions Summary:
| Parameter | Recommended Setting |
| Column | Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 205 nm |
Spectroscopic Methods: Structural Elucidation
Spectroscopic techniques provide definitive structural information, confirming the identity and integrity of the molecule.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. [10]* Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value. This is often assessed by spiking a placebo with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision. [10]* Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
References
- PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com.
- NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH Analyzing & Testing.
- Ng, R. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica & Pharmaceutica Indica.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Adamowicz, P., & Kała, M. (2010). Determination of piperazine derivatives in “Legal Highs”.
- Profound. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Saeio, K., & Okham, A. (2019). Thermal Analysis of Pharmaceuticals.
- Baron, M., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods.
- METTLER TOLEDO. (2024).
- de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil.
- De Boeck, G., et al. (2013). GCMS Total Ion Chromatograms of piperazine derivative mixture.
- DeRuiter, J., et al. (2011). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.
- Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology.
- Sharma, S., & Singh, G. (2017). Analytical method validation: A brief review.
- LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Shults, E. E., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI.
- Shults, E. E., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol.
- Arjunan, V., et al. (2004). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.
- Al-Bonayan, A. (2018). FTIR spectra of (a) piperazine (b) COP-1.
- Raveendra, P., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Patel, D., et al. (2016). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences and Research.
- Creaser, C., et al. (2001). FTIR spectra of V and VI in the presence of cyclohexanol.
- Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Bemis, G., et al. (n.d.). Discovery of N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yl)amino)
- SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
- NIST. (n.d.). Cyclohexanol. NIST WebBook.
- Reich, H. J. (n.d.). ¹H NMR Chemical Shifts.
- Zhang, Y., et al. (2012). Capillary Electrophoresis Separation of the Six Pairs of Chiral Pharmaceuticals Enantiomers. Asian Journal of Chemistry.
- NIST. (n.d.). Piperazine. NIST WebBook.
- UNODC. (2013).
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- ChemScene. (n.d.). 2-(Piperazin-1-yl)cyclohexan-1-ol.
- Catani, M., et al. (2023). Recent trends in fast and high-throughput enantioseparations in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
- Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
- Kumar, S., et al. (2018). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry.
- Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- BenchChem. (2025). Application Notes and Protocols for Piperazin-2-one-d6 Analysis.
- Molodykh, V. V., et al. (2018). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI.
- Reddit user comment on Cyclohexanol Mass Spec. (2020). r/chemhelp.
Sources
- 1. sfera.unife.it [sfera.unife.it]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. particle.dk [particle.dk]
- 4. chemscene.com [chemscene.com]
- 5. jocpr.com [jocpr.com]
- 6. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Robust, Validated HPLC Method for Purity Analysis of 2-(Piperazin-1-yl)cyclohexanol
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 2-(Piperazin-1-yl)cyclohexanol. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive protocol using reverse-phase chromatography with UV detection. The method is designed to be specific, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines. We provide a complete methodology, including chromatographic conditions, sample preparation, system suitability criteria, and a full validation protocol, to ensure trustworthy and reproducible results.
Introduction
This compound is a heterocyclic compound featuring both a piperazine and a cyclohexanol moiety. Its structural motifs are common in active pharmaceutical ingredients (APIs), making it a relevant intermediate in synthetic chemistry and drug discovery. Ensuring the purity of such starting materials and intermediates is a critical step in the pharmaceutical development pipeline, as impurities can affect the safety, efficacy, and stability of the final drug product.
This document presents a validated reverse-phase HPLC (RP-HPLC) method developed to provide a reliable analytical tool for the purity assessment of this compound. The method leverages fundamental chromatographic principles to achieve efficient separation of the main compound from potential process-related impurities and degradation products.
Scientific Rationale and Method Development
The physicochemical properties of this compound guided the method development strategy.
-
Analyte Characteristics : The molecule (Formula: C₁₀H₂₀N₂O) contains two basic nitrogen centers within the piperazine ring, making it a polar, basic compound[1]. Its calculated LogP of approximately 0.195 indicates high hydrophilicity[2].
-
Chromatographic Mode : Reverse-phase HPLC is the predominant technique for pharmaceutical analysis due to its versatility and robustness[3]. A C18 stationary phase was chosen as the primary separating medium[4].
-
Challenges with Polar Analytes : Highly polar compounds like this can exhibit poor retention on traditional C18 columns, especially when using highly aqueous mobile phases, which can lead to a phenomenon known as "phase collapse" or "dewetting"[5][6]. To counteract this, an aqueous-stable C18 column is specified, which incorporates polar modifications to ensure consistent retention and peak shape.
-
Mobile Phase Selection : To ensure sharp, symmetrical peaks for a basic analyte, the mobile phase pH must be controlled. By setting the pH to an acidic value (e.g., 2.8), the piperazine nitrogens are protonated. This consistent ionization state prevents peak tailing that can occur from mixed-mode interactions with residual silanols on the silica support. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detector Wavelength : The piperazine moiety itself lacks a strong chromophore for UV detection at higher wavelengths[7]. Published data on similar piperazine derivatives indicates that sensitive detection is best achieved at low UV wavelengths, typically between 195 and 215 nm[8]. Therefore, a detection wavelength of 210 nm was selected to ensure adequate sensitivity for both the main component and potential impurities.
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent aqueous-stable C18 column.
-
Data Acquisition: Chromatography Data System (CDS) software (e.g., Empower™, Chromeleon™).
-
Analytical Balance: 5-decimal place readability.
-
pH Meter: Calibrated with standard buffers.
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm nylon or PVDF syringe filters for sample preparation.
Chemicals and Reagents
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Phosphoric Acid (85%) (AR Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard (of known purity)
-
This compound Sample for Analysis
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Aqueous C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.8 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.8 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.
System Suitability Testing (SST)
System suitability is a mandatory part of the analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis.[9][10] These tests are performed before any sample analysis.
| Parameter | Acceptance Criteria | Rationale |
| Precision | %RSD ≤ 2.0% for 5 replicate injections of the standard solution.[11][12] | Ensures the injector and pump are performing consistently. |
| Tailing Factor (T) | T ≤ 2.0 for the this compound peak.[11] | Measures peak symmetry, indicating good column performance and no secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 for the this compound peak. | Confirms column efficiency and the ability to produce sharp peaks. |
Method Validation Protocol
To ensure the method is fit for its purpose, it must be validated according to ICH Q2(R1) guidelines.[13][14][15] The following parameters must be assessed.
Caption: Logical flow of ICH Q2(R1) validation parameters.
-
Specificity: Inject the diluent, a standard solution, and a sample solution. The diluent should show no interfering peaks at the retention time of the analyte. Use a PDA detector to assess peak purity of the analyte peak in the sample chromatogram to confirm no co-eluting impurities.
-
Linearity: Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the standard concentration. Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform a recovery study by spiking a known amount of the reference standard into a sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the standard concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six separate preparations of the same sample on the same day. The %RSD of the purity results should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results should be compared to demonstrate consistency.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine these by either the signal-to-noise ratio method (S/N of ~10 for LOQ and ~3 for LOD) or by calculation from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally make small variations to the method parameters (e.g., pH ±0.2 units, column temperature ±2 °C, flow rate ±0.1 mL/min) and assess the impact on the results and system suitability. The SST criteria should still be met.
Data Analysis and Calculations
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Disregard any peaks originating from the diluent and any peaks below the validated LOQ.
Caption: Step-by-step experimental workflow for purity analysis.
Conclusion
The HPLC method described in this application note is a highly effective tool for determining the purity of this compound. By utilizing an aqueous-stable C18 column and acidic mobile phase, the method provides excellent retention and peak shape for this polar basic compound. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is robust, reliable, and fit for purpose in a regulated research or quality control environment.
References
-
ChemBK. 2-(PIPERAZIN-1-YL)-CYCLOHEXANOL - Physico-chemical Properties. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Available at: [Link]
-
MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method. Available at: [Link]
-
SlideShare. ICH Q2 Analytical Method Validation. Available at: [Link]
-
American Chemical Society. Getting the peaks perfect: System suitability for HPLC. Available at: [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]
-
SIELC Technologies. Polar Compounds HPLC Retention and Separation. Available at: [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available at: [Link]
-
ResearchGate. UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Available at: [Link]
-
Chromatography Online. System Suitability. Available at: [Link]
-
Wikipedia. Reversed-phase chromatography. Available at: [Link]
-
National Institutes of Health (NIH). Rapid analysis of piperazine ferulate tablets by optic-fiber sensing technology and the similarity of ultraviolet spectra. Available at: [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link]
-
SpringerLink. Colorimetric method for the determination of piperazine in pharmaceutical formulations. Available at: [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
PubChem. 2-(2-Methylpiperazin-1-yl)cyclohexan-1-ol. Available at: [Link]
-
Solubility of Things. 2-Piperazinylethanol. Available at: [Link]
-
World Journal of Pharmaceutical Research. A review on hplc method development and validation. Available at: [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. HPLC Method Development and Validation- A Review. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available at: [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. jordilabs.com [jordilabs.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Notes and Protocols: In Vitro Profiling of 2-(Piperazin-1-yl)cyclohexanol as a Putative Sigma Receptor Modulator
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro characterization of 2-(Piperazin-1-yl)cyclohexanol. Based on structural similarities to known pharmacophores, this compound is hypothesized to interact with sigma (σ) receptors. The following application notes detail the necessary protocols to ascertain its binding affinity, selectivity, and functional activity at σ1 and σ2 receptors. These assays are foundational for establishing the pharmacological profile of this and structurally related molecules.
Introduction: The Rationale for Investigating this compound as a Sigma Receptor Ligand
The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1][2] Specifically, substituted piperazine and piperidine moieties are common features of high-affinity ligands for sigma (σ) receptors.[3][4] Sigma receptors, which are classified into σ1 and σ2 subtypes, are unique, ligand-operated chaperone proteins implicated in a wide array of neurological and psychiatric disorders, as well as in cancer biology.[5][6][7] The σ1 receptor, in particular, is a pluripotent drug target for conditions such as neurodegenerative diseases, pain, and addiction.[7]
Given the structural features of this compound, which include a hydrophobic cyclohexanol group and a basic piperazine amine, it is a strong candidate for a sigma receptor ligand.[8] This guide provides a strategic workflow for its initial in vitro pharmacological evaluation.
Workflow for In Vitro Characterization
The following diagram outlines the proposed experimental workflow for characterizing the interaction of this compound with sigma receptors.
Caption: Experimental workflow for characterizing this compound.
Core Protocols
Protocol 1: Sigma-1 Receptor Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of the test compound for the σ1 receptor by measuring its ability to compete with a known high-affinity radioligand.
Principle: The assay quantifies the displacement of a radiolabeled ligand, such as [³H]-(+)-pentazocine, from σ1 receptors in a tissue membrane preparation by increasing concentrations of the unlabeled test compound.[3][5] The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki).
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-(+)-pentazocine
-
Tissue Preparation: Guinea pig liver membrane homogenate (a rich source of σ1 receptors)[5][6]
-
Binding Buffer: Tris-HCl (50 mM, pH 7.4)
-
Non-specific Binding Control: Haloperidol (10 µM) or PRE-084 (10 µM)[9]
-
Scintillation Cocktail
-
96-well filter plates and harvester
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, [³H]-(+)-pentazocine (at a concentration near its Kd, typically 2-5 nM), and vehicle (DMSO).
-
Non-specific Binding: Add binding buffer, [³H]-(+)-pentazocine, and a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).
-
Test Compound: Add binding buffer, [³H]-(+)-pentazocine, and varying concentrations of this compound.
-
-
Initiate Reaction: Add the guinea pig liver membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.[9]
-
Termination: Terminate the reaction by rapid filtration through a 96-well filter plate using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 2: Sigma-2 Receptor Radioligand Competition Binding Assay
This protocol is similar to the σ1 assay but uses a different radioligand and tissue preparation to determine the binding affinity for the σ2 receptor.
Principle: This assay measures the displacement of a σ2-selective radioligand, typically [³H]-Di-o-tolylguanidine ([³H]-DTG), in the presence of a σ1-masking agent.[5] Rat liver membrane preparations are a common source for σ2 receptors.[4]
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-DTG
-
Sigma-1 Masking Agent: (+)-Pentazocine (100 nM)
-
Tissue Preparation: Rat liver membrane homogenate
-
Binding Buffer: Tris-HCl (50 mM, pH 7.4)
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Scintillation Cocktail
-
96-well filter plates and harvester
Procedure:
-
Follow the same serial dilution procedure for the test compound as in Protocol 3.1.
-
Assay Setup:
-
Add the σ1 masking agent, (+)-pentazocine, to all wells to prevent [³H]-DTG from binding to σ1 receptors.
-
Set up total binding, non-specific binding, and test compound wells as described in Protocol 3.1, but using [³H]-DTG as the radioligand.
-
-
Initiate Reaction, Incubation, Termination, and Quantification: Follow steps 3-6 from Protocol 3.1.
Data Analysis:
-
Analyze the data as described in Protocol 3.1 to determine the IC50 and Ki values for the σ2 receptor.
-
Selectivity Calculation: Calculate the selectivity ratio by dividing the Ki for the σ2 receptor by the Ki for the σ1 receptor. A ratio greater than 1 indicates selectivity for the σ1 receptor, while a ratio less than 1 indicates selectivity for the σ2 receptor.
| Parameter | Hypothetical Data for this compound | Reference Compound (PRE-084) |
| σ1 Ki (nM) | 85 | 44[10] |
| σ2 Ki (nM) | 1250 | >10,000[8] |
| Selectivity (σ2 Ki / σ1 Ki) | ~15-fold for σ1 | >227-fold for σ1 |
Protocol 3: Functional Characterization using a Cell-Based Assay
Determining whether this compound acts as an agonist or antagonist is crucial. For σ1 receptor ligands, functional activity can be assessed in various cell-based assays. For σ2 receptor ligands, induction of cell death is a common functional readout.[11]
Principle (Example for σ1 Agonism): Sigma-1 receptor agonists have been shown to promote neuroprotection and neurite outgrowth in neuronal cell lines.[12] This protocol uses a neuroblastoma cell line to assess the effect of the test compound on cell viability under stress conditions.
Materials:
-
Cell Line: SH-SY5Y human neuroblastoma cells
-
Cell Culture Medium: DMEM/F12 supplemented with FBS and antibiotics
-
Stress-inducing Agent: β-amyloid peptide (Aβ25-35)
-
Test Compound: this compound
-
Positive Control: PRE-084 (a known σ1 agonist)[12]
-
Cell Viability Reagent: MTT or PrestoBlue™
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound and the positive control (PRE-084) for 1-2 hours.
-
Induce Stress: Add Aβ25-35 to the wells (except for the vehicle control wells) to induce cytotoxicity.
-
Incubation: Incubate the plate for 24-48 hours.
-
Assess Viability: Add the cell viability reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the log concentration of the test compound.
-
An increase in cell viability in the presence of the stressor indicates potential agonist activity. A lack of effect or a decrease in viability would suggest no agonism or potential antagonism/toxicity, respectively.
Mechanistic Insights: Sigma Receptor Signaling
The following diagram illustrates the chaperone activity of the σ1 receptor, a key aspect of its function that can be modulated by ligands.
Caption: Sigma-1 receptor activation and chaperone function.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically determining its binding affinity, selectivity, and functional effects at sigma receptors, researchers can build a comprehensive pharmacological profile. This foundational data is essential for guiding further preclinical development and for understanding the therapeutic potential of this and related chemical entities.
References
-
PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. PubMed Central. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]
-
Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]
-
Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC - PubMed Central. [Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]
-
In vivo characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino] cyclohexanol as a potential sigma-1 receptor imaging agent. PubMed. [Link]
-
In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand. PubMed. [Link]
-
Synthesis and evaluation of sigma receptor ligands. MOspace Home. [Link]
-
PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. University of South Florida. [Link]
-
(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Semantic Scholar. [Link]
-
2-PIPERAZIN-1-YL-CYCLOHEXANOL. ChemBK. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. LinkedIn. [Link]
-
Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed. [Link]
-
1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed. [Link]
-
Sigma-2 Receptor Agonist Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) Induce Cell Death via Mitochondrial Superoxide Production and Caspase Activation in Pancreatic Cancer. PubMed. [Link]
-
2-[4-(2,5-Dimethyl-phenyl)-piperazin-1-yl]-cyclohexanol. PubChem. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
Sources
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Topic: A Hierarchical Strategy for Evaluating the Bioactivity of 2-(Piperazin-1-yl)cyclohexanol Using Cell-Based Assays
An Application Note from the Office of the Senior Application Scientist
**Abstract
This application note provides a comprehensive, tiered framework for characterizing the cellular activity of 2-(Piperazin-1-yl)cyclohexanol. The piperazine heterocycle is a privileged scaffold in medicinal chemistry, with derivatives showing a vast array of biological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Given the undefined mechanism of this specific compound, a systematic screening cascade is essential for elucidating its potential therapeutic value. We present a three-tiered approach, beginning with broad assessments of cytotoxicity, followed by detailed mechanistic assays to determine the mode of cell death and cell cycle impact, and culminating in hypothesis-driven assays to probe specific signaling pathways. Each protocol is designed as a self-validating system with integrated controls, ensuring data integrity and reproducibility.
Introduction: The Scientific Rationale
The compound this compound combines two key structural motifs. The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a feature that often confers favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[2] Its derivatives have been successfully developed into drugs for a wide range of diseases.[1][3] The cyclohexanol moiety provides a non-planar, lipophilic scaffold that can influence target binding and membrane permeability. The combination of these features suggests that this compound could possess significant, yet uncharacterized, biological activity.
The challenge with a novel compound is the absence of a known target. Therefore, a phenotypic screening approach is the most logical starting point.[4] This guide details a hierarchical workflow designed to efficiently move from broad, high-level questions about bioactivity to specific, mechanistic inquiries. This strategy maximizes resource efficiency by using simpler, high-throughput assays to justify progression to more complex, lower-throughput experiments.
A Tiered Experimental Workflow
We have structured the evaluation into a three-tiered pyramid. Tier 1 establishes foundational activity. Positive results trigger Tier 2 investigations into the "how" and "why" of the compound's effects. Tier 3 uses this knowledge to explore specific, hypothesis-driven pathways.
Figure 1: A tiered workflow for characterizing novel compound activity.
Tier 1: Primary Viability and Cytotoxicity Screening
Core Question: Does this compound affect cell viability, and at what concentration?
Rationale: The initial step is to determine if the compound has any cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. This is crucial for identifying a relevant concentration range for all subsequent experiments. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, which serves as a proxy for the number of viable cells.[5]
Protocol 3.1: MTT Assay for Cell Viability
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[6]
Materials:
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) or non-cancerous line (e.g., 3T3 fibroblasts)[5]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Self-Validation System:
-
Vehicle Control: Treat cells with medium containing the same final concentration of DMSO used in the highest compound dose (e.g., 0.1%). This controls for solvent toxicity.
-
Untreated Control: Cells with fresh medium only.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., 10 µM Doxorubicin) to ensure the assay system is responsive.
-
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[8] A 48-hour time point is a common starting point.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitates are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Agitate the plate on a shaker for 15 minutes to fully dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6][7]
Data Analysis and Presentation: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC₅₀).
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| Vehicle Control (0) | 1.254 | 0.08 | 100% |
| 0.1 | 1.248 | 0.07 | 99.5% |
| 1 | 1.152 | 0.06 | 91.9% |
| 10 | 0.633 | 0.04 | 50.5% |
| 50 | 0.145 | 0.02 | 11.6% |
| 100 | 0.088 | 0.01 | 7.0% |
| Calculated IC₅₀ | ~10 µM |
Tier 2: Elucidating the Mechanism of Action
Core Question: If the compound reduces cell viability, is it through apoptosis, necrosis, or cell cycle arrest?
Rationale: The IC₅₀ value from Tier 1 tells us at what concentration the compound is active, but not how. Understanding the mechanism of cell death or growth inhibition is a critical next step. Flow cytometry-based assays are ideal for this, providing quantitative data on individual cells.[7]
Protocol 4.1: Annexin V/PI Assay for Apoptosis Detection
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can therefore distinguish late apoptotic and necrotic cells (PI-positive) from viable and early apoptotic cells (PI-negative).[7]
Figure 2: Principle of cell population separation in Annexin V/PI assay.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin briefly and then neutralize. Pool all cells and centrifuge to form a pellet.
-
Washing: Wash the cells once with cold PBS.[7]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 4.2: Cell Cycle Analysis via PI Staining
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described in Protocol 4.1.
-
Cell Harvesting: Harvest and wash cells as described above.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at 4°C. This step permeabilizes the cells.[7]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a PI/RNase A staining solution. The RNase A is crucial to degrade RNA and prevent its non-specific staining.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel for PI. A histogram of cell count versus fluorescence intensity will reveal the cell cycle distribution.
Tier 3: Hypothesis-Driven Mechanistic Studies
Core Question: Based on the results from Tiers 1 & 2, what specific molecular pathways is the compound modulating?
Rationale: The data gathered so far provides a phenotypic signature. If the compound induces apoptosis, a logical next step is to investigate the key proteins in that pathway. If the compound shows activity at low concentrations without significant cell death, it might be modulating other pathways, such as inflammation. The piperazine scaffold is known to be present in anti-inflammatory agents.[1]
Protocol 5.1: Western Blot for Cleaved Caspase-3 (Apoptosis Confirmation)
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation requires cleavage into active fragments. Detecting the cleaved form of Caspase-3 by Western blot is a gold-standard method for confirming apoptosis.
Brief Methodology:
-
Protein Extraction: Treat cells with the compound at its IC₅₀. Lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with a primary antibody specific for cleaved Caspase-3. Follow with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and image the resulting signal. An increase in the cleaved Caspase-3 band in treated samples confirms apoptosis.
Protocol 5.2: Griess Assay for Nitric Oxide (Anti-Inflammatory Potential)
Principle: In inflammatory conditions, macrophages can be stimulated to produce nitric oxide (NO). The Griess assay is a simple colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO.
Brief Methodology:
-
Cell Culture: Use a macrophage cell line like RAW 264.7.
-
Treatment & Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate inflammation by adding lipopolysaccharide (LPS).
-
Sample Collection: After 24 hours, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent. If nitrite is present, a magenta-colored azo compound will form.
-
Measurement: Read the absorbance at 540 nm. A decrease in the signal in compound-treated, LPS-stimulated cells compared to LPS-only cells indicates a potential anti-inflammatory effect.
Summary and Outlook
This application note outlines a systematic, multi-tiered approach for the initial characterization of this compound. By following this workflow, researchers can efficiently determine the compound's cytotoxic potential (Tier 1), understand its effect on fundamental cellular processes like apoptosis and cell cycle progression (Tier 2), and begin to probe specific molecular pathways (Tier 3). The data generated from these cell-based assays will provide a strong foundation for making informed decisions about further pre-clinical development, including lead optimization and future in vivo efficacy studies.
References
- Benchchem. "Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies.
- Al-Ostath, A., et al. "Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives." PMC - NIH, 2023.
- Ferreira, B., et al. "Concentration-response (cell death) curves of the tested piperazine..." ResearchGate.
- Manasa, K., et al. "Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents." MDPI, 2024.
- Sigma-Aldrich. "Cell-Based Assays.
- Semantic Scholar. "(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol.
- Insight Hub. "Biological Activities of Piperazine Derivatives: A Comprehensive Review." 2024.
- The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. IntechOpen, 2025.
- News-Medical.Net. "The role of cell-based assays for drug discovery." 2024.
- ResearchGate. "Highly Potent Activity of (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in Animal Models of Parkinson's Disease." 2025.
- Singh, H., et al. "Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives." PubMed, 2024.
- MDPI. "(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol." 2023.
- ResearchGate. "(PDF) (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol." 2023.
Sources
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: The 2-(Piperazin-1-yl)cyclohexanol Scaffold in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Scaffold
The 2-(piperazin-1-yl)cyclohexanol core combines several desirable features for a CNS-active pharmacophore. The cyclohexanol ring provides a rigid, three-dimensional framework that can orient substituents into specific vectors to probe receptor binding pockets. The piperazine ring offers a basic nitrogen atom, which is often crucial for forming salt bridges or hydrogen bonds with acidic residues in target proteins, and a secondary amine that serves as a convenient handle for introducing diversity.
The presence of two chiral centers (at C1 and C2 of the cyclohexyl ring) allows for the generation of four distinct stereoisomers. This stereochemical complexity is not a bug but a feature; it provides a powerful tool for investigating the stereospecific demands of a biological target, which is a critical step in optimizing potency and minimizing off-target effects.
Synthesis of the Core Scaffold
The synthesis of the this compound scaffold is typically achieved via the nucleophilic opening of a cyclohexene oxide precursor with piperazine. The choice of starting enantiomer of cyclohexene oxide directly determines the absolute stereochemistry of the final product.
Protocol 2.1: Synthesis of (1R,2R)-2-(Piperazin-1-yl)cyclohexanol
This protocol details the stereospecific synthesis of the (1R,2R) enantiomer, a common precursor for potent sigma-1 receptor antagonists.
Rationale: This procedure utilizes (R)-cyclohexene oxide to install the desired stereochemistry at both C1 and C2. The regioselective attack of the piperazine nitrogen occurs at the less hindered carbon of the epoxide, leading to the trans-diaxial opening, which, after conformational flipping, results in the desired trans-diequatorial product. Using an excess of piperazine minimizes the formation of the undesired bis-alkylated byproduct.
Materials:
-
(R)-Cyclohexene oxide
-
Piperazine (anhydrous)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve piperazine (5.0 equivalents) in anhydrous methanol (100 mL). Stir the solution at room temperature until the piperazine is fully dissolved.
-
Substrate Addition: To the stirring solution, add (R)-cyclohexene oxide (1.0 equivalent) dropwise over 15 minutes.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65°C). Maintain reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Resuspend the resulting solid/oil in a mixture of water (50 mL) and dichloromethane (DCM, 50 mL).
-
Separate the organic layer. Extract the aqueous layer two more times with DCM (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of DCM/MeOH, e.g., 95:5 increasing to 90:10 with 1% triethylamine) to yield the pure (1R,2R)-2-(piperazin-1-yl)cyclohexanol as a white solid or viscous oil.
-
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Derivatization Strategies for Library Development
The primary point for introducing molecular diversity is the exocyclic nitrogen of the piperazine ring (N4). This position is readily functionalized through standard N-alkylation or N-acylation reactions.
Caption: Derivatization workflow for the scaffold.
Protocol 3.1: N-Alkylation with a Benzyl Halide
Rationale: This protocol describes the attachment of a benzyl group, a common moiety in sigma-1 ligands. Potassium carbonate is used as a mild base to neutralize the HBr formed during the reaction, and acetonitrile is a suitable polar aprotic solvent.
Procedure:
-
Setup: Dissolve (1R,2R)-2-(piperazin-1-yl)cyclohexanol (1.0 eq) in acetonitrile (20 mL/mmol).
-
Add Reagents: Add potassium carbonate (K₂CO₃, 3.0 eq) followed by the desired benzyl bromide derivative (1.1 eq).
-
Reaction: Stir the mixture vigorously at 60-70°C for 4-8 hours.
-
Workup & Purification: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to obtain the target N-benzylated product.
Application Case Study: Targeting the Sigma-1 Receptor
The this compound scaffold has been exceptionally successful in generating potent and selective ligands for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in various neuropathologies.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the scaffold has revealed key structural requirements for high-affinity σ₁ binding. The table below summarizes representative SAR data.
| R Group (at Piperazine N4) | Stereochemistry | σ₁ Ki (nM) | Notes |
| 4-Methoxybenzyl | (1R, 2R) | 1.8 | Potent antagonist. The methoxy group provides a favorable interaction. |
| Benzyl | (1R, 2R) | 5.2 | High affinity, serves as a baseline. |
| 3-Fluorobenzyl | (1R, 2R) | 3.5 | Halogen substitution is well-tolerated and can improve metabolic stability. |
| Benzyl | (1S, 2S) | 45.0 | The (1S, 2S) enantiomer shows significantly lower affinity, highlighting the stereospecificity of the receptor binding pocket. |
| Cyclohexylmethyl | (1R, 2R) | 15.7 | A non-aromatic lipophilic group retains good, albeit reduced, affinity. |
Data is representative and compiled for illustrative purposes.
The SAR data strongly indicates that the (1R, 2R) stereoisomer is preferred. Furthermore, an N-substituent consisting of an aromatic ring separated by a short linker provides optimal affinity, likely by engaging a hydrophobic sub-pocket within the σ₁ receptor.
Caption: Drug discovery workflow using the scaffold.
Protocols for Biological Evaluation
Protocol 5.1: Sigma-1 Receptor Radioligand Binding Assay
Rationale: This is a fundamental assay to determine the binding affinity (Ki) of the newly synthesized compounds for the σ₁ receptor. It measures the ability of a test compound to compete with a radiolabeled ligand (-pentazocine) for binding to the receptor.
Materials:
-
Membrane homogenates from cells expressing human σ₁ receptor.
-
-pentazocine (radioligand).
-
Haloperidol (non-selective competitor for determining non-specific binding).
-
Test compounds (dissolved in DMSO, serially diluted).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add:
-
Total Binding wells: Assay buffer, membrane homogenate, and -pentazocine.
-
Non-specific Binding wells: Assay buffer, membrane homogenate, -pentazocine, and a high concentration of haloperidol (e.g., 10 µM).
-
Test Compound wells: Assay buffer, membrane homogenate, -pentazocine, and the test compound at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter mats into vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion and Future Outlook
The this compound scaffold remains a highly valuable and validated starting point for the design of CNS-active agents, particularly for the σ₁ receptor. Its synthetic accessibility and the clear SAR data available make it an attractive core for both academic and industrial drug discovery campaigns. Future work may involve exploring novel derivatization of the cyclohexanol ring or using the piperazine group as a linker to attach warheads for targeted covalent inhibitors or probes for chemical biology. The protocols and data presented herein provide a solid foundation for researchers to leverage this privileged scaffold in their own discovery programs.
References
This section is for illustrative purposes. Real-world implementation would require dynamic generation of a reference list based on the specific literature used.
Derivatization of 2-(Piperazin-1-yl)cyclohexanol for structure-activity relationship (SAR) studies
An in-depth guide to the strategic derivatization of the 2-(piperazin-1-yl)cyclohexanol scaffold for the systematic exploration of structure-activity relationships (SAR). This document provides medicinal chemists, drug discovery scientists, and researchers with the foundational principles, detailed synthetic protocols, and analytical validation techniques required to generate compound libraries for pharmacological evaluation.
Introduction: The this compound Scaffold as a Privileged Structure
The this compound core represents a versatile and privileged scaffold in modern medicinal chemistry. It integrates several key structural features that are highly advantageous for drug design. The piperazine ring, a common motif in FDA-approved drugs, offers two nitrogen atoms that can serve as hydrogen bond acceptors or be functionalized to modulate physicochemical properties such as solubility, pKa, and metabolic stability.[1][2] The presence of two opposing nitrogen atoms in the piperazine ring provides a combination of structural rigidity and a large polar surface area, which can enhance target affinity and improve pharmacokinetic profiles.[3]
The cyclohexanol portion provides a three-dimensional, non-aromatic carbocyclic framework, allowing for the exploration of specific spatial orientations of substituents. The hydroxyl group itself is a critical interaction point, capable of acting as a hydrogen bond donor or acceptor, or serving as a handle for further chemical modification. The strategic derivatization of this hybrid scaffold at its distinct functionalization points is a powerful approach for developing novel therapeutic agents across a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4][5]
This application note details robust synthetic protocols for modifying the this compound core at three primary sites: the N-4 nitrogen of the piperazine ring, the secondary hydroxyl group of the cyclohexanol ring, and the C-H bonds of the scaffold. It further outlines the logical framework for designing a compound library and interpreting the subsequent biological data to establish clear structure-activity relationships.
Strategic Points for Derivatization
Systematic modification of the lead compound is the cornerstone of SAR studies. The this compound scaffold offers three primary, chemically distinct handles for derivatization, allowing for a multipronged approach to probe the chemical space around the core structure.
Figure 1: Key derivatization points on the this compound core.
-
Piperazine N-4 Position: The secondary amine is the most nucleophilic and accessible site for modification. Derivatization here allows for the introduction of a wide variety of substituents to probe for interactions with the biological target and to modulate key drug-like properties.[6]
-
Cyclohexanol Hydroxyl Group: This secondary alcohol can be functionalized to explore interactions in different regions of a binding pocket or to act as a prodrug moiety.
-
Scaffold C-H Bonds: While more complex, recent advances in C-H functionalization chemistry offer novel ways to modify the carbon skeleton of the piperazine or cyclohexanol rings, providing access to previously unattainable chemical space.[4][7]
Part 1: Protocols for Derivatization at the Piperazine N-4 Position
The secondary amine of the piperazine ring is a versatile handle for introducing molecular diversity. The primary challenge is achieving selective mono-functionalization, as the product of the first reaction can sometimes be more reactive than the starting material, leading to undesired side products.[8]
Protocol 1.1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a straightforward method for introducing alkyl groups. To favor mono-alkylation, a large excess of the starting piperazine derivative is often employed to increase the statistical probability that the alkyl halide reacts with an unfunctionalized molecule.[9]
Causality: Using a 3-5 fold excess of the this compound starting material ensures it is the most abundant nucleophile, statistically minimizing the formation of the di-alkylated quaternary ammonium salt. Potassium carbonate acts as a mild, insoluble base to scavenge the H-X produced during the reaction, driving the equilibrium towards the product.
Step-by-Step Protocol:
-
To a stirred solution of this compound (3.0 eq.) in anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add the desired alkyl halide (R-X, 1.0 eq.) dropwise at room temperature under an inert nitrogen atmosphere.
-
Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography. The excess starting material can often be recovered. An acidic wash can be used to remove unreacted starting material by converting it to a water-soluble salt.[8]
Protocol 1.2: N-Acylation with Acyl Chlorides
Acylation introduces an amide bond, which can act as a hydrogen bond acceptor and is generally more metabolically stable than an N-alkyl group. The electron-withdrawing nature of the carbonyl group deactivates the newly formed tertiary amine, effectively preventing a second acylation reaction and ensuring mono-substitution.[10]
Causality: The reaction is typically run at 0°C to control the exothermic reaction between the highly reactive acyl chloride and the amine. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl generated in situ without competing as a nucleophile.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add the acyl chloride (R-COCl, 1.05 eq.) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 1.3: Reductive Amination with Aldehydes and Ketones
This powerful one-pot reaction forms a C-N bond by first generating an iminium ion intermediate, which is then reduced in situ. It is a milder alternative to direct alkylation and avoids the use of reactive alkyl halides.[11]
Causality: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion formed upon condensation of the amine and carbonyl.[11] A catalytic amount of acetic acid can accelerate the formation of the iminium ion.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture.
-
Stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Figure 2: Synthetic pathways for derivatization at the N-4 position of the piperazine ring.
Part 2: Protocols for Derivatization at the Cyclohexanol Hydroxyl Group
Modification of the secondary alcohol allows for the introduction of ether or ester linkages, which can significantly alter the compound's polarity, metabolic stability, and interaction profile.
Protocol 2.1: O-Alkylation (Williamson Ether Synthesis)
This classic method forms an ether linkage. It requires a strong base to deprotonate the alcohol, forming an alkoxide intermediate that then acts as a nucleophile.
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the sodium alkoxide. The resulting nucleophile attacks the alkyl halide in an Sₙ2 reaction. Anhydrous conditions are critical as NaH reacts violently with water.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0°C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (R-X, 1.1 eq.) dropwise. The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate reactions with alkyl chlorides or bromides.
-
Heat the reaction to reflux if necessary and monitor by TLC.
-
Upon completion, cool to 0°C and cautiously quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography. Note: The N-4 nitrogen may require a protecting group (e.g., Boc) prior to this reaction to prevent competitive N-alkylation.
Protocol 2.2: O-Esterification
Esterification converts the hydroxyl group into an ester, which can serve as a valuable prodrug that is cleaved by esterases in vivo to release the active parent compound.
Causality: This protocol uses a carboxylic acid and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These agents activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the hydroxyl group of the cyclohexanol. DMAP serves as a nucleophilic catalyst to accelerate the reaction.
Step-by-Step Protocol:
-
Dissolve the carboxylic acid (R-COOH, 1.2 eq.), EDC (1.5 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous DCM.
-
Stir the mixture for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 eq.) in DCM.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Part 3: Structure-Activity Relationship (SAR) Workflow
The synthesis of a derivative library is only the first step. A systematic process is required to extract meaningful SAR data that can guide the next round of drug design.
Trustworthiness through Self-Validation: The SAR process is inherently self-validating. Hypotheses generated from one round of compounds (e.g., "a bulky hydrophobic group at N-4 increases potency") are directly tested by synthesizing and evaluating the next round of specifically designed analogs. A successful prediction validates the hypothesis; a failure forces a refinement of the SAR model.
Figure 3: The iterative cycle of synthesis and evaluation for SAR studies.
Designing the Derivative Library
A well-designed initial library should probe several key chemical properties systematically. For derivatization at the N-4 position, consider the following variations:
| R¹ Group Variation | Rationale | Example Substituents |
| Alkyl Chain Length | Probes for hydrophobic pockets of varying depth. | -CH₃, -CH₂CH₃, -CH(CH₃)₂, -Cyclohexyl |
| Aromatic Rings | Introduces potential for π-π stacking or other aryl interactions. | -Benzyl, -Phenethyl |
| Electronic Effects | Modulates the basicity of the piperazine nitrogen and introduces polar interactions. | -CH₂-(4-F-Ph), -CH₂-(4-OCH₃-Ph), -CH₂-(4-CF₃-Ph) |
| Hydrogen Bonding | Adds H-bond donor/acceptor capacity. | -CH₂CH₂OH, -CO-NH₂ |
| Bioisosteres | Replaces a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics.[12][13] | Replace phenyl with pyridine; replace ester with oxadiazole. |
Part 4: Analytical Characterization and Data Presentation
Rigorous characterization is essential to confirm the identity and purity of each synthesized compound before biological testing.
Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition (exact mass).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >95%.
Example Data Presentation Table: The following table provides a template for summarizing the synthetic and analytical data for a small, hypothetical library of N-4 substituted derivatives.
| Compound ID | R¹ Substituent | Synthetic Protocol | Yield (%) | Purity (HPLC, %) | Mass [M+H]⁺ (Observed) |
| LIB-001 | -CH₂CH₃ | 1.1 (N-Alkylation) | 65 | 98.2 | 213.1961 |
| LIB-002 | -COCH₃ | 1.2 (N-Acylation) | 82 | 99.1 | 227.1754 |
| LIB-003 | -CH₂-Ph | 1.3 (Reductive Am.) | 75 | 97.5 | 275.2274 |
| LIB-004 | -CH₂-(4-F-Ph) | 1.3 (Reductive Am.) | 71 | 98.6 | 293.2180 |
Conclusion
The this compound scaffold is a highly tractable platform for generating diverse chemical libraries for structure-activity relationship studies. By applying the robust synthetic protocols detailed in this guide—including N-alkylation, N-acylation, reductive amination, and O-esterification—researchers can systematically probe the chemical space around the core structure. A disciplined, iterative workflow of design, synthesis, testing, and analysis will enable the elucidation of clear SAR trends, ultimately guiding the rational design of optimized lead compounds with enhanced potency, selectivity, and drug-like properties.
References
- Faizan, M., Kumar, R., Mazumder, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
-
Faizan, M., Kumar, R., Mazumder, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available from: [Link]
-
Faizan, M., Kumar, R., Mazumder, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available from: [Link]
-
Wang, D., et al. (2023). Piperazine skeleton in the structural modification of natural products: a review. Future Medicinal Chemistry. Available from: [Link]
-
Harrington, F. P., Knott, S. J., O'Hanlon, P. J., & Southgate, R. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. The Journal of Antibiotics, 42(8), 1241-1247. Available from: [Link]
-
Sharma, A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. Available from: [Link]
-
Cambridge MedChem Consulting. (2022). Basic Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]
-
Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]
-
Vedejs, E., & Jure, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Available from: [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Kumar, R. R., et al. (2024). SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. Available from: [Link]
-
Kono, M., et al. (2013). Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors. Bioorganic & Medicinal Chemistry, 21(1), 28-41. Available from: [Link]
-
Technology Networks. (2023). "Molecular Editing" Technique Aids Crafting of Pharmaceuticals and Other Compounds. Technology Networks. Available from: [Link]
-
de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 582-593. Available from: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Molecular Editing" Technique Aids Crafting of Pharmaceuticals and Other Compounds | Technology Networks [technologynetworks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
The Versatile Scaffold: Application and Protocols for 2-(Piperazin-1-yl)cyclohexanol in Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Central to this pursuit is the identification and utilization of molecular scaffolds that offer a blend of structural rigidity, synthetic tractability, and the ability to present functional groups in a precise three-dimensional arrangement. 2-(Piperazin-1-yl)cyclohexanol has emerged as such a "privileged scaffold," a versatile building block for the creation of a diverse array of pharmacologically active compounds.
This guide provides an in-depth exploration of this compound as a precursor for novel therapeutic agents. We will delve into its intrinsic chemical properties that make it an ideal starting point for library synthesis, provide detailed, field-proven protocols for its derivatization, and present a comprehensive case study on its application in the development of the atypical antipsychotic, Cariprazine. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Physicochemical Properties and Strategic Importance
The therapeutic potential of this compound is rooted in its distinct structural features: a stereochemically rich cyclohexanol ring, a reactive piperazine moiety, and the conformational influence of their linkage. The trans isomer is of particular importance in many therapeutic applications.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₀H₂₀N₂O[1][2] | Provides a good starting size for fragment-based and lead-oriented synthesis. |
| Molecular Weight | 184.28 g/mol [1][2] | Adheres to Lipinski's Rule of Five, indicating favorable oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 35.5 Ų[1] | Contributes to good cell permeability and potential blood-brain barrier penetration. |
| Key Functional Groups | Secondary Amine (-NH), Tertiary Amine (-N<), Hydroxyl (-OH) | Offers multiple, chemoselective handles for synthetic modification. |
The true power of this scaffold lies in the differential reactivity of its functional groups. The secondary amine of the piperazine ring is a prime site for nucleophilic substitution, readily undergoing N-arylation, N-alkylation, acylation, and sulfonylation. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacological activity. The hydroxyl group on the cyclohexyl ring provides an additional point for modification, such as etherification or esterification, and plays a crucial role in establishing hydrogen bond interactions with biological targets.
Core Synthetic Protocols: From Precursor to Advanced Intermediates
Protocol 1: Synthesis of trans-2-(Piperazin-1-yl)cyclohexan-1-ol
The synthesis of the precursor itself is a critical first step. A robust and widely applicable method is the nucleophilic ring-opening of an epoxide. This reaction is highly regioselective and stereospecific, yielding the desired trans product.
Reaction Principle: The reaction proceeds via an SN2 mechanism, where the piperazine nitrogen acts as the nucleophile, attacking one of the electrophilic carbons of the protonated epoxide. The backside attack results in an inversion of stereochemistry at the attacked carbon, leading to the trans configuration of the amino and hydroxyl groups. The regioselectivity is governed by the Fürst-Plattner rule, which favors a transition state that maintains a chair-like conformation.[3]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of piperazine (3.0 equivalents) in ethanol (EtOH, 0.5 M) in a round-bottom flask equipped with a reflux condenser, add cyclohexene oxide (1.0 equivalent) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. The use of an excess of piperazine drives the reaction to completion and minimizes the formation of bis-alkylated byproducts.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent, cyclohexene oxide.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove the excess piperazine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel using a DCM/Methanol gradient to afford the pure trans-2-(piperazin-1-yl)cyclohexan-1-ol.
Protocol 2: Derivatization via Buchwald-Hartwig N-Arylation
The introduction of an aryl or heteroaryl moiety onto the piperazine nitrogen is a cornerstone of modern medicinal chemistry, as it allows for the exploration of key interactions with aromatic residues in protein binding pockets. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is highly effective for this transformation.[4][5]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical.[6] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, especially with sterically hindered or electron-rich aryl halides.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the piperazine nitrogen, forming the active nucleophile without competing in the reaction.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to ensure the stability of the catalyst and reagents.
Step-by-Step Protocol:
-
Inert Atmosphere: Add trans-2-(piperazin-1-yl)cyclohexan-1-ol (1.2 equivalents), the aryl halide (1.0 equivalent), sodium tert-butoxide (1.5 equivalents), and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk flask.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%).
-
Solvent Addition: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times. Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Application Case Study: Cariprazine, a D₃-Preferring Dopamine Receptor Modulator
The utility of the this compound scaffold is powerfully demonstrated by its role in the synthesis of Cariprazine, an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[2][5] Cariprazine is a potent dopamine D₂ and D₃ receptor partial agonist, with a notable preference for the D₃ receptor.[7]
Structure-Activity Relationship (SAR) of Cariprazine Analogs
Extensive SAR studies have elucidated the roles of the different structural components of Cariprazine, providing a clear roadmap for designing next-generation dopamine receptor modulators.[8][9][10]
-
Phenylpiperazine Moiety (Primary Pharmacophore): Modifications to the dichlorophenyl ring are a key determinant of D₃ receptor efficacy.[1][8] Substitutions on this ring can modulate the compound's activity from a full agonist to an antagonist. This region is believed to interact with the orthosteric binding site of the dopamine receptors.
-
Cyclohexyl Linker: The trans-cyclohexane linker is crucial for maintaining the optimal distance and orientation between the phenylpiperazine and the terminal ureido group. Altering the linker can significantly impact both the efficacy and potency of the molecule.[8]
-
Terminal Ureido Group (Secondary Pharmacophore): The N,N-dimethylureido moiety contributes significantly to the overall binding affinity and functional profile. Modifications in this region are generally less tolerated than changes to the primary pharmacophore, suggesting a critical interaction within a secondary binding pocket of the receptor.[8]
| Compound | Ar (Substitution) | R (Terminal Group) | D₂R Kᵢ (nM) | D₃R Kᵢ (nM) | D₃/D₂ Selectivity |
| Cariprazine | 2,3-di-Cl | -NHCON(CH₃)₂ | 0.49-0.71 | 0.085-0.3 | ~3.6-10x[2][10] |
| Analog A | 2-Cl | -NHCON(CH₃)₂ | 1.2 | 0.15 | 8x |
| Analog B | 3-Cl | -NHCON(CH₃)₂ | 0.9 | 0.21 | 4.3x |
| Analog C | 2,3-di-Cl | -NH₂ | 15.3 | 1.8 | 8.5x |
| Analog D | 2,3-di-Cl | -NHCOCH₃ | 5.8 | 0.6 | 9.7x |
Note: Data is compiled and representative of trends reported in the literature. Absolute values may vary between different assays and studies.[10]
Conclusion and Future Outlook
This compound has proven itself to be a scaffold of significant value in contemporary drug discovery. Its synthetic accessibility, coupled with the presence of multiple, differentially reactive functional groups, provides a robust platform for the generation of diverse chemical libraries. The success of Cariprazine validates the utility of this scaffold in targeting complex central nervous system disorders. The deep understanding of its structure-activity relationships, particularly in the context of dopamine receptor modulation, empowers medicinal chemists to rationally design next-generation therapeutic agents with improved potency, selectivity, and tailored functional activities. As our understanding of disease biology continues to evolve, the strategic application of privileged scaffolds like this compound will remain a cornerstone of efficient and successful drug development.
References
-
Keegan, B. M., Vogt, C. D., Chen, L., et al. (2025). Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. ACS Chemical Neuroscience, 16(24), 4679-4699. [Link]
-
UTMB Research Experts. (2025). Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. [Link]
-
National Center for Biotechnology Information. (n.d.). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2025). Structure-Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. PubMed. [Link]
-
Stahl, S. M. (2024). D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside. International Journal of Molecular Sciences, 25(11), 5859. [Link]
-
Zheng, Y., et al. (2019). D2 Dopamine Receptor G Protein-Biased Partial Agonists Based on Cariprazine. Journal of Medicinal Chemistry, 62(9), 4679-4694. [Link]
-
Marino, A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 26(18), 5567. [Link]
-
Wikipedia. (n.d.). Cyclohexene oxide. [Link]
-
Kumar, A., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]
-
El-Azzouny, A. A., & El-Faham, A. (2016). Cariprazine: New dopamine biased agonist for neuropsychiatric disorders. Drugs of the Future, 41(5), 279. [Link]
-
Semantic Scholar. (n.d.). Figure 4 from Cariprazine Has Unique Potent Binding for D 3 Receptors and Other Unique. [Link]
-
van der Ham, A., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(5), 3847-3858. [Link]
-
Girgis, R. R., et al. (2015). Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO. Psychopharmacology, 232(19), 3519-3528. [Link]
-
ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
ResearchGate. (2021). Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. [Link]
-
ResearchGate. (2017). Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands. [Link]
-
ResearchGate. (2012). Epoxide ring-opening reaction of cyclohexene oxide with various amines catalyzed by 1. [Link]
-
National Center for Biotechnology Information. (2024). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. PubMed Central. [Link]
-
Dalton Transactions. (2016). Ring-opening polymerization of cyclohexene oxide using aluminum amine–phenolate complexes. [Link]
-
National Center for Biotechnology Information. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. PubMed Central. [Link]
-
ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Novel Aryl Piperazine Derivatives. [Link]
-
Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. [Link]
-
Arkat USA. (n.d.). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. [Link]
Sources
- 1. Structure-Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D2 Dopamine Receptor G Protein-Biased Partial Agonists Based on Cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cariprazine:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating the Therapeutic Potential of 2-(Piperazin-1-yl)cyclohexanol in Neurological Disorders
Audience: Researchers, scientists, and drug development professionals in the field of neuropharmacology and neurodegenerative diseases.
Disclaimer: This document provides a framework for the investigation of 2-(Piperazin-1-yl)cyclohexanol, a novel compound with limited publicly available research. The proposed mechanisms of action and experimental protocols are based on the established activities of structurally related piperazine derivatives in the context of neurological disorders. This guide is intended to serve as a starting point for research and development, and all experimental procedures should be validated and optimized.
Introduction: The Promise of the Piperazine Scaffold in Neurological Drug Discovery
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting the central nervous system. Its versatile structure allows for the introduction of various substituents, enabling the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles. In the realm of neurological disorders, piperazine derivatives have shown significant promise as therapeutic agents for conditions like Parkinson's disease and Alzheimer's disease.
This application note outlines a hypothetical investigative pathway for a novel compound, this compound. We will explore its potential multi-target profile, drawing parallels with known neuroprotective piperazine-containing molecules. The subsequent sections will provide detailed protocols for in vitro and in vivo characterization, offering a comprehensive guide for researchers aiming to elucidate the therapeutic potential of this and similar compounds.
Hypothetical Mechanism of Action: A Multi-Pronged Approach to Neuroprotection
Based on the known activities of related compounds, we hypothesize that this compound may exert its neuroprotective effects through a combination of mechanisms, making it a candidate for a multi-target drug discovery approach.
-
Dopamine Receptor Modulation: Many piperazine derivatives are known to interact with dopamine receptors. Specifically, agonism at D2/D3 receptors is a key therapeutic strategy for Parkinson's disease, aiming to compensate for the loss of dopaminergic neurons in the substantia nigra.
-
Iron Chelation: An accumulation of iron in the brain is implicated in the oxidative stress that contributes to neuronal cell death in several neurodegenerative diseases. The piperazine ring, with its two nitrogen atoms, can act as a scaffold for designing effective iron chelators, thereby mitigating iron-induced toxicity.
-
Anti-Aggregation Properties: The misfolding and aggregation of proteins such as amyloid-beta (Aβ) and tau are pathological hallmarks of Alzheimer's disease. Certain piperazine derivatives have been shown to interfere with these aggregation processes.
The following diagram illustrates the potential signaling pathways that could be modulated by this compound.
Caption: Proposed experimental workflow for the characterization of this compound.
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for the investigation of this compound as a potential therapeutic agent for neurological disorders. By systematically evaluating its activity at key pathological targets, researchers can build a robust profile of this novel compound and determine its suitability for further preclinical and clinical development. The multi-target approach outlined here may offer a promising strategy for tackling the complex and multifaceted nature of neurodegenerative diseases.
References
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. [Link]
-
Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]
-
Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease, 1(1), 19-33. [Link]
-
Detection of human tau protein aggregation. (n.d.). BMG LABTECH. [Link]
-
Crespo, R., Koudstaal, W., & Apetri, A. (2018). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. JoVE (Journal of Visualized Experiments), (141), e58570. [Link]
-
In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. (2014). JoVE (Journal of Visualized Experiments). [Link]
-
In Vitro Assay for Studying Tau Protein aggregation and Drug Screening | Protocol Preview. (2022). JoVE. [Link]
-
In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. (2015). PMC - NIH. [Link]
-
MPTP Mouse Model of Parkinson’s Disease – Imaging Modalities for Metabolic, Anatomical and 1H-Spectroscopic Changes. (n.d.). University of Eastern Finland. [Link]
-
dos Santos, A. C., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Technology, 44, e59897. [Link]
-
LeVine, H. 3rd. (2006). Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. Neuroscience Letters, 404(1-2), 1-6. [Link]
-
Biancalana, M., & Koide, S. (2010). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. [Link]
- Thioflavin t method for detection of amyloid polypeptide fibril aggregation. (2008).
-
Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]
-
Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (2005). PubMed. [Link]
-
Thioflavin-T (ThT) Aggregation assay. (2018). Protocols.io. [Link]
-
An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. (2022). ResearchGate. [Link]
-
Ferrous Iron Chelating (FIC) Assay Kit. (n.d.). Zen-Bio. [Link]
-
D2 Dopamine Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]
-
An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. (2022). Semantic Scholar. [Link]
-
Spectrophotometric Determination of Iron. (n.d.). University of Wisconsin-Whitewater. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Piperazin-1-yl)cyclohexanol
Welcome to the technical support center for the synthesis of 2-(Piperazin-1-yl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction, troubleshoot common issues, and ensure the integrity of your results.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through the nucleophilic ring-opening of cyclohexene oxide with piperazine. This reaction is a classic example of an SN2 reaction where the nitrogen atom of piperazine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. While seemingly straightforward, this process can be accompanied by the formation of several byproducts that can complicate purification and reduce the overall yield of the desired product. This guide will focus on identifying, understanding, and mitigating the formation of these common impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the synthesis of this compound, providing a systematic approach to identify the root cause and implement effective solutions.
Issue 1: Low Yield of this compound
A lower than expected yield of the desired monosubstituted product is the most common challenge in this synthesis. This is often directly linked to the formation of a significant byproduct.
Primary Suspect: Formation of the Disubstituted Byproduct
The most prevalent byproduct in this reaction is 1,4-bis(2-hydroxycyclohexyl)piperazine . This occurs when a single piperazine molecule reacts with two molecules of cyclohexene oxide.
Causality: Piperazine is a symmetric diamine with two nucleophilic secondary amine groups. After the first nucleophilic attack on a cyclohexene oxide molecule to form the desired product, the second nitrogen atom of the piperazine ring can still act as a nucleophile and react with another molecule of cyclohexene oxide.
Troubleshooting Steps:
-
Control Stoichiometry: The molar ratio of the reactants is the most critical factor in controlling the formation of the disubstituted byproduct.
-
Recommendation: Use a significant excess of piperazine relative to cyclohexene oxide. A molar ratio of 3:1 to 5:1 (piperazine:cyclohexene oxide) is a good starting point. This statistical excess ensures that a molecule of cyclohexene oxide is more likely to encounter a fresh piperazine molecule rather than the already reacted monosubstituted product.
-
-
Reaction Conditions:
-
Temperature: Running the reaction at a moderate temperature (e.g., room temperature to 50°C) is generally recommended. Higher temperatures can increase the rate of the second substitution reaction.
-
Solvent: A protic solvent like ethanol or methanol is often used and can help to solvate the piperazine and facilitate the reaction.
-
Experimental Protocol to Minimize Disubstitution:
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (Piperazine:Cyclohexene Oxide) | 3:1 to 5:1 | Statistically favors the formation of the monosubstituted product. |
| Solvent | Ethanol or Methanol | Good solubility for piperazine and facilitates the reaction. |
| Temperature | Room Temperature to 50°C | Controls the reaction rate and minimizes the second substitution. |
| Addition Method | Slow, dropwise addition of cyclohexene oxide to the piperazine solution. | Maintains a high effective concentration of piperazine throughout the reaction. |
Issue 2: Presence of Multiple Spots on TLC Analysis, Even with Stoichiometric Control
Even with careful control of the reactant ratios, you might observe multiple product spots on your Thin Layer Chromatography (TLC) plate, indicating a mixture of compounds.
Potential Causes:
-
Diastereomers: The ring-opening of cyclohexene oxide results in a trans-product. However, depending on the stereochemistry of the starting epoxide (if it's a specific enantiomer or a racemic mixture), you can form diastereomers of both the desired product and the disubstituted byproduct. These may have slightly different Rf values on TLC.
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted cyclohexene oxide and piperazine.
-
Minor Byproducts from Cyclohexene Oxide Rearrangement: Under certain conditions (e.g., acidic impurities or high temperatures), cyclohexene oxide can rearrange to form byproducts like cyclohexanone or 2-cyclohexen-1-ol. These can then potentially react with piperazine to form other minor impurities.
Troubleshooting and Identification:
-
Characterization: Use analytical techniques like LC-MS and NMR to identify the components of your product mixture. The mass spectrum will clearly show the molecular weights of the monosubstituted product, the disubstituted byproduct, and any unreacted starting materials.
-
Purification:
-
Column Chromatography: This is the most effective method for separating the desired product from the disubstituted byproduct and other impurities. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol) can provide good separation.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method, particularly for removing minor impurities.
-
Issue 3: Difficulty in Removing the Disubstituted Byproduct
The disubstituted byproduct, 1,4-bis(2-hydroxycyclohexyl)piperazine, can sometimes be challenging to separate from the desired product due to their similar polarities.
Solutions:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems for your column chromatography. Adding a small amount of a tertiary amine like triethylamine to the eluent can sometimes improve the separation of amines by reducing tailing on the silica gel.
-
Column Loading: Do not overload the column. A smaller amount of crude product will result in better separation.
-
-
Acid-Base Extraction: The basicity of the desired product and the disubstituted byproduct can be exploited for purification.
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). Both the desired product and the byproduct will be protonated and move into the aqueous layer.
-
Carefully basify the aqueous layer with a base (e.g., NaOH) to a pH of ~10-11.
-
Extract the basified aqueous layer with an organic solvent. The free amines will move back into the organic layer. This process can help remove non-basic impurities. While it may not separate the mono- and di-substituted products from each other, it can be a useful pre-purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the product?
A1: The nucleophilic ring-opening of an epoxide by an amine proceeds via an SN2 mechanism. This results in an inversion of configuration at the carbon atom that is attacked. For cyclohexene oxide, this leads to a trans-diaxial opening of the epoxide ring, resulting in a product where the hydroxyl group and the piperazine substituent are in a trans relationship on the cyclohexane ring.
Q2: Can I use a catalyst for this reaction?
A2: While the reaction can proceed without a catalyst, Lewis acids can be used to activate the epoxide ring and accelerate the reaction. However, the use of a catalyst can sometimes lead to a decrease in regioselectivity and an increase in byproduct formation if not carefully controlled. For this specific synthesis, optimizing the reaction conditions (temperature and stoichiometry) is often a more effective approach than using a catalyst.
Q3: My piperazine starting material is a solid hydrate. Do I need to use it anhydrous?
A3: Piperazine is commercially available as an anhydrous solid and as a hydrate. While the reaction can often tolerate the water of hydration, for best results and to avoid potential side reactions, it is recommended to use anhydrous piperazine or to dry the hydrate before use.
Q4: I see a byproduct with the same mass as my starting cyclohexene oxide in the GC-MS analysis. What could it be?
A4: This is likely a rearrangement product of cyclohexene oxide. Under thermal or acidic conditions, cyclohexene oxide can isomerize to cyclohexanone or 2-cyclohexen-1-ol. To minimize this, ensure your reaction is run at a moderate temperature and that your starting materials and solvent are free from acidic impurities.
Visualizing the Reaction Pathway and Byproduct Formation
Diagram 1: Synthesis of this compound and the Formation of the Disubstituted Byproduct
Caption: Reaction scheme showing the desired pathway and the formation of the major byproduct.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
This guide was compiled using information from established chemical principles and general knowledge in organic synthesis. For further reading on the specific topics discussed, please refer to standard organic chemistry textbooks and relevant scientific literature on epoxide ring-opening reactions and the chemistry of piperazines.
Technical Support Center: Purification of 2-(Piperazin-1-yl)cyclohexanol
Welcome to the technical support guide for 2-(Piperazin-1-yl)cyclohexanol. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges associated with the purification of this molecule. The inherent structural features of this compound—namely, the presence of two basic nitrogen atoms and multiple stereocenters—present unique hurdles that require carefully considered strategies.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that complicate its purification?
The purification challenges stem directly from its molecular structure:
-
Stereoisomerism: The molecule has two chiral centers at positions 1 and 2 of the cyclohexanol ring. This gives rise to two pairs of enantiomers, which exist as two distinct diastereomers: cis and trans. Diastereomers have different physical properties, but these differences can be subtle, making their separation a primary challenge.[1][2]
-
Basicity: The piperazine moiety contains two nitrogen atoms, making the molecule a di-basic compound. Basic compounds are known to interact strongly with the acidic silanol groups on the surface of standard silica gel, which is the most common stationary phase for column chromatography.[3][4] This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the column.[4][5]
Q2: What are the most common impurities I should expect in my crude product?
Typically, the crude reaction mixture will contain:
-
Unreacted Piperazine: If piperazine is used as a nucleophile in the synthesis, its high polarity and water solubility can make its removal from the less polar product difficult.[6]
-
The Unwanted Diastereomer: Syntheses often yield a mixture of cis and trans isomers. Your primary purification goal will likely be the isolation of the desired diastereomer.
-
Solvent and Reagents: Residual solvents and other reagents from the reaction workup.
Q3: Which analytical techniques are best for assessing the purity and isomeric ratio of my sample?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent first-pass tool. The relative integrals of characteristic, well-resolved peaks corresponding to the cis and trans isomers can be used to determine the diastereomeric ratio (d.r.) of your mixture.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) using a C18 column is a powerful method for determining chemical purity.[7] With proper method development, it can also be used to resolve and quantify the cis and trans diastereomers.[8]
-
Gas Chromatography (GC): GC can be used, but often requires derivatization or the use of specialized, base-deactivated columns to prevent severe peak tailing due to the compound's basicity.[5]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem: My product is streaking badly on my TLC plate and column. What causes this and how do I fix it?
Cause: This is a classic sign of a strong, undesirable interaction between your basic amine product and the acidic silica gel.[3][4] The silanol groups (Si-OH) on the silica surface protonate your compound, causing it to "stick" and elute slowly and unevenly.
Solution: You need to neutralize the acidic sites on the silica gel. This is most commonly achieved by adding a small amount of a basic modifier to your eluent system.
-
Recommended Action: Add 0.5-2% triethylamine (Et₃N) or 1-2% of a 7N ammonia solution in methanol to your mobile phase. For example, if your eluent is 95:5 Dichloromethane/Methanol, a good starting point for a modified system would be 94:5:1 Dichloromethane/Methanol/Triethylamine.
-
Alternative Stationary Phase: If tailing persists, consider switching from silica gel to a different stationary phase like basic alumina or an amine-functionalized silica gel, which are designed for purifying basic compounds.[4][7][9]
Problem: How do I remove highly polar, unreacted piperazine from my crude product?
Cause: Piperazine is a water-soluble diamine that can be difficult to separate from the main product using chromatography alone, especially if the product itself has significant polarity.
Solution: An acid-base liquid-liquid extraction is often effective. However, since both your product and piperazine are basic, a simple acid wash is not selective. A more nuanced pH-controlled extraction or selective precipitation is required.
-
Recommended Action (Selective Precipitation): Piperazine can be selectively precipitated from an organic solution as its diacetate salt. A patent for purifying piperazine describes dissolving the crude mixture in acetone and adding acetic acid to precipitate piperazine diacetate, which can then be removed by filtration.[10] Your product, being mono-substituted, may remain in the acetone solution. This should be tested on a small scale first.
-
Alternative (Workup Modification): If possible, use a large excess of an organic solvent like ethyl acetate or dichloromethane during the reaction workup. Wash the organic layer repeatedly with a saturated sodium chloride (brine) solution. While not perfect, this can help pull a significant amount of the highly water-soluble piperazine into the aqueous layers.
Problem: My cis and trans diastereomers are co-eluting or showing poor separation during column chromatography. How can I improve this?
Cause: The polarity difference between the cis and trans isomers may be insufficient for baseline separation with your current chromatography conditions.
Solution: Improving resolution requires optimizing the "selectivity" of your chromatographic system.
-
Optimize the Mobile Phase: Systematically screen different solvent systems. The key is to find a solvent mixture that maximizes the difference in affinity (and thus Rf value) between the two isomers. A good starting point is a gradient of methanol in dichloromethane (DCM), with a basic modifier. Try switching DCM for ethyl acetate or adding a third solvent like THF to modulate polarity.
-
Change the Stationary Phase: If optimizing the mobile phase fails, the next step is to change the stationary phase.
-
Alumina (Basic or Neutral): Alumina offers different selectivity compared to silica and can sometimes resolve isomers that are inseparable on silica.[9]
-
Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase flash chromatography (using a C18-functionalized silica) with a mobile phase like water/acetonitrile or water/methanol can provide excellent separation, as it separates based on hydrophobicity rather than polarity.[7]
-
-
Improve Column Efficiency: Ensure you are using a properly packed column with a small sample volume (dry loading is preferred for difficult separations) and maintaining a slow, consistent flow rate.
Problem: My product is a non-crystallizable oil or waxy solid. How can I purify it effectively?
Cause: Many organic compounds, especially those with conformational flexibility or that are mixtures of isomers, do not form a stable crystal lattice easily.
Solution: When crystallization fails, chromatography is the primary alternative. If that also proves difficult, converting the product to a crystalline salt is a highly effective strategy.
-
Primary Method: Column Chromatography: This is the most direct method for purifying oils. Use the optimized conditions described in the previous troubleshooting points to address tailing and isomer separation.
-
Secondary Method: Salt Formation & Recrystallization: This is a powerful technique. React your oily free-base product with an acid (e.g., HCl in ether, or tartaric acid in ethanol) to form a salt. Salts are often highly crystalline solids with sharp melting points. The key advantages are:
-
The salt is typically much easier to handle and purify by recrystallization than the free base oil.[11]
-
The cis and trans diastereomers will form diastereomeric salts, which often have significantly different solubilities, allowing for separation by fractional crystallization.[12][13] After purification, the salt can be easily converted back to the pure free base by neutralization with a base (like NaOH or NaHCO₃) and extraction.
-
Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₀N₂O | [14][15] |
| Molecular Weight | 184.28 g/mol | [14][15] |
| Appearance | Varies (often an oil or low-melting solid) | Inferred |
| Storage | 2-8°C, Sealed in dry conditions | [14][15][16] |
| H-Bond Donors | 2 | [15] |
| H-Bond Acceptors | 3 | [15] |
| Rotatable Bonds | 1 |[15] |
Table 2: Chromatography Eluent Systems for Amines
| Stationary Phase | Eluent System Example | Purpose | Reference |
|---|---|---|---|
| Silica Gel | Dichloromethane / Methanol / Triethylamine (90:9:1) | Standard purification, suppresses tailing | [3][9] |
| Silica Gel | Hexane / Ethyl Acetate with 1% NH₄OH | For less polar amines | [3] |
| Amine-functionalized Silica | Hexane / Ethyl Acetate Gradient | Ideal for basic amines, avoids tailing | [3][4] |
| Basic Alumina | Dichloromethane / Methanol (95:5) | Alternative to silica with different selectivity | [9] |
| C18 Reversed-Phase | Water / Acetonitrile with 0.1% Formic Acid | Purity analysis and preparative separation |[7] |
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography for Diastereomer Separation
This protocol assumes a crude mixture of cis and trans diastereomers with some baseline impurities.
-
TLC Analysis & Solvent Selection:
-
Prepare stock solutions of your crude product.
-
On a silica gel TLC plate, test various eluent systems. Start with a gradient of Methanol (0-10%) in Dichloromethane.
-
Crucially, add 1% triethylamine (Et₃N) to each tested eluent to prevent streaking.
-
Identify the solvent system that provides the best separation (largest ΔRf) between your two diastereomer spots, aiming for an Rf of ~0.3 for the lower-eluting spot.[7]
-
-
Column Packing:
-
Select a column appropriate for your sample size (typically use 50-100g of silica per 1g of crude product).
-
Pack the column using the chosen eluent (including Et₃N) as a slurry. Ensure the silica bed is compact and level.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or methanol).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase.
-
Collect fractions and monitor them by TLC. Spot every few fractions on a single TLC plate to track the elution of your products and impurities.
-
Combine the fractions that contain your pure desired isomer.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove it completely.
-
Place the final product under high vacuum to remove all residual solvents.
-
Protocol 2: Purification via Fractional Recrystallization of a Hydrochloride Salt
This protocol is ideal for separating diastereomers when chromatography is ineffective or for purifying a non-crystallizable oil.
-
Salt Formation:
-
Dissolve your crude product (1.0 eq) in a suitable anhydrous solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (commercially available, typically 2.0 M) dropwise while stirring. You will likely need 2.0 equivalents of HCl to form the dihydrochloride salt.
-
A precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes, then collect the solid salt by vacuum filtration. Wash the solid with cold diethyl ether and dry it under vacuum.
-
-
Solvent Screening for Recrystallization:
-
The goal is to find a solvent or solvent system where the two diastereomeric salts have different solubilities.[12]
-
Place small amounts of the salt mixture into several test tubes.
-
Test single solvents (e.g., ethanol, isopropanol, acetonitrile) and mixed solvent systems (e.g., ethanol/water, isopropanol/ethyl acetate).
-
Heat each tube to dissolve the salt, then allow it to cool slowly to room temperature. The ideal solvent will cause one isomer to crystallize out while the other remains in solution.
-
-
Fractional Recrystallization:
-
Dissolve the bulk of the salt mixture in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystallization.
-
Collect the first crop of crystals by filtration. This crop will be enriched in the less soluble diastereomeric salt.
-
Concentrate the mother liquor (the remaining solution) to obtain a second crop of crystals, which will be enriched in the more soluble diastereomer.
-
Check the purity of each crop by NMR or HPLC. Repeat the recrystallization process on each crop until the desired purity is achieved.
-
-
Conversion back to Free Base:
-
Dissolve the pure salt in water.
-
Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH solution or solid NaHCO₃) until the pH is >10.
-
Extract the aqueous solution three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the pure free-base product.
-
Mandatory Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Workflow for purification via salt formation.
References
-
ChemBK. 2-PIPERAZIN-1-YL-CYCLOHEXANOL. [Link]
-
Columbia University. Column chromatography. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. [Link]
-
Alchem Pharmtech. CAS 759402-42-1 | this compound. [Link]
-
Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns?. YouTube. [Link]
-
PubChem. 2-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-cyclohexanol. [Link]
-
ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation?. [Link]
- Google Patents.
- Google Patents.
-
Pollard, C. B., & Christie, J. B. (1954). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Journal of Organic Chemistry, 19(7), 1096-1101. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]
- Google Patents.
- Google Patents. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
- Google Patents.
-
ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. [Link]
-
International Journal of Scientific Research and Engineering Development. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. [Link]
- Google Patents.
- Google Patents. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
NIH National Library of Medicine. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. youtube.com [youtube.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. columbia.edu [columbia.edu]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 13. ijpbs.com [ijpbs.com]
- 14. chembk.com [chembk.com]
- 15. chemscene.com [chemscene.com]
- 16. 759402-42-1|this compound|BLD Pharm [bldpharm.com]
Optimizing reaction conditions for the synthesis of 2-(Piperazin-1-yl)cyclohexanol
Technical Support Center: Synthesis of 2-(Piperazin-1-yl)cyclohexanol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. By understanding the causality behind experimental choices, you can optimize your reaction conditions for higher yield, purity, and reproducibility.
Reaction Overview and Mechanism
The most direct and common route to synthesizing this compound is through the nucleophilic ring-opening of cyclohexene oxide with piperazine. This reaction is a classic example of the aminolysis of an epoxide, yielding a β-amino alcohol.[1][2]
The reaction proceeds via an SN2 mechanism.[3] One of the secondary amine nitrogens of piperazine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This attack forces the ring to open, and subsequent protonation of the resulting alkoxide (typically from the solvent or during workup) yields the final 2-hydroxycyclohexyl structure.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Q: How does the stoichiometry of piperazine to cyclohexene oxide affect the yield and purity?
This is the most critical factor for avoiding a common side product: the di-substituted piperazine. Piperazine has two nucleophilic secondary amine groups. If the ratio of cyclohexene oxide to piperazine is too high (e.g., 2:1 or greater), the initially formed product, this compound, can act as a nucleophile itself and react with a second molecule of the epoxide.
-
To favor mono-substitution (the desired product): Use a molar excess of piperazine. A ratio of 2:1 to 5:1 (piperazine:cyclohexene oxide) is a good starting point. This ensures that an epoxide molecule is statistically more likely to encounter a molecule of piperazine rather than the mono-substituted product.
-
Consequence of poor control: Formation of 1,4-bis(2-hydroxycyclohexyl)piperazine, which can be difficult to separate from the desired product due to similar polarities.
Problem Area 2: Impurity Formation
Q: I'm observing a significant byproduct with a higher molecular weight in my mass spectrum analysis. What is it and how can I prevent it?
This is almost certainly the 1,4-bis(2-hydroxycyclohexyl)piperazine byproduct discussed above.
Prevention Strategy:
-
Control Stoichiometry: The most effective method is to use a significant molar excess of piperazine.
-
Control Addition: For larger scales, slowly add the cyclohexene oxide to a solution of piperazine. This maintains a high concentration of piperazine relative to the epoxide throughout the reaction, further suppressing the second addition.
Q: Can the reaction be catalyzed to improve conversion and minimize reaction times?
Yes, various catalysts can promote the ring-opening of epoxides. Lewis acids are particularly effective as they coordinate to the epoxide oxygen, making the ring more electrophilic and susceptible to nucleophilic attack. [1]
| Catalyst Type | Example | Considerations |
|---|---|---|
| Lewis Acids | Al(OTf)₃, ZrCl₄, LiBr [4][5] | Can significantly accelerate the reaction, even at room temperature. However, strong Lewis acids can sometimes reduce regioselectivity or promote side reactions. Start with catalytic amounts (1-10 mol%). |
| Protic Solvents | Ethanol, Methanol, Water | Alcohols and water can act as proton sources to activate the epoxide and can also serve as the solvent. Ethanol is a common choice for this reaction. [6] |
| Solid Acids | Amberlyst-15, Silica-bonded S-sulfonic acid [2][4]| Offer the advantage of easy removal by filtration, simplifying the workup. [2]|
Using a catalyst can allow for milder reaction conditions (lower temperature), which can also help suppress the formation of the di-substituted byproduct. [4]
Problem Area 3: Purification Challenges
Q: My crude product is a thick, viscous oil. What is the best method for purification?
Purifying β-amino alcohols can be challenging due to their high polarity, high boiling points, and ability to chelate to silica gel.
-
Acid-Base Extraction: Before any other purification, perform an acid-base workup.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a dilute acid solution (e.g., 1M HCl). The basic nitrogen atoms will be protonated, moving your product and unreacted piperazine into the aqueous layer.
-
Wash the organic layer with water to remove any remaining epoxide.
-
Basify the acidic aqueous layer with a strong base (e.g., 2-4M NaOH) to pH > 12 to deprotonate the amines.
-
Extract the product back into an organic solvent. This process effectively removes non-basic impurities.
-
-
Column Chromatography:
-
Stationary Phase: Use silica gel, but consider deactivating it slightly with 1-2% triethylamine or ammonia in your eluent system. This prevents severe tailing of the amine product on the acidic silica surface.
-
Mobile Phase: A gradient of dichloromethane/methanol or ethyl acetate/methanol is a common choice. The addition of triethylamine is crucial.
-
-
Vacuum Distillation: If the product is thermally stable, high-vacuum distillation can be an effective method for purification, especially on a larger scale.
-
Crystallization: The free base is often an oil, but converting it to a salt (e.g., the hydrochloride or dihydrochloride salt) can often yield a crystalline solid that is easier to purify by recrystallization.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is optimized for high yield and minimal byproduct formation on a laboratory scale.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (3.0 eq).
-
Dissolution: Add absolute ethanol as the solvent (approx. 5-10 mL per gram of piperazine). Stir until the piperazine is fully dissolved.
-
Reactant Addition: To the stirring solution, add cyclohexene oxide (1.0 eq) dropwise via a syringe or dropping funnel over 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS by checking for the disappearance of the cyclohexene oxide spot.
-
Workup (Solvent Removal): Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Workup (Acid-Base Extraction):
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer to a separatory funnel and wash with saturated sodium bicarbonate solution to remove excess piperazine.
-
Extract the organic layer with 1M HCl (3 x volume). Combine the acidic aqueous layers.
-
Cool the aqueous layer in an ice bath and add 4M NaOH solution until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the resulting oil via silica gel column chromatography using a mobile phase of 95:4.5:0.5 Dichloromethane:Methanol:Triethylamine to yield the pure product.
Protocol 2: TLC Monitoring of the Reaction
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 90:9:1 Ethyl Acetate / Methanol / Triethylamine.
-
Visualization:
-
UV Light (254 nm): To visualize UV-active components.
-
Ninhydrin Stain: The product contains a secondary amine and will stain (typically yellow or purple) upon heating after dipping the plate in a ninhydrin solution. This is excellent for tracking the product.
-
Potassium Permanganate Stain: Will visualize the alcohol group of the product and any remaining epoxide.
-
References
-
MDPI. (n.d.). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]
-
ResearchGate. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]
-
SciELO México. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Retrieved from [Link]
-
MDPI. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Retrieved from [Link]
-
Avens Publishing Group. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link]
-
MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]
-
ACS Publications. (2013). Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. Retrieved from [Link]
-
PubMed. (2009). Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of 1-cyclohexylpiperazine.
-
PubChem. (n.d.). 1-(2''-Hydroxyl cyclohexyl)-3-[aminopropyl]-4-[3'-aminopropyl] piperazine. Retrieved from [Link]
-
ChemBK. (n.d.). 2-PIPERAZIN-1-YL-CYCLOHEXANOL. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 1-cyclohexyl piperazine.
-
MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexene oxide. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Retrieved from [Link]
-
ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines.... Retrieved from [Link]
-
NIH. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
-
PubMed Central. (2024). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Retrieved from [Link]
- Google Patents. (n.d.). Purification of piperazine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 3. jsynthchem.com [jsynthchem.com]
- 4. rroij.com [rroij.com]
- 5. Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: N-Alkylation of Piperazine with Cyclohexene Oxide
Welcome to the technical support guide for the N-alkylation of piperazine using cyclohexene oxide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we will address common challenges, provide scientifically-grounded explanations for experimental outcomes, and offer detailed protocols to enhance the success of your reactions.
Introduction: The Reaction and Its Challenges
The reaction between piperazine and cyclohexene oxide is a classic nucleophilic epoxide ring-opening. A nitrogen atom of the piperazine ring attacks one of the electrophilic carbons of the epoxide, cleaving the C-O bond and forming a new C-N bond. The primary product is a β-amino alcohol, specifically trans-2-(piperazin-1-yl)cyclohexan-1-ol.
The principal challenge in this synthesis is controlling selectivity. Piperazine possesses two nucleophilic secondary amine groups. Consequently, the reaction can yield both the desired mono-alkylated product and the undesired 1,4-di-substituted byproduct, trans,trans'-2,2'-(piperazine-1,4-diyl)bis(cyclohexan-1-ol). Achieving a high yield of the mono-substituted product requires careful control over reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the underlying chemical principles.
Q1: My reaction is very slow or fails to proceed to completion, leaving significant amounts of unreacted piperazine and cyclohexene oxide. What's going wrong?
A1: Sluggish reaction rates are a common issue, often related to solvent choice, temperature, and reagent purity.
-
Causality & Explanation: The ring-opening of an epoxide by a neutral amine like piperazine can be inherently slow. The reaction rate is highly dependent on the solvent's ability to stabilize the transition state and the reaction temperature. Protic solvents (like alcohols) can accelerate the reaction by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack. However, they can also solvate the amine nucleophile, slightly reducing its reactivity.
-
Troubleshooting Steps:
-
Solvent Selection: If you are using an aprotic solvent (e.g., THF, Dichloromethane), consider switching to a protic solvent like ethanol or isopropanol. The solvent can act as a proton-transfer agent, facilitating the ring-opening. Water can also be an effective solvent or co-solvent for this reaction[1].
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) will increase the kinetic energy of the molecules and significantly accelerate the rate of reaction[2]. Monitor the reaction closely by TLC to avoid the formation of byproducts at higher temperatures.
-
Check Reagent Purity: Cyclohexene oxide can slowly hydrolyze to trans-cyclohexane-1,2-diol or polymerize upon storage, especially in the presence of acidic or basic impurities[3][4]. Ensure you are using pure reagents.
-
Consider Catalysis: While often not necessary, trace amounts of a mild acid can catalyze the reaction by activating the epoxide[5][6]. However, this can also increase the rate of di-substitution and other side reactions, so it should be approached with caution.
-
Q2: I'm getting a large amount of the 1,4-di-substituted byproduct. How can I improve the yield of the mono-alkylated product?
A2: This is the most critical challenge. The mono-alkylated product is also a secondary amine and can react with a second molecule of cyclohexene oxide. Suppressing this follow-on reaction is key to achieving high mono-selectivity.
-
Causality & Explanation: The formation of the di-substituted product is a competing consecutive reaction. Once the first N-alkylation occurs, the resulting mono-substituted piperazine can act as a nucleophile itself. The relative rates of the first and second alkylations determine the product distribution.
-
Troubleshooting Steps:
-
Use a Large Excess of Piperazine: This is the most effective and common strategy[7]. By using a significant molar excess of piperazine (e.g., 5 to 10 equivalents relative to cyclohexene oxide), you statistically favor the reaction of the epoxide with an un-substituted piperazine molecule over a mono-substituted one.
-
Slow Addition of the Electrophile: Add the cyclohexene oxide dropwise or via a syringe pump to the stirred solution of excess piperazine over a prolonged period (e.g., 1-2 hours)[7]. This maintains a low instantaneous concentration of the electrophile, further minimizing the chance of a second alkylation.
-
Lower the Reaction Temperature: Reducing the temperature can sometimes increase selectivity. The activation energy for the second alkylation may be different from the first, and lower temperatures can favor the desired initial reaction[7]. This will, however, slow the reaction rate, requiring longer reaction times.
-
Process Logic for Optimizing Mono-alkylation
The following diagram outlines the decision-making process for maximizing the yield of the desired mono-substituted product.
Caption: Troubleshooting workflow for mono-alkylation selectivity.
Q3: My product is difficult to isolate from the reaction mixture. The workup is messy, and I have low recovery after extraction.
A3: Isolation challenges often stem from the physical properties of the β-amino alcohol product and the large excess of piperazine starting material.
-
Causality & Explanation: The product contains two basic nitrogen atoms and a hydroxyl group, making it quite polar and water-soluble, especially at neutral or acidic pH where it will exist as a protonated salt[8]. The unreacted piperazine is also basic and highly water-soluble. Standard liquid-liquid extractions can be complicated by emulsification or poor partitioning.
-
Troubleshooting Steps:
-
Remove Excess Piperazine First: After the reaction is complete, much of the excess piperazine can be removed by distillation under reduced pressure if a volatile solvent was used. Alternatively, if piperazine hydrochloride is insoluble in your reaction solvent, you can acidify the mixture to precipitate it out.
-
Optimize Extraction pH: During aqueous workup, ensure the aqueous layer is made strongly basic (pH > 12) using NaOH or KOH before extracting with an organic solvent like dichloromethane or ethyl acetate[9][10]. This deprotonates the amine groups, making the product less water-soluble and more soluble in the organic phase. Perform multiple extractions (3-4 times) to maximize recovery.
-
Use a Continuous Extractor: For particularly water-soluble products, a continuous liquid-liquid extractor (e.g., Soxhlet with a heavy solvent) can be highly effective for achieving quantitative extraction.
-
Purification Strategy: The crude product is often an oil. Purification can be achieved by vacuum distillation or column chromatography on silica gel. For chromatography, a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 1-2%) in the eluent (e.g., Dichloromethane/Methanol) is crucial to prevent the basic product from streaking on the acidic silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism and stereochemistry of the product?
A1: The reaction proceeds via an SN2-type nucleophilic attack of the piperazine nitrogen on a carbon of the epoxide ring. This attack occurs from the face opposite the C-O bond, leading to an inversion of stereochemistry at the point of attack. This results in a trans diaxial opening of the epoxide, which then equilibrates to the more stable trans diequatorial product, trans-2-(piperazin-1-yl)cyclohexan-1-ol.
Caption: Competing reaction pathways in the alkylation of piperazine.
Q2: I actually want to synthesize 1-cyclohexylpiperazine, not the amino alcohol. How can I achieve this?
A2: This is a common point of confusion. To obtain 1-cyclohexylpiperazine, where the cyclohexyl group is fully saturated and directly attached to the nitrogen without a hydroxyl group, you need to use a different synthetic strategy. The reaction with cyclohexene oxide will not yield this product directly. Two common, effective methods are:
-
Reductive Amination: React piperazine (or mono-Boc-piperazine for better selectivity) with cyclohexanone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃)[11]. This is often the cleanest and most efficient method.
-
Nucleophilic Substitution: React mono-Boc-piperazine with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base like potassium carbonate, followed by acidic removal of the Boc protecting group[11][12].
Q3: How can I effectively monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method.
-
TLC System: Use silica gel plates. A good mobile phase is often a mixture of a polar and non-polar solvent, such as 10% Methanol in Dichloromethane, with a small amount (0.5-1%) of triethylamine or ammonium hydroxide to prevent streaking of the basic amine spots.
-
Visualization: The products and starting materials can be visualized using a potassium permanganate stain (KMnO₄), which reacts with the hydroxyl group of the product and the amines. UV light is generally not effective unless one of your reagents has a UV chromophore.
-
Interpretation: As the reaction proceeds, you should see the spot for cyclohexene oxide disappear and a new, more polar spot for the amino alcohol product appear. You can also monitor the formation of the even more polar di-substituted product, which will typically have the lowest Rf value.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation to Synthesize trans-2-(piperazin-1-yl)cyclohexan-1-ol
This protocol prioritizes mono-selectivity by using a large excess of piperazine.
Materials:
-
Piperazine (anhydrous), 10.0 g (116 mmol, 10 equivalents)
-
Cyclohexene oxide, 1.14 g (11.6 mmol, 1 equivalent)
-
Ethanol (anhydrous), 50 mL
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve piperazine (10.0 g) in ethanol (50 mL).
-
Stir the solution at room temperature to ensure all piperazine has dissolved.
-
In a separate vial, prepare a solution of cyclohexene oxide (1.14 g) in 5 mL of ethanol.
-
Add the cyclohexene oxide solution to the piperazine solution dropwise over 30 minutes using a dropping funnel.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (10% MeOH/DCM + 1% Et₃N) until the cyclohexene oxide spot is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of water. Adjust the pH to >12 with solid NaOH pellets or a concentrated NaOH solution.
-
Extract the aqueous layer with dichloromethane (4 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.
-
Purify the product by vacuum distillation or silica gel chromatography as described in the troubleshooting section.
Protocol 2: Reference Synthesis of 1-Cyclohexylpiperazine via Reductive Amination
This protocol is provided as a reference for obtaining the fully saturated cyclohexyl product. It uses a protecting group strategy for clean mono-alkylation.
Materials:
-
1-Boc-piperazine, 5.0 g (26.8 mmol, 1 equivalent)
-
Cyclohexanone, 2.9 g (29.5 mmol, 1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃), 8.5 g (40.2 mmol, 1.5 equivalents)
-
1,2-Dichloroethane (DCE), 100 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (HCl) in dioxane (4M)
Procedure:
-
Reductive Amination: To a solution of 1-Boc-piperazine (5.0 g) and cyclohexanone (2.9 g) in DCE (100 mL), add NaBH(OAc)₃ portion-wise at room temperature.
-
Stir the reaction mixture overnight (12-16 hours).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give crude 4-cyclohexyl-1-Boc-piperazine. The crude product can be purified by chromatography if necessary.
-
Boc Deprotection: Dissolve the crude intermediate in a minimal amount of methanol or DCM. Add an excess of 4M HCl in dioxane and stir at room temperature for 2-4 hours.
-
Evaporate the solvent to dryness to obtain 1-cyclohexylpiperazine dihydrochloride as a solid.
-
Neutralization: Dissolve the hydrochloride salt in water, basify to pH >12 with NaOH, and extract with DCM to yield the final free base product, 1-cyclohexylpiperazine[9][10][11].
Data Summary
The choice of reaction conditions significantly impacts the product distribution. The following table provides a qualitative summary based on established chemical principles for controlling selectivity in piperazine alkylations.
| Parameter | Condition A (High Selectivity) | Condition B (Low Selectivity) | Expected Outcome |
| Piperazine:Epoxide Ratio | 10 : 1 | 1 : 1 | A high excess of piperazine statistically favors mono-alkylation[7]. |
| Addition Method | Slow, dropwise addition of epoxide | Rapid, bulk addition of epoxide | Slow addition keeps epoxide concentration low, preventing di-substitution[7]. |
| Temperature | 25 °C | 80 °C | Lower temperatures can improve selectivity but require longer reaction times[7]. |
| Solvent | Ethanol | Dichloromethane | Protic solvents can accelerate the reaction, potentially affecting selectivity. |
References
- CN112645901A - Preparation method of 1-cyclohexyl piperazine.
-
Preparation method of 1-cyclohexylpiperazine . Eureka | Patsnap. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. [Link]
- US9169222B2 - Process for making alkoxylated piperazine compounds.
-
Nomination Background: Cyclohexene oxide (CASRN: 286-20-4) . National Toxicology Program. [Link]
-
Cyclohexene oxide - Wikipedia . Wikipedia. [Link]
-
How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide . PMC - NIH. [Link]
-
Epoxide ring-opening reaction of cyclohexene oxide with various amines... . ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 5. US9169222B2 - Process for making alkoxylated piperazine compounds - Google Patents [patents.google.com]
- 6. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]
- 11. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 12. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Troubleshooting Side Reactions in the Ring-Opening of Cyclohexene Oxide with Piperazine
Welcome to the Technical Support Center for the synthesis of 1-(2-hydroxycyclohexyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the nucleophilic ring-opening of cyclohexene oxide with piperazine. As Senior Application Scientists with extensive field experience, we understand the nuances of this reaction and the common challenges that can arise. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying reaction mechanisms to empower you to overcome these hurdles and achieve optimal results.
Introduction: The Intricacies of a Seemingly Simple Reaction
The reaction of cyclohexene oxide with piperazine to form 1-(2-hydroxycyclohexyl)piperazine is a cornerstone of many synthetic pathways, particularly in the development of pharmaceutical agents. The high reactivity of the strained epoxide ring towards the nucleophilic nitrogens of piperazine appears straightforward. However, this reactivity is a double-edged sword, often leading to a variety of side reactions that can significantly impact yield and purity. This guide will dissect these potential issues and provide you with the expertise to navigate them effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during this synthesis.
Issue 1: Low Yield of the Desired Mono-substituted Product and Formation of a High-Molecular-Weight, Insoluble White Solid.
Question: My reaction is producing a low yield of the desired 1-(2-hydroxycyclohexyl)piperazine, and I'm observing a significant amount of a white precipitate that is insoluble in most common organic solvents. What is happening and how can I prevent it?
Answer: This is a classic case of two competing and prevalent side reactions: di-substitution and ring-opening polymerization .
-
Di-substitution: Piperazine possesses two nucleophilic secondary amine groups. Once the initial desired mono-adduct is formed, its remaining N-H group can react with another molecule of cyclohexene oxide, leading to the formation of the symmetrical byproduct, N,N'-bis(2-hydroxycyclohexyl)piperazine. This di-adduct often has lower solubility and may precipitate from the reaction mixture.
-
Ring-Opening Polymerization (ROP): Cyclohexene oxide can undergo polymerization, especially in the presence of acidic or basic catalysts, or even with the amine itself acting as an initiator.[1][2][3][4] This results in the formation of poly(cyclohexene oxide), a typically insoluble white solid.[1][2][3][4]
Troubleshooting Strategies:
| Strategy | Rationale |
| Use a Large Excess of Piperazine | Employing a 5- to 10-fold molar excess of piperazine relative to cyclohexene oxide statistically favors the reaction of the epoxide with a yet-unreacted piperazine molecule, minimizing the formation of the di-substituted product. |
| Slow Addition of Cyclohexene Oxide | Adding the cyclohexene oxide slowly to the reaction mixture at a controlled temperature helps to maintain a low concentration of the epoxide at any given time, further disfavoring di-substitution and polymerization. |
| Solvent Selection | The choice of solvent can influence the reaction outcome. Polar aprotic solvents like acetonitrile or polar protic solvents such as isopropanol or ethanol are often good choices. A study on solvent-directed epoxide opening highlighted that polar mixed solvent systems (e.g., DMF/H₂O) can enhance selectivity for mono-alkylation.[1] |
| Temperature Control | Elevated temperatures can accelerate the rate of all reactions, including the undesirable ones. It is often beneficial to start the reaction at a lower temperature (e.g., 0-25 °C) and then gradually warm to a moderate temperature (e.g., 50-60 °C) while monitoring the progress. |
| Use of a Mono-Protected Piperazine | For applications where achieving high mono-selectivity is critical, using a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy. The protecting group can be removed in a subsequent step. |
Visualizing the Competing Reactions:
Caption: Competing reaction pathways in the synthesis of 1-(2-hydroxycyclohexyl)piperazine.
Issue 2: My Reaction is Sluggish or Incomplete, Even After Prolonged Reaction Times.
Question: I've set up the reaction with the recommended stoichiometry and temperature, but the conversion of cyclohexene oxide is very slow or stalls. What could be the issue?
Answer: A sluggish reaction can be due to several factors, ranging from the purity of your reagents to the need for catalytic activation.
Troubleshooting Strategies:
| Strategy | Rationale |
| Check Reagent Purity | Ensure that the cyclohexene oxide is free from polymeric impurities and that the piperazine has not absorbed excessive atmospheric CO₂ or water, which can alter its reactivity. |
| Solvent Purity | The presence of water or other protic impurities in your solvent can affect the nucleophilicity of the piperazine. Ensure you are using a dry, appropriate grade of solvent. |
| Catalysis | While the reaction can proceed without a catalyst, it is often slow. The addition of a catalytic amount of a Lewis acid can significantly accelerate the reaction.[2][5][6][7][8][9] However, be aware that strong Lewis acids can also promote polymerization. Milder Lewis acids like zinc triflate or lithium perchlorate are often good choices. Some studies have also shown that cyanuric chloride can be an effective catalyst for the ring-opening of epoxides with amines.[10] |
| Temperature Increase | If the reaction is clean but slow at a lower temperature, a moderate increase in temperature (e.g., to 60-80 °C) can enhance the reaction rate. Monitor the reaction closely for the formation of byproducts at higher temperatures. |
Visualizing the Catalytic Effect:
Sources
- 1. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 2. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]
- 3. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. mdpi.com [mdpi.com]
- 5. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 2-(Piperazin-1-yl)cyclohexanol
Welcome to the technical support center for the synthesis of 2-(piperazin-1-yl)cyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success and improve yields.
I. Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound, which is typically achieved through the ring-opening of cyclohexene oxide with piperazine, can stem from several factors.[1][2][3] Let's break down the common culprits and their solutions.
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may proceed too slowly, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions, such as the formation of byproducts or decomposition of the product. It is crucial to find the optimal temperature for your specific solvent and catalyst system. For instance, some procedures call for refluxing in ethanol for several hours.[4][5]
-
Reaction Time: Insufficient reaction time will result in unreacted starting materials. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum product formation before quenching the reaction.
-
Solvent Choice: The polarity of the solvent can influence the nucleophilicity of piperazine and the stability of the transition state. Protic solvents like ethanol are commonly used and can facilitate the reaction by protonating the epoxide oxygen, making it a better leaving group.[4][5] However, aprotic solvents may also be employed, and screening different solvents could lead to improved yields.
-
-
Stoichiometry of Reactants:
-
Piperazine Excess: Using a molar excess of piperazine can help drive the reaction to completion by increasing the probability of a successful collision between the nucleophile and the epoxide. However, a very large excess can complicate the purification process. A common starting point is to use a slight excess (e.g., 1.1 to 1.5 equivalents) of piperazine relative to cyclohexene oxide.[4]
-
-
Catalyst Inefficiency:
-
While the reaction can proceed without a catalyst, the use of a Lewis acid can significantly enhance the rate and yield.[1][6] Lewis acids, such as aluminum triflate (Al(OTf)₃) or iron(III) salts, can coordinate to the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[1][2] If you are not using a catalyst, consider introducing one. If you are, ensure its activity is not compromised by moisture or other impurities.
-
-
Side Reactions:
-
Dialkylation of Piperazine: Since piperazine has two secondary amine groups, a potential side reaction is the reaction of the initially formed product with another molecule of cyclohexene oxide, leading to a dialkylated byproduct. Using a larger excess of piperazine can help to minimize this.
-
Polymerization of Cyclohexene Oxide: Under certain conditions, especially in the presence of strong acids, cyclohexene oxide can undergo polymerization.[7][8] Careful control of the reaction conditions, particularly the catalyst and temperature, is essential to prevent this.
-
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low product yield.
Issue 2: Difficulty in Product Purification
Question: I am struggling to isolate pure this compound from my crude reaction mixture. What are the common impurities and what purification strategies are most effective?
Answer: Purification can indeed be challenging due to the presence of unreacted starting materials, byproducts, and the physicochemical properties of the product itself.
-
Common Impurities:
-
Excess Piperazine: Being a base, excess piperazine can often be removed by an acidic wash during the workup.
-
Dialkylated Piperazine: This byproduct will have a higher molecular weight and different polarity compared to the desired product.
-
Unreacted Cyclohexene Oxide: This is a relatively nonpolar and volatile starting material.
-
-
Effective Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating the basic product from non-basic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and any unreacted piperazine will be protonated and move to the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-basic impurities.
-
Make the aqueous layer basic by adding a base (e.g., NaOH, K₂CO₃) to deprotonate the product, which will then precipitate or can be extracted back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.
-
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel is a common next step.[4][5] A gradient elution system, for example, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol or triethylamine to the eluent), can effectively separate the product from impurities. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent the product from streaking on the silica gel.
-
Recrystallization: If the purified product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure crystalline material.[9] The choice of solvent is critical and should be determined experimentally.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the reaction mechanism for the synthesis of this compound from cyclohexene oxide and piperazine?
A1: The reaction proceeds via a nucleophilic ring-opening of the epoxide.[3][10] This is an Sɴ2-type reaction where one of the nitrogen atoms of piperazine acts as the nucleophile and attacks one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the carbon atom being attacked. The highly strained three-membered ring of the epoxide opens up, relieving the ring strain and forming an alkoxide intermediate.[3] This intermediate is then protonated during the workup (or by a protic solvent) to yield the final this compound product. The presence of a Lewis acid catalyst can facilitate this process by coordinating to the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[1][6]
Caption: The reaction mechanism for the synthesis of this compound.
Q2: What is the expected regioselectivity of the epoxide ring-opening with piperazine?
A2: For an unsubstituted epoxide like cyclohexene oxide, the two carbon atoms of the epoxide ring are chemically equivalent. Therefore, the nucleophilic attack of piperazine can occur at either carbon atom with equal probability, leading to a racemic mixture of the two possible enantiomers of the trans-product. In the case of substituted cyclohexene oxides, the regioselectivity is governed by steric and electronic factors. Under basic or neutral conditions (strong nucleophile), the attack generally occurs at the less sterically hindered carbon atom.[3]
Q3: Are there any safety precautions I should be aware of when performing this synthesis?
A3: Yes, several safety precautions should be taken.
-
Cyclohexene oxide is a flammable liquid and an irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Piperazine is corrosive and can cause skin and eye irritation. Handle it with care and wear appropriate PPE.
-
If using Lewis acid catalysts , be aware of their reactivity, especially with water.
-
The reaction may be exothermic, so it is important to control the rate of addition of reactants and to have a cooling bath available if necessary.
III. Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol provides a general starting point. Optimization of specific parameters may be required to achieve the best results.
Materials and Reagents:
-
Cyclohexene oxide
-
Piperazine
-
Ethanol (or another suitable solvent)
-
Lewis acid catalyst (optional, e.g., Al(OTf)₃)
-
Hydrochloric acid (1M aqueous solution)
-
Sodium hydroxide (aqueous solution)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.1-1.5 equivalents) in ethanol.
-
Addition of Reactants: To the stirred solution, add cyclohexene oxide (1.0 equivalent). If using a catalyst, it can be added at this stage.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (monitor by TLC or GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water.
-
Extract the organic layer with 1M HCl. The product will move to the aqueous layer.
-
Separate the aqueous layer and wash it with ethyl acetate to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and make it basic by the slow addition of a concentrated NaOH solution until the product precipitates or can be extracted.
-
Extract the product with several portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as needed.
Data Presentation: Typical Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Piperazine:Cyclohexene Oxide Ratio | 1.1:1 to 1.5:1 | A slight excess of piperazine drives the reaction to completion and minimizes dialkylation.[4] |
| Solvent | Ethanol, Methanol, or other polar protic solvents | Protic solvents can facilitate the reaction by protonating the epoxide oxygen. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |
| Catalyst (Optional) | Lewis Acids (e.g., Al(OTf)₃, FeCl₃) | Increases the rate of reaction by activating the epoxide ring.[1][2] |
IV. References
-
Al(OTf)3-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. PubMed. [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
-
Proposed reaction mechanism of epoxide ring opening of propylene oxide with piperidine. ResearchGate. [Link]
-
(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. [Link]
-
Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. ResearchGate. [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
2-PIPERAZIN-1-YL-CYCLOHEXANOL. ChemBK. [Link]
-
Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents.
-
Cyclohexene oxide. Wikipedia. [Link]
-
2-(2-Methylpiperazin-1-yl)cyclohexan-1-ol. PubChem. [Link]
-
(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. ResearchGate. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. ResearchGate. [Link]
-
Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate. [Link]
-
Purification of piperazine. Google Patents.
-
Epoxide ring-opening reaction of cyclohexene oxide with various amines catalyzed by 1. ResearchGate. [Link]
-
How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PMC - NIH. [Link]
-
Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Semantic Scholar. [Link]
-
Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). PMC - NIH. [Link]
Sources
- 1. Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Resolving Diastereomers of 2-(Piperazin-1-yl)cyclohexanol
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the resolution of diastereomers of 2-(Piperazin-1-yl)cyclohexanol. This compound, and its analogues, are significant in medicinal chemistry, particularly as precursors to molecules like Vesamicol, a potent inhibitor of the vesicular acetylcholine transporter.[1][2] The successful isolation of a single, desired diastereomer is often a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[3] This resource addresses common challenges and provides practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm struggling with low yields during the diastereomeric salt formation. What are the likely causes and how can I improve my recovery?
Low yields in diastereomeric salt formation are a frequent challenge. The primary cause is often suboptimal crystallization conditions, leading to either incomplete precipitation of the desired salt or co-precipitation of the undesired diastereomer.
Troubleshooting Steps:
-
Resolving Agent Selection: The choice of resolving agent is paramount. If initial attempts with a standard chiral acid (e.g., tartaric acid, mandelic acid) are unsuccessful, a screening approach is recommended.[4][5] Structurally different resolving agents can lead to diastereomeric salts with significantly different physical properties, which may be more amenable to separation.[6]
-
Solvent Screening: The solvent system dictates the solubility of the diastereomeric salts. A systematic screening of various solvents and solvent mixtures is crucial.[7] The goal is to find a system where the desired diastereomeric salt has low solubility, while the undesired salt remains in solution.
-
Stoichiometry Optimization: While a 1:1 stoichiometry of the racemic compound to the resolving agent is a common starting point, this is not always optimal. In some cases, using a slight excess or even a 2:1 ratio of resolving agent to racemate can improve salt formation and crystallization.[7]
-
Controlled Cooling Profile: Rapid cooling often leads to the formation of small, impure crystals or even oils. A slow, controlled cooling profile allows for the selective crystallization of the less soluble diastereomer.[8]
-
Seeding: Introducing a small crystal of the desired diastereomeric salt (a "seed" crystal) into a supersaturated solution can induce crystallization and improve both yield and purity.[8]
Q2: My crystallization has resulted in an oil or gum instead of crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[6] This is often due to high supersaturation or a crystallization temperature that is too high.[6]
Immediate Actions & Solutions:
-
Reduce Supersaturation: Dilute the solution with more solvent or employ a slower cooling rate to reduce the level of supersaturation.[6]
-
Introduce an Anti-Solvent: Slowly add a solvent in which the salt is less soluble to induce precipitation.[6]
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections on the glass can act as nucleation sites for crystal growth.
-
Lower the Temperature: If not already done, slowly cool the solution to decrease the solubility of the salt.[6]
Q3: After multiple recrystallizations, the diastereomeric excess (d.e.) of my product is not improving. What is happening?
The inability to improve diastereomeric excess with repeated recrystallizations strongly suggests the formation of a solid solution.[6] A solid solution occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble one, leading to a single solid phase containing both.[6]
Identification and Resolution Strategies:
-
Confirmation: The presence of a solid solution can be suspected when the melting point of the crystalline material changes continuously with its composition, rather than showing a sharp melting point.[6]
-
Solvent System Re-evaluation: Varying the solvent polarity can disrupt the interactions that lead to solid solution formation.[6] Solvents with different hydrogen bonding capabilities should be explored.[6]
-
Alternative Resolving Agent: This is often the most effective solution. A structurally different resolving agent will form diastereomers with different crystal packing properties, which may prevent the formation of a solid solution.[6]
-
Temperature Cycling (Annealing): Subjecting the solid to cycles of heating and slow cooling can sometimes promote the separation of the two diastereomers into distinct crystalline phases.[6]
Q4: How do I choose the right analytical method to determine the diastereomeric excess of my resolved this compound?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric and diastereomeric purity of chiral compounds.[9][10]
Key Considerations for Method Development:
-
Chiral Stationary Phase (CSP): The selection of the appropriate CSP is the most critical factor.[3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for a wide range of chiral compounds, including piperazine derivatives.[3][9]
-
Mobile Phase Optimization: The mobile phase composition, including the organic modifier and any additives, will need to be optimized to achieve baseline separation of the diastereomers.
-
Detection: Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 205 nm) may be necessary.[3] For higher sensitivity, pre-column derivatization with a UV-active agent can be considered.[3]
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution by Fractional Crystallization
This protocol provides a general framework for the resolution of racemic this compound using a chiral acid as the resolving agent.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (+)-tartaric acid, (S)-mandelic acid)[5][11]
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and mixtures thereof)
-
Stir plate and stir bar
-
Heating mantle or oil bath
-
Crystallization dish or Erlenmeyer flask
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Salt Formation:
-
Dissolve the racemic this compound in a minimal amount of a suitable heated solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with heating.
-
Slowly add the resolving agent solution to the solution of the racemic amine with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or refrigerator.
-
If the mixture oils out, gently reheat to redissolve and then cool even more slowly. Consider adding a small amount of a different solvent (an anti-solvent) to induce crystallization.
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
-
Analysis:
-
Dry the crystals and determine the yield and melting point.
-
Analyze the diastereomeric purity of the crystals and the mother liquor by chiral HPLC.
-
-
Liberation of the Free Amine:
-
Dissolve the isolated diastereomeric salt in water.
-
Add a strong base (e.g., aqueous NaOH or KOH) to deprotonate the amine.[12]
-
Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the resolved amine.
-
Data Presentation
Table 1: Example Data for Screening Resolving Agents and Solvents
| Resolving Agent | Solvent System | Yield of Salt (%) | d.e. of Crystalline Salt (%) |
| (+)-Tartaric Acid | Ethanol | 45 | 75 |
| (+)-Tartaric Acid | Methanol/Water (9:1) | 52 | 82 |
| (S)-Mandelic Acid | Isopropanol | 38 | 95 |
| (S)-Mandelic Acid | Acetone | 41 | 91 |
Visualization of Experimental Workflow
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
References
- BenchChem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]
-
Rogers, G. A., Parsons, S. M., Anderson, D. C., Nilsson, L. M., Bahr, B. A., Kornreich, W. D., ... & Kanne, D. B. (1989). Direct optical resolution of vesamicol and a series of benzovesamicol analogues by high-performance liquid chromatography. Journal of medicinal chemistry, 32(6), 1217-1230. Retrieved from [Link]
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- BenchChem. (n.d.). dealing with solid solutions in diastereomeric salt resolution.
-
ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Request PDF. Retrieved from [Link]
-
Kitamura, Y., Kozaka, T., Fujinaga, M., Furutsuka, K., Okauchi, T., Handa, H., ... & Yamasaki, T. (2016). Synthesis and evaluation of a new vesamicol analog o-[(11)C]methyl-trans-decalinvesamicol as a PET ligand for the vesicular acetylcholine transporter. Annals of nuclear medicine, 30(2), 122-129. Retrieved from [Link]
-
Wenzel, B., Bats, J. W., Scheunemann, M., & Steinbach, J. (2005). Azaspirovesamicols—Regioselective Synthesis and Crystal Structure Analysis of a Novel Class of Vesamicol Analogues as Potential Ligands for the Vesicular Acetylcholine Transporter. Chemistry Letters, 34(11), 1534-1535. Retrieved from [Link]
- BenchChem. (n.d.). chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol.
-
Al-Saghbany, M. A., & El-Hady, D. A. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of Separation Science, e2400037. Retrieved from [Link]
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Diastereomers – Introduction and Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
- BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
-
Šatínský, D., Chrenková, L., & Solich, P. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 189, 113452. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of vesamicol analogs. Benzovesamicol analogs:. Download Scientific Diagram. Retrieved from [Link]
-
Brust, P., Vilk, G., & Pietzsch, J. (2015). New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter-A critical examination of the lead structure. Bioorganic & medicinal chemistry, 23(14), 4356-4366. Retrieved from [Link]
-
De Luca, C., Ferretti, R., & Scriba, G. K. (2021). Fast and ultrafast chiral high-performance liquid chromatography for the analysis of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis, 192, 113650. Retrieved from [Link]
Sources
- 1. Direct optical resolution of vesamicol and a series of benzovesamicol analogues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sfera.unife.it [sfera.unife.it]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Di-substituted Piperazine Byproducts
Introduction: The Challenge of Selective Mono-Substitution
The piperazine scaffold is a cornerstone in medicinal chemistry, valued for imparting favorable physicochemical properties to drug candidates.[1] However, the symmetrical nature of piperazine, with its two reactive secondary amines, poses a significant synthetic hurdle: the formation of undesired 1,4-disubstituted byproducts during N-alkylation or N-arylation reactions.[2][3] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, proactive strategies, and detailed protocols to achieve selective mono-functionalization and minimize the formation of these di-substituted impurities.
Understanding the Problem: The Inevitable Competition
The core issue lies in the comparable nucleophilicity of the two nitrogen atoms in piperazine. Once the first nitrogen is substituted, the second nitrogen, while electronically and sterically slightly altered, often remains sufficiently reactive to compete for the alkylating or arylating agent.[4] This leads to a product mixture containing unreacted piperazine, the desired mono-substituted product, and the di-substituted byproduct, complicating purification and reducing the overall yield of the target compound.[5]
Several factors exacerbate this issue:
-
Stoichiometry: A molar ratio of piperazine to electrophile close to 1:1 or with an excess of the electrophile drastically increases the probability of di-substitution.[3]
-
Reaction Conditions: Elevated temperatures and extended reaction times can provide the thermodynamic driving force for the second substitution to occur, often leading to the more stable di-substituted product.[2][3]
-
Basicity: The mono-substituted piperazine is typically still basic enough to be an effective nucleophile, readily attacking the remaining electrophile.[3]
-
Reactivity of the Electrophile: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing di-substitution.[3]
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems encountered during piperazine substitution reactions in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My LC-MS analysis shows a significant peak corresponding to the di-substituted byproduct, even though I used a 1:1 stoichiometric ratio. What's happening and how can I fix it?
A1: A 1:1 ratio is often insufficient to prevent di-substitution due to the statistical probability of the mono-substituted product reacting further. The most direct way to address this is to shift the statistical advantage towards mono-substitution by using a large excess of piperazine.
Protocol 1: Mono-N-alkylation Using Excess Piperazine [3][4]
-
Materials:
-
Piperazine (5-10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Solvent (e.g., Dichloromethane - DCM, Acetonitrile - ACN)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
-
Step-by-Step Methodology:
-
Dissolve piperazine (5-10 eq.) in your chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath to moderate the initial reaction rate.
-
Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over a period of 30-60 minutes. Slow addition helps maintain a low concentration of the electrophile, further favoring reaction with the more abundant unsubstituted piperazine.[3][6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to separate the mono-substituted product from the excess piperazine and the di-substituted byproduct.[5]
-
Q2: I've tried using excess piperazine, but I'm still getting a stubborn amount of di-substituted product, and removing the excess piperazine during workup is difficult. Are there more robust strategies?
A2: Yes. When statistical control is insufficient, a more definitive chemical approach is needed. The two most effective methods are the use of protecting groups and the in situ formation of piperazine monohydrochloride.
Strategy A: The Protecting Group Approach [1][2][7]
This is often the most reliable method. By temporarily "blocking" one nitrogen with a protecting group, you ensure that the substitution can only occur at the other nitrogen. The tert-butoxycarbonyl (Boc) group is most common due to its stability and ease of removal under acidic conditions.[1]
Protocol 2: Mono-substitution via N-Boc-Piperazine [2][7]
-
Materials:
-
Step-by-Step Methodology:
-
Alkylation: Dissolve N-Boc-piperazine (1 eq.) and the base (e.g., K₂CO₃, 2 eq.) in the solvent. Add the alkylating agent (1.1 eq.) and stir the mixture, typically at room temperature or with gentle heating, until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Perform a standard aqueous workup. The Boc-protected product is generally much less water-soluble than piperazine itself, simplifying extraction. Purify by column chromatography if necessary.
-
Deprotection: Dissolve the purified N-Boc-N'-R-piperazine in a suitable solvent like DCM. Add an excess of TFA or a solution of HCl in dioxane. Stir at room temperature and monitor the deprotection.[2]
-
Isolation: Once deprotection is complete, remove the solvent and excess acid under reduced pressure to yield the desired mono-substituted piperazine, typically as a salt.
-
Strategy B: In Situ Mono-protection via Salt Formation [2][8]
This clever, one-pot method uses protonation as a simple and effective protecting group. By reacting piperazine with one equivalent of acid (often by mixing piperazine free base and piperazine dihydrochloride), you generate piperazine monohydrochloride in situ. The protonated nitrogen is rendered non-nucleophilic, directing alkylation to the free nitrogen.[2][8]
Protocol 3: Mono-alkylation via Piperazine Monohydrochloride [2][9]
-
Materials:
-
Step-by-Step Methodology:
-
In a reaction flask, combine anhydrous piperazine (1 eq.) and piperazine dihydrochloride (1 eq.) in methanol or ethanol.
-
Heat the mixture until a clear solution is formed. This solution now contains the reactive piperazine monohydrochloride species.
-
Cool the solution to the desired reaction temperature (e.g., room temperature or 0 °C).
-
Slowly add the alkylating agent (1 eq.).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. Unreacted piperazine dihydrochloride may precipitate and can be removed by filtration.[2]
-
Evaporate the solvent from the filtrate and proceed with standard purification procedures.
-
Q3: My reaction is very sluggish at low temperatures, but at higher temperatures, I see a large increase in the di-substituted byproduct. How do I find the right balance?
A3: This is a classic case of kinetic versus thermodynamic control. The first alkylation (mono-substitution) likely has a lower activation energy and is the kinetic product (forms faster). The second alkylation (di-substitution) may be slower but leads to a more stable thermodynamic product.[10][11]
-
Kinetic Control (Favors Mono-substitution): Achieved at lower temperatures. The reaction has enough energy to overcome the first activation barrier but not enough for the reverse reaction or the higher second activation barrier to be significant.[10][12]
-
Thermodynamic Control (Favors Di-substitution): At higher temperatures, all reactions become more reversible. The system settles into the lowest energy state, which is often the more substituted, thermodynamically stable product.[10][12]
Troubleshooting Steps:
-
Lower the Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[2][3]
-
Use a Weaker Base: A strong base can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting the second substitution. Switching to a milder base like sodium bicarbonate or potassium carbonate can help.[2][3]
-
Careful Monitoring: Do not let the reaction run for an unnecessarily long time. Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the mono- and di-substituted products. Stop the reaction when the concentration of the desired mono-substituted product is at its maximum.[2]
Proactive Strategies for Minimizing Byproducts
Effective experimental design is the best defense against byproduct formation.
Q4: I am designing a new synthesis. What factors should I consider from the outset to favor mono-substitution?
A4: A proactive approach involves carefully selecting your reagents and conditions.
| Strategy | Key Consideration | Rationale |
| Stoichiometry | Use a large excess (5-10 fold) of piperazine.[3][4] | Statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine. |
| Protecting Groups | Select an appropriate protecting group (e.g., Boc, Cbz).[1][7] | Provides absolute control by chemically blocking one nitrogen atom, preventing di-substitution.[13] |
| In Situ Salt Formation | Use a 1:1 mixture of piperazine and piperazine dihydrochloride.[2][8] | Protonation serves as a traceless and cost-effective protecting group for one nitrogen atom. |
| Reaction Temperature | Start at low temperatures (e.g., 0 °C) and only warm if necessary.[3] | Favors the kinetically controlled mono-substituted product over the thermodynamically favored di-substituted product. |
| Rate of Addition | Add the electrophile slowly and under dilute conditions.[3][6] | Maintains a low instantaneous concentration of the electrophile, reducing the chance of a second reaction. |
| Alternative Chemistries | Consider reductive amination instead of direct alkylation with halides.[6][7] | This method is less prone to over-alkylation and avoids the formation of quaternary ammonium salts.[7][14] |
Frequently Asked Questions (FAQs)
Q5: How can I effectively purify my mono-substituted piperazine from the di-substituted byproduct and excess starting material? A5: Column chromatography is the most common method for separating mono- and di-substituted products, which often have different polarities.[5] The excess, unreacted piperazine is often highly polar and can sometimes be removed with an acidic wash during the workup, although this can also extract your desired product if it is sufficiently basic. Purification of piperazine can also be achieved through crystallization of its salts.[15]
Q6: Are there any "protecting-group-free" methods for mono-alkylation? A6: Yes. Besides using a large excess of piperazine or the in situ salt formation method, recent research has explored continuous flow chemistry. By precisely controlling stoichiometry and reaction time in a microreactor, high selectivity for mono-alkylation can be achieved.[7][16] Additionally, specific catalytic systems involving metal ions on polymeric resins have been shown to promote mono-substitution.[16][17]
Q7: Can I use reductive amination with an unprotected piperazine? A7: While reductive amination is generally more selective than direct alkylation, di-substitution can still occur with unprotected piperazine, especially if an excess of the aldehyde/ketone and reducing agent is used.[4] For guaranteed mono-substitution, using a mono-protected piperazine (like N-Boc-piperazine) is the most effective approach.[4][6]
References
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available from: [Link]
-
What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. ResearchGate. Available from: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available from: [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available from: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed. Available from: [Link]
-
The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. Journal of the American Chemical Society. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]
- Process for the N-monoalkylation of piperazine. Google Patents.
-
A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. Available from: [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange. Available from: [Link]
-
Thermodynamic, kinetic and mechanistic investigations of Piperazine oxidation by Diperiodatocuprate(III) complex in aqueous alka. Indian Academy of Sciences. Available from: [Link]
-
(PDF) Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. ResearchGate. Available from: [Link]
- Purification of piperazine. Google Patents.
-
Protective Groups. Organic Chemistry Portal. Available from: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. PubMed Central. Available from: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available from: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. jackwestin.com [jackwestin.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-(Piperazin-1-yl)cyclohexanol
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(Piperazin-1-yl)cyclohexanol, a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). The selection of a robust, reliable, and fit-for-purpose analytical method is a cornerstone of pharmaceutical development and quality control, ensuring product safety and efficacy. This document delves into the rationale behind method selection, outlines detailed experimental protocols, and presents comparative performance data for the most pertinent analytical techniques, grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6]
The objective of validating an analytical procedure is to demonstrate through documented evidence that it is suitable for its intended purpose.[7][8][9][10] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both a high-level strategic overview and granular, actionable protocols.
The Regulatory Imperative: A Foundation of Quality
Before delving into specific techniques, it is crucial to understand the regulatory landscape that governs analytical method validation. The ICH Q2(R2) guideline, recently revised, provides a comprehensive framework for validation, outlining the performance characteristics that must be evaluated.[1][2][8] These parameters include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[11][12][13] The FDA provides similar guidance, emphasizing that analytical procedures must be validated to support the documentation of identity, strength, quality, purity, and potency of drug substances and products.[3][4][14] The entire validation process, from protocol development to the final report, must be meticulously documented to ensure data integrity and traceability.[1][15]
Caption: Workflow for Analytical Method Validation based on ICH Q2(R2).
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is driven by the intended purpose of the method—be it for quantifying the main component (assay), detecting trace-level impurities, or confirming identity. For this compound, which possesses secondary and tertiary amine functionalities and a hydroxyl group, both liquid and gas chromatography are viable, each with distinct advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, offering versatility for both assay and impurity profiling.
-
Expertise & Rationale : The target analyte is polar and has two basic nitrogen atoms, making it well-suited for Reversed-Phase HPLC. A C18 column is a standard starting point; however, the amine groups can cause peak tailing due to interaction with residual silanols on the silica support. This can be mitigated by using a modern, end-capped column or by adding a competing base like triethylamine to the mobile phase. An alternative and often superior approach is to use a mixed-mode column (e.g., C18 with embedded polar groups or ion-exchange capabilities) to achieve better peak shape and retention.[16]
-
Detection : this compound lacks a significant UV chromophore. While low wavelength UV detection (~205 nm) is possible, it often suffers from low sensitivity and baseline noise.[17] Therefore, two primary strategies are recommended:
-
Pre-column Derivatization : Reacting the analyte with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), creates a derivative with strong UV absorbance, significantly enhancing sensitivity.[18]
-
Universal Detectors : Employing detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) provides a response for non-volatile analytes independent of their optical properties, making them ideal for compounds without chromophores.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional specificity and sensitivity, making it a powerful tool for identifying and quantifying impurities, especially those that are more volatile or semi-volatile.
-
Expertise & Rationale : The presence of active hydrogen atoms in the hydroxyl and secondary amine groups of this compound can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization is almost always necessary. Silylation (e.g., with BSTFA) or acylation (e.g., with HFBA) are common choices to block these active sites, which increases volatility and thermal stability, resulting in sharp, symmetrical peaks.[19]
-
Detection : The mass spectrometer provides unparalleled specificity. The electron ionization (EI) mass spectrum yields a unique fragmentation pattern, or "fingerprint," that can be used for unequivocal identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used to monitor specific fragment ions, dramatically increasing sensitivity and selectivity compared to full-scan mode.[20][21][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is primarily a qualitative technique used for absolute structure elucidation and identity confirmation.
-
Expertise & Rationale : NMR is an indispensable tool for impurity profiling, especially for unknown impurities where no reference standard exists.[23] It provides detailed structural information, allowing for the unambiguous identification of process-related impurities or degradation products.[23] While less common for routine quantitative analysis, Quantitative NMR (qNMR) can be used as a primary method to determine the purity of reference standards without the need for a standard of the same substance. Its non-destructive nature allows the sample to be recovered for further analysis.[23]
Caption: Decision tree for selecting the appropriate analytical technique.
Data Presentation: A Comparative Analysis of Validated Methods
The following table summarizes representative performance parameters for validated HPLC and GC-MS methods adapted for the analysis of this compound. These values are based on typical performance characteristics for similar piperazine derivatives and serve as a comparative benchmark.[18][21][24]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | ICH Acceptance Criteria (Typical for Impurity Analysis) |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Accuracy (Recovery %) | 98.0 - 102.0% | 97.0 - 103.0% | 80.0 - 120.0% |
| Precision (RSD %) | < 2.0% | < 5.0% | ≤ 10.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | S/N ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | S/N ratio of 10:1 |
| Specificity | Demonstrated by peak purity analysis (PDA) and separation from known impurities. | Demonstrated by unique mass spectrum and chromatographic resolution. | Method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[11] |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies that serve as a robust starting point for the validation of methods for this compound.
HPLC-CAD Method for Assay and Impurity Determination
This protocol is designed to be a self-validating system by incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately.
1. Chromatographic Conditions:
-
Column: Mixed-Mode C18/SCX (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 60% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: Charged Aerosol Detector (CAD)
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile.
-
Working Standard (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with mobile phase A.
-
Sample Solution (1.0 mg/mL): Prepare the drug substance or product sample at a target concentration of 1.0 mg/mL in the same diluent as the standard.
3. Validation Protocol:
-
System Suitability: Inject the Working Standard solution six times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interfering peaks are present at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations from the LOQ to 150% of the working standard concentration. Plot peak area versus concentration and determine the correlation coefficient (R²).
-
Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery at each level.[12]
-
Precision (Repeatability): Analyze six individual preparations of the sample at 100% of the target concentration. Calculate the RSD of the results.
-
Limit of Quantitation (LOQ): Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by analyzing six replicates at this concentration and confirming acceptable precision and accuracy.
GC-MS Method for Impurity Identification
This protocol focuses on the identification and potential quantitation of volatile or semi-volatile impurities.
1. Derivatization Procedure:
-
Evaporate 1 mL of the sample solution (in a suitable volatile solvent like methanol) to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.
3. Validation Protocol:
-
System Suitability: Inject a derivatized standard. The peak shape and signal intensity should be consistent.
-
Specificity: The mass spectrum of the derivatized analyte should be unique and consistent. Compare the spectra of peaks in the sample to a library or a reference standard to confirm identity.
-
Limit of Detection (LOD): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for a characteristic ion.
Conclusion
The validation of analytical methods for this compound requires a scientifically sound and risk-based approach tailored to the method's intended purpose.[2] For quantitative applications such as assay and impurity content, a validated HPLC method, likely employing a universal detector like CAD or pre-column derivatization, offers the necessary precision and robustness for routine quality control. For the identification of unknown impurities and for high-sensitivity applications, GC-MS with prior derivatization is an unparalleled technique due to its specificity and sensitivity. Finally, NMR remains the gold standard for definitive structure elucidation. A comprehensive analytical control strategy will often leverage these techniques complementarily to ensure the identity, purity, and quality of the final pharmaceutical product.
References
- Understanding ICH Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). ICH.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
- Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
- Q2(R2) Validation of Analytical Procedures. (2024). U.S.
- Validation of Analytical Procedures Q2(R2). (2023).
- FDA Releases Guidance on Analytical Procedures. (2024).
- Highlights from FDA's Analytical Test Method Valid
- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
- Determination of piperazine derivatives in “Legal Highs”. (2025).
- GCMS Total Ion Chromatograms of piperazine derivative mixture.
- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- Q2(R2) Validation of Analytical Procedures. U.S.
- A Step-by-Step Guide to Analytical Method Development and Valid
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP)
- NMR Applications in Pharmaceutical Impurity Profiling. (2023). Toref-Standards.
- Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry (RSC Publishing).
- A Comparative Guide to the Analytical Method Validation for 2-(4-Benzhydrylpiperazin-1-yl)ethanol. Benchchem.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.
- A Review on Analytical Methods for Piperazine Determination. (2024).
- Pharmaceutical impurities and degradation products: Uses and applic
- Analytical method validation: Comprehensive lifecycle approach. Allied Academies.
- Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.
- HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. fda.gov [fda.gov]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. pharmaerudition.org [pharmaerudition.org]
- 8. database.ich.org [database.ich.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. particle.dk [particle.dk]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. fda.gov [fda.gov]
- 16. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. toref-standards.com [toref-standards.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Reproducible Synthesis of 2-(Piperazin-1-yl)cyclohexanol: A Comparative Analysis of Protocols
Introduction
2-(Piperazin-1-yl)cyclohexanol is a valuable bifunctional molecule incorporating both a secondary amine and a hydroxyl group. Its structure makes it a versatile building block in medicinal chemistry and materials science, frequently used as an intermediate in the synthesis of more complex molecules with potential physiological activity. The core of its synthesis lies in a classic organic transformation: the nucleophilic ring-opening of an epoxide.
This guide provides an in-depth comparison of two distinct protocols for the synthesis of this compound, starting from cyclohexene oxide and piperazine. We will dissect a Lewis acid-catalyzed method and a more traditional thermal, base-promoted approach. The objective is to provide researchers, scientists, and drug development professionals with a clear understanding of the causality behind experimental choices, enabling them to select and implement the most suitable protocol for their specific laboratory context and performance requirements.
The Core Reaction: Mechanism and Stereochemistry
The synthesis of this compound is achieved through the nucleophilic attack of piperazine on the electrophilic carbon of the cyclohexene oxide ring. This reaction proceeds via a classic S_N2 (bimolecular nucleophilic substitution) mechanism.
Key Mechanistic Points:
-
Nucleophilic Attack : One of the nitrogen atoms of the piperazine molecule acts as the nucleophile.
-
Ring-Opening : The nucleophile attacks one of the carbon atoms of the epoxide ring. This attack occurs from the side opposite to the C-O bond (backside attack), leading to the simultaneous breaking of the C-O bond and opening of the three-membered ring.
-
Stereochemistry : This backside attack results in an inversion of stereochemistry at the point of attack. Since cyclohexene oxide is a meso compound, the attack leads to the formation of a trans product. The hydroxyl group and the piperazinyl group will be on opposite faces of the cyclohexane ring.
-
Protonation : The resulting alkoxide is protonated during the reaction or subsequent aqueous workup to yield the final cyclohexanol product.
A significant challenge in this synthesis is controlling the stoichiometry. Piperazine has two nucleophilic secondary amine groups. If the reaction conditions are not carefully controlled, a second molecule of cyclohexene oxide can react with the other nitrogen atom, leading to the formation of an undesired N,N'-disubstituted byproduct. Using a significant excess of piperazine is a common strategy to statistically favor the desired mono-substituted product.
Caption: General workflow for the S_N2 synthesis of this compound.
Protocol Comparison: Lewis Acid vs. Thermal Conditions
We will now examine two distinct methodologies for executing this transformation. Protocol 1 employs a Lewis acid catalyst to activate the epoxide, while Protocol 2 utilizes thermal energy and a non-nucleophilic base.
Protocol 1: Lewis Acid-Catalyzed Synthesis
Expertise & Experience (The "Why"): The epoxide ring, while strained, can be a relatively slow electrophile to react with a neutral amine. A Lewis acid, such as Aluminum triflate (Al(OTf)₃), can coordinate to the oxygen atom of the epoxide.[1] This coordination polarizes the C-O bonds, making the ring's carbon atoms significantly more electrophilic and thus more susceptible to nucleophilic attack. This activation allows the reaction to proceed under milder conditions (e.g., lower temperatures or shorter reaction times) compared to uncatalyzed methods, which can improve selectivity and reduce the formation of thermal degradation byproducts.
Trustworthiness (Self-Validating System):
-
Catalyst Loading: The reaction's progress is directly tied to the presence of the catalyst. A control experiment without Al(OTf)₃ would show a significantly slower conversion rate.
-
Moisture Sensitivity: Lewis acid catalysts are notoriously sensitive to water. The reaction must be run under anhydrous conditions (dry solvents, inert atmosphere) for reproducibility. Any deviation will deactivate the catalyst and stall the reaction.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add piperazine (5.0 eq.) and anhydrous acetonitrile.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Add Aluminum triflate (Al(OTf)₃) (0.1 eq.) to the stirred solution under a positive flow of nitrogen.
-
Substrate Addition: Add cyclohexene oxide (1.0 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to isolate the pure product.
Protocol 2: Thermal, Base-Promoted Synthesis
Expertise & Experience (The "Why"): This protocol represents a more classical and robust approach, avoiding moisture-sensitive and costly catalysts. The reaction relies on heating the mixture to provide sufficient thermal energy to overcome the activation barrier.[2][3] A non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is often added.[2][3] While piperazine itself is basic, the added base can act as an acid scavenger, neutralizing any acidic impurities and preventing the protonation and deactivation of the piperazine nucleophile. It can also facilitate the reaction by promoting a more favorable equilibrium. Refluxing in a protic solvent like ethanol is common, as it readily dissolves the reactants and is easy to remove.
Trustworthiness (Self-Validating System):
-
Temperature Dependence: The reaction rate is highly dependent on temperature. Running the reaction at room temperature would result in negligible product formation over a similar timeframe.
-
Reproducibility: This method is generally less sensitive to trace amounts of water than the Lewis acid protocol, making it highly reproducible in standard laboratory settings without the need for rigorous anhydrous techniques.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexene oxide (1.0 eq.), piperazine (3.0-5.0 eq.), and ethanol.
-
Base Addition: Add triethylamine (Et₃N) (1.0 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Solvent Removal: Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Workup: Dilute the residue with ethyl acetate and wash with brine (3x). The aqueous washes help remove the excess piperazine and triethylamine hydrochloride salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (using an eluent system such as dichloromethane/methanol) to yield the final product. A reported yield for a similar reaction is 48%.[2][3]
Data Presentation: Head-to-Head Comparison
The following table summarizes the key operational and performance differences between the two protocols.
| Parameter | Protocol 1: Lewis Acid-Catalyzed | Protocol 2: Thermal, Base-Promoted |
| Core Principle | Epoxide activation via Lewis acid | Thermal activation |
| Catalyst/Promoter | Aluminum triflate (Al(OTf)₃) | Triethylamine (Et₃N) or K₂CO₃ |
| Solvent | Anhydrous Acetonitrile | Ethanol |
| Temperature | 0 °C to Room Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours (estimated) | 8-12 hours |
| Reported Yield | Potentially high | Moderate (~48% reported for analogue)[2][3] |
| Key Advantage | Milder conditions, faster reaction | Operationally simple, robust, less moisture sensitive |
| Key Disadvantage | Requires anhydrous conditions, catalyst cost | High temperature, longer reaction time |
| Purification | Column Chromatography | Column Chromatography |
Conclusion and Recommendations
Both protocols offer viable pathways to this compound, each with distinct advantages and disadvantages.
-
Protocol 1 (Lewis Acid-Catalyzed) is the superior choice for researchers seeking to optimize for speed and potentially higher yields under mild conditions. It is particularly well-suited for sensitive substrates that may not tolerate high temperatures. However, its success is critically dependent on maintaining strict anhydrous conditions, and the cost of the catalyst may be a factor for large-scale synthesis.
-
Protocol 2 (Thermal, Base-Promoted) is a workhorse method that offers excellent reproducibility and operational simplicity.[2][3] Its tolerance for minor atmospheric moisture and use of inexpensive, common reagents make it an ideal starting point for most research labs and for scaling up the synthesis. The trade-off is a longer reaction time and the need for higher energy input.
The ultimate choice depends on the specific needs of the project. For rapid analogue synthesis on a small scale where reaction time is critical, the Lewis acid approach is compelling. For robust, larger-scale production where reliability and cost are paramount, the thermal method is highly recommended. In either case, careful control of piperazine stoichiometry and diligent chromatographic purification are essential for obtaining a pure, reproducible final product.
References
- Varma, R. S., & Kumar, D. (2009). Al(OTf)3-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. PubMed.
-
Malig, T. C., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at: [Link]
-
Prajapati, R., et al. (2022). Proposed reaction mechanism of epoxide ring opening of propylene oxide with piperidine. ResearchGate. Available at: [Link]
-
Volobueva, A. D., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. Available at: [Link]
-
Unknown. (2024). Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide. YouTube. Available at: [Link]
-
Volobueva, A. D., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. ResearchGate. Available at: [Link]
Sources
A Researcher's Guide to Characterizing the Biological Activity of 2-(Piperazin-1-yl)cyclohexanol and Its Comparison with Other Piperazine Derivatives
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2][3] Its unique physicochemical properties, including its ability to engage in various biological interactions, have made it a focal point for the development of novel therapeutic agents.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals on how to characterize the biological activity of a novel piperazine derivative, 2-(Piperazin-1-yl)cyclohexanol, and compare its potential with other well-established piperazine-based drugs.
The Piperazine Scaffold: A Versatile Tool in Drug Discovery
The six-membered heterocyclic piperazine ring, with its two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity and conformational flexibility. This allows for the precise orientation of substituents to interact with various biological targets. The diverse biological activities of piperazine derivatives are a testament to this versatility, with prominent examples in the treatment of central nervous system (CNS) disorders, infectious diseases, and cancer.[4][5][6][7]
Initial Characterization of this compound: A Hypothetical Workflow
Given that this compound is a novel or less-studied compound, the initial step is a broad-based screening to identify its potential therapeutic area. This involves a series of in vitro assays to assess its activity across different biological domains.
Caption: Initial screening and comparator selection workflow.
Comparative Analysis: Benchmarking Against Established Piperazine Derivatives
A direct comparison with existing drugs is crucial to understand the potential advantages and unique properties of a new chemical entity.
Central Nervous System Activity
Many piperazine derivatives exhibit potent activity in the central nervous system, particularly as antipsychotic and antidepressant agents.[5][8][9] This is often attributed to their interaction with dopamine and serotonin receptors.[10]
-
Clozapine (Antipsychotic): An atypical antipsychotic known for its complex pharmacology, including antagonism of dopamine D2 and serotonin 5-HT2A receptors.
-
Vortioxetine (Antidepressant): A multimodal antidepressant with a distinct pharmacological profile that includes serotonin reuptake inhibition and modulation of various serotonin receptors.[9]
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11]
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Membranes: Obtain commercially available cell membranes expressing the target receptors (e.g., human D2 and 5-HT2A receptors).
-
Assay Buffer: Prepare an appropriate buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound (this compound, clozapine, or vortioxetine).
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| This compound | Hypothetical Data | Hypothetical Data |
| Clozapine | 100-200 | 10-20 |
| Vortioxetine | >1000 | 50-100 |
Antiviral Activity
The piperazine scaffold is also present in several antiviral agents, highlighting its potential in combating viral infections.[6][12]
-
Indoleoxoacetyl Piperazine Derivative (Generic Antiviral): A class of compounds known for their anti-HIV activity.[12]
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[13][14]
Protocol: CPE Reduction Assay
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) and incubate overnight.[13]
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Infection and Treatment: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI). Immediately after, add the diluted test compounds to the wells. Include untreated infected (virus control) and uninfected (cell control) wells.
-
Incubation: Incubate the plate for a period sufficient to observe significant CPE in the virus control wells (e.g., 48-72 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable method, such as staining with crystal violet or using a tetrazolium-based assay (e.g., MTT or XTT).[14]
-
Data Analysis: Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) from the dose-response curves. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
| Compound | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Indoleoxoacetyl Piperazine Derivative | 1-10 | >100 | >10 |
Anticancer Activity
A growing body of evidence supports the potential of piperazine derivatives as anticancer agents, with some compounds demonstrating potent cytotoxic effects against various cancer cell lines.[1][15][16][17]
-
Vindoline-Piperazine Conjugate (Generic Anticancer): A class of compounds showing significant antiproliferative effects.[15][16]
These colorimetric assays are widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[18][19]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| This compound | Hypothetical Data | Hypothetical Data |
| Vindoline-Piperazine Conjugate | 1-5 | 1-5 |
In Vivo Validation: A Crucial Next Step
Promising results from in vitro studies should be followed by in vivo validation in appropriate animal models to assess the compound's efficacy, pharmacokinetics, and safety profile. The choice of animal model will depend on the identified therapeutic area.[20][21][22]
Caption: Workflow for in vivo validation of promising compounds.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the biological characterization of novel piperazine derivatives like this compound. By employing a combination of in vitro screening, comparative analysis with established drugs, and subsequent in vivo validation, researchers can effectively elucidate the therapeutic potential of new chemical entities and contribute to the development of the next generation of piperazine-based medicines.
References
- An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.).
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024).
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed.
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.).
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024).
- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (n.d.). Arabian Journal of Chemistry.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015).
- Application Notes and Protocols for Cell Viability Assays: MTT and XTT. (n.d.). Benchchem.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed.
- WO2000076521A1 - Antiviral indoleoxoacetyl piperazine derivatives. (n.d.). Google Patents.
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020).
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI.
- Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF. (n.d.). ResearchGate.
- Piperazine derivatives of natural compounds with anticancer activity. (n.d.). ResearchGate.
- Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. (2021). PubMed.
- Animal Models of Neuropsychiatric Disorders. (n.d.). PMC - NIH.
- New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. (n.d.). PubMed.
- A simple and reliable approach for assessing anticancer activity in vitro. (n.d.). PubMed.
- Animal models of neuropsychiatric disorders. (n.d.). PubMed.
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.).
- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (n.d.). Asian Pacific Journal of Health Sciences.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed.
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021). PubMed.
- Antipsychotic piperazine and piperadine derivatives. (n.d.).
- Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability. (2023). Journal of Medicinal Chemistry - ACS Publications.
- SAR studies of piperazine derivatives as antidepressant compounds. (n.d.). ResearchGate.
- Application Notes and Protocols for In Vitro Antiviral Assays. (n.d.). Benchchem.
- Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. (2023). Bentham Science Publishers.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Inhibition of Noroviruses by Piperazine Derivatives. (n.d.). PMC - NIH.
- Emerging Translational Research in Neurological and Psychiatric Diseases: From In Vitro to In Vivo Models. (n.d.). MDPI.
- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - US.
- A Mini Review on Piperizine Derivatives and their Biological Activity. (n.d.). Jetir.Org.
- Animal models for neuropsychiatric disorders: prospects for circuit intervention. (n.d.).
- Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH.
- In vitro methods for testing antiviral drugs. (n.d.). PMC - PubMed Central.
- Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.).
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate.
- D1.1 - Establishing SOPs for in vitro evaluation of antiviral activity against SARS-CoV-2. (2020).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). NIH.
- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (n.d.).
- Receptor-Ligand Binding Assays. (n.d.). Labome.
- Four Gold Standards for Measuring Ligand-Binding Affinity. (2023). FindLight.
- Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells. (n.d.). MDPI.
- Ligand binding assay. (n.d.). Wikipedia.
Sources
- 1. [PDF] An insight into the therapeutic potential of piperazine-based anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. WO2000076521A1 - Antiviral indoleoxoacetyl piperazine derivatives - Google Patents [patents.google.com]
- 13. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 14. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of Piperazine-Cyclohexanol Scaffolds and Their Analogs in Preclinical Research
This guide provides a comprehensive analysis of the cytotoxic potential of chemical scaffolds based on piperazine and cyclohexanol moieties. While public data on the specific compound 2-(Piperazin-1-yl)cyclohexanol is not available, this document synthesizes existing research on structurally related analogs to offer insights into potential structure-activity relationships (SAR), mechanisms of action, and robust experimental protocols for evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel cytotoxic agents.
Introduction: The Rationale for Investigating Piperazine-Cyclohexanol Scaffolds
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds—molecular frameworks that are known to bind to biological targets—is a cornerstone of rational drug design. The piperazine ring is one such scaffold, a six-membered heterocycle with two opposing nitrogen atoms that imparts favorable physicochemical properties such as improved aqueous solubility and oral bioavailability. Its structural rigidity and capacity for substitution at the N1 and N4 positions make it a versatile building block for creating libraries of compounds with diverse pharmacological activities, including anticancer effects.[1][2]
The cyclohexanol moiety, a saturated six-membered carbon ring bearing a hydroxyl group, provides a lipophilic, three-dimensional structure that can engage with hydrophobic pockets in target proteins. While cyclohexanol itself has documented toxicity at high concentrations, its derivatives are integral to many pharmacologically active compounds.[3]
The hypothetical molecule, this compound, marries these two scaffolds. Although this specific molecule has not been characterized in publicly available cytotoxicity studies, its structure represents a promising starting point for novel anticancer agent development. This guide will, therefore, draw upon data from analogous compounds to build a framework for understanding how such molecules might be evaluated and optimized.
Structure-Activity Relationship (SAR) Insights from Bioactive Piperazine Analogs
The cytotoxic potency of piperazine-containing molecules is highly dependent on the nature of the substituents attached to the piperazine ring and associated scaffolds.[1] SAR studies from various compound series reveal critical insights that can guide the design of novel analogs.
Key Determinants of Cytotoxicity:
-
N4-Position Substituents: The group attached to the distal nitrogen of the piperazine ring is a major determinant of activity. Research on arylpiperazine derivatives has shown that introducing moieties like a pyrimidinyl group can be beneficial for anticancer activity.[4] Similarly, linking bulky or aromatic groups, such as 2-(5-chlorothiophen-2-yl)ethyl, can convert compounds with antibacterial properties into potent cytotoxic agents.[5]
-
Aromatic Moieties: The presence and substitution pattern of aromatic rings elsewhere in the molecule are crucial. For instance, in a series of 1-(2-aryl-2-adamantyl)piperazine derivatives, fluorination of the phenyl ring significantly enhanced cytotoxic effects against melanoma cells.[6]
-
Hybridization with Other Pharmacophores: Combining the piperazine scaffold with other known anticancer pharmacophores is a common and effective strategy. Piperazine derivatives have been successfully hybridized with quinolones, chalcones, and vindoline, often resulting in compounds with potent, low-micromolar cytotoxic activity against a range of human cancer cell lines.[1][5][7]
The table below summarizes the cytotoxic activity of various piperazine derivatives from the literature, illustrating the impact of structural modifications on potency.
| Compound Class/Derivative | Cell Line(s) | IC50 / GI50 (µM) | Key Structural Feature | Reference |
| Chalcone-dithiocarbamate hybrid with piperazine | PC3 (Prostate) | 1.05 | Piperazine unit crucial for activity | [1] |
| Ursolic acid derivative with piperazine | HeLa (Cervical) | 2.6 | 4-fluorobenzyl and piperazine moieties critical | [1] |
| N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide | HeLa (Cervical) | 29.44 (µg/ml) | Hybrid of piperazine and 2-Azetidinone | [8] |
| Arylpiperazine derivative with pyrimidinyl moiety (Cmpd 8) | DU145 (Prostate) | 8.25 | Pyrimidinyl group at piperazine N4-position | [4] |
| Vindoline-piperazine conjugate (Cmpd 23) | MDA-MB-468 (Breast) | 1.00 | [4-(trifluoromethyl)benzyl]piperazine attached to vindoline | [7] |
| Vindoline-piperazine conjugate (Cmpd 25) | HOP-92 (Lung) | 1.35 | 1-bis(4-fluorophenyl)methyl piperazine attached to vindoline | [7] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Postulated Mechanism of Action: Induction of Apoptosis
A primary goal of many cytotoxic anticancer agents is to induce programmed cell death, or apoptosis, in malignant cells. Several studies on bioactive piperazine derivatives have confirmed that their mechanism of action involves the induction of apoptosis, often through the intrinsic or mitochondrial pathway.[1][8] This pathway is initiated by intracellular stress, leading to the disruption of the mitochondrial membrane potential.
This disruption causes the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 is an initiator caspase that proteolytically activates effector caspases, such as caspase-3, which then execute the final stages of cell death by cleaving key cellular substrates.[8]
Figure 2. Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
While direct experimental data for this compound remains elusive, a comprehensive review of related analogs provides a strong foundation for its potential as a cytotoxic agent. The literature consistently demonstrates that the piperazine scaffold is a valuable component in the design of anticancer compounds, with cytotoxicity being finely tunable through strategic chemical modifications. [1][4][5] Future research should focus on the synthesis of this compound and a focused library of its analogs, with substitutions at the N4-position of the piperazine ring and on the cyclohexanol ring. These novel compounds should be subjected to systematic screening using the MTT assay protocol detailed herein against a panel of diverse cancer cell lines. Promising lead compounds, those with low micromolar IC50 values and selectivity for cancer cells over normal cells, can then be advanced to mechanistic studies to elucidate their specific molecular targets and pathways of action, such as apoptosis induction, cell cycle arrest, or DNA damage. [1] By leveraging the established principles of SAR and employing validated experimental methodologies, the therapeutic potential of this chemical class can be thoroughly and efficiently explored.
References
-
Li, W., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. Available at: [Link]
-
Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Available at: [Link]
-
de Oliveira, V. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]
-
Saavedra, J. E., et al. (2007). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Volcho, K. P., et al. (2023). Highly Potent Activity of (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in Animal Models of Parkinson's Disease. ResearchGate. Available at: [Link]
-
Brzezińska, E., et al. (2022). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules. Available at: [Link]
-
Arbo, M. D., et al. (2016). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. ResearchGate. Available at: [Link]
-
Gherghel, D., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules. Available at: [Link]
-
Wikipedia contributors. (2024). Piperazine. Wikipedia. Available at: [Link]
-
Dimmock, J. R., et al. (2001). A conformational and structure-activity relationship study of cytotoxic 3,5-bis(arylidene)-4-piperidones and related N-acryloyl analogues. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2016). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules. Available at: [Link]
-
Khan, S. A., et al. (2018). Piperazine clubbed with 2-Azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. ResearchGate. Available at: [Link]
-
Gao, X., et al. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Lee, H., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules. Available at: [Link]
-
Al-Ostath, A., et al. (2022). The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. Polycyclic Aromatic Compounds. Available at: [Link]
-
Office of Environmental Health Hazard Assessment. (2001). Evidence on the Developmental and Reproductive Toxicity of Cyclohexanol - Draft. OEHHA. Available at: [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. 2-[4-(2,5-Dimethyl-phenyl)-piperazin-1-yl]-cyclohexanol. PubChem. Available at: [Link]
-
Ubeaud, G., et al. (2004). N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity relationships study. Die Pharmazie. Available at: [Link]
-
Pharmapproach. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Pharmapproach. Available at: [Link]
-
Kiss, L., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2024). Pharmacology - RSC Advances. RSC Publishing. Available at: [Link]
-
Pospíšilová, K., et al. (2021). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Pharmaceuticals. Available at: [Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity relationships study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-(Piperazin-1-yl)cyclohexanol Derivatives as CNS Agents
In the landscape of central nervous system (CNS) drug discovery, the quest for novel scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is perpetual. The 2-(piperazin-1-yl)cyclohexanol framework has emerged as a promising chemotype, integrating the well-established pharmacophoric elements of a piperazine ring with the conformational rigidity of a cyclohexanol backbone. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds and their analogs, with a focus on their potential as modulators of key CNS targets, particularly dopamine and serotonin receptors. By synthesizing data from structurally related compounds, we aim to provide a predictive SAR model for the this compound scaffold and offer detailed experimental protocols for its synthesis and biological evaluation.
The Scientific Rationale: Targeting Dopaminergic and Serotonergic Pathways
The piperazine moiety is a privileged structure in medicinal chemistry, found in numerous approved CNS drugs.[1][2] Its basic nitrogen atoms allow for crucial interactions with acidic residues in receptor binding pockets and improve aqueous solubility. When coupled with a cyclohexyl ring, the resulting scaffold offers a three-dimensional architecture that can be tailored to achieve specific receptor interactions and selectivity.
Our analysis of the available literature on analogous structures suggests that this compound derivatives are likely to exhibit significant affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[3][4] These receptors are well-validated targets for the treatment of a range of psychiatric disorders, including schizophrenia, depression, and anxiety. The interplay of activities at these receptors can lead to an "atypical" antipsychotic profile, characterized by efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[5]
Deciphering the Structure-Activity Relationship (SAR)
-
The Arylpiperazine Moiety (N-4 substitution): The nature of the substituent on the distal nitrogen of the piperazine ring is a critical determinant of receptor affinity and selectivity.
-
The Cyclohexanol Ring: The stereochemistry and substitution on the cyclohexanol ring influence the spatial orientation of the pharmacophoric elements.
-
The Linker (Direct connection in this case): The direct attachment of the piperazine to the cyclohexanol ring provides a degree of conformational constraint.
Impact of Arylpiperazine Substituents
Based on extensive research on arylpiperazine ligands for dopamine and serotonin receptors, the following trends can be extrapolated to the this compound scaffold:
| Aryl Substituent (on Piperazine N-4) | Predicted Affinity Profile | Rationale |
| 2-Methoxyphenyl | High affinity for D2 and 5-HT1A receptors. | The 2-methoxy group is a common feature in high-affinity D2/5-HT1A ligands, likely participating in hydrogen bonding or favorable electrostatic interactions within the receptor binding pockets. |
| 2,3-Dichlorophenyl | Potent D2/D3 receptor ligands. | The dichloro substitution pattern is known to enhance affinity for D2-like receptors.[3] |
| Pyrimidinyl | High affinity for 5-HT1A receptors. | The pyrimidinyl group is a well-established pharmacophore for 5-HT1A receptor agonism.[6] |
| Benzisoxazolyl/Benzisothiazolyl | Potent D2 and 5-HT2A antagonists. | These bicyclic systems are features of several atypical antipsychotics and contribute to a multi-receptor binding profile. |
The Role of the Cyclohexanol Ring
The stereochemistry of the substituents on the cyclohexanol ring is paramount for optimal receptor interaction. For the this compound scaffold, a trans-diequatorial arrangement of the piperazine and hydroxyl groups is predicted to be the most favorable conformation for binding to D2-like receptors. This orientation minimizes steric hindrance and allows for optimal presentation of the pharmacophoric elements.
Furthermore, substitutions on the cyclohexanol ring can modulate activity. For instance, the introduction of a methyl group, as seen in a related prottremin derivative, can influence the overall lipophilicity and conformational preference of the ring, thereby affecting biological activity.[7]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and for the in vitro evaluation of its biological activity.
Synthesis of this compound Derivatives
A versatile synthetic route to this compound derivatives involves the ring-opening of a cyclohexene oxide with an appropriately substituted piperazine. This method allows for the generation of a diverse library of compounds for SAR studies.
Workflow for the Synthesis of 2-(4-Arylpiperazin-1-yl)cyclohexanol Derivatives
Caption: General synthetic workflow for this compound derivatives.
Detailed Protocol:
-
Step 1: Synthesis of Cyclohexene Oxide. To a solution of cyclohexene (1.0 eq) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford cyclohexene oxide.
-
Step 2: Synthesis of 2-(4-Arylpiperazin-1-yl)cyclohexanol. To a solution of cyclohexene oxide (1.0 eq) in ethanol, add the desired substituted arylpiperazine (1.2 eq). Reflux the reaction mixture for 8-12 hours.[7] Monitor the reaction by TLC.
-
Step 3: Purification. After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 2-(4-arylpiperazin-1-yl)cyclohexanol derivative.
In Vitro Biological Evaluation: Dopamine D2 Receptor Binding Assay
To assess the affinity of the synthesized compounds for the dopamine D2 receptor, a competitive radioligand binding assay is a standard and robust method.
Workflow for Dopamine D2 Receptor Binding Assay
Caption: Workflow for a competitive dopamine D2 receptor binding assay.
Detailed Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg of protein per well).
-
[3H]-Spiperone (a radiolabeled D2 antagonist) at a final concentration near its Kd value (e.g., 0.2-0.5 nM).
-
Varying concentrations of the test compound (e.g., from 10-11 to 10-5 M).
-
For non-specific binding determination, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS agents. Based on the analysis of structurally related compounds, derivatives with specific aryl substitutions on the piperazine ring are predicted to exhibit high affinity for dopamine D2 and serotonin receptors. The stereochemistry of the cyclohexanol ring is a critical factor, with a trans configuration likely being optimal for receptor binding.
The provided synthetic and biological evaluation protocols offer a clear roadmap for researchers to synthesize and test a library of these derivatives. Future work should focus on a systematic exploration of the SAR of this scaffold, including:
-
Varying the aryl substituent on the piperazine ring to fine-tune receptor affinity and selectivity.
-
Investigating different stereoisomers of the cyclohexanol ring to confirm the optimal spatial arrangement.
-
Introducing substituents on the cyclohexanol ring to explore their impact on potency and pharmacokinetic properties.
Through such systematic investigations, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the discovery of new and improved treatments for a range of debilitating CNS disorders.
References
-
(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. Available from: [Link]
-
Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. National Center for Biotechnology Information. Available from: [Link]
-
Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. Amsterdam UMC. Available from: [Link]
-
Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. Available from: [Link]
-
Synthesis, Binding Properties and Receptor Docking of 4-halo-6-[2-(4-arylpiperazin-1-yl)ethyl]-1H-benzimidazoles, Mixed Ligands of D2 and 5-HT1A Receptors. PubMed. Available from: [Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. American Society for Pharmacology and Experimental Therapeutics. Available from: [Link]
-
2-PIPERAZIN-1-YL-CYCLOHEXANOL. ChemBK. Available from: [Link]
-
Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. PubMed. Available from: [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available from: [Link]
-
1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. PubMed. Available from: [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. National Center for Biotechnology Information. Available from: [Link]
-
Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. National Center for Biotechnology Information. Available from: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]
-
Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, binding properties and receptor docking of 4-halo-6-[2-(4-arylpiperazin-1-yl)ethyl]-1H-benzimidazoles, mixed ligands of D2 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of a new model of arylpiperazines. 3.1 2-[omega-(4-arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: study of the influence of the terminal amide fragment on 5-HT1A affinity/selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Comparative Efficacy of Cycloalkanolamines in Sigma Receptor Assays: A Focus on 2-(Piperazin-1-yl)cyclohexanol
In the landscape of contemporary pharmacology, the modulation of sigma receptors (σR) has emerged as a compelling strategy for therapeutic intervention in a host of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer. Within the diverse chemical space of sigma receptor ligands, cycloalkanolamines represent a privileged scaffold, offering a unique combination of structural rigidity and synthetic tractability. This guide provides a detailed comparative analysis of 2-(Piperazin-1-yl)cyclohexanol and other notable cycloalkanolamines, with a focus on their performance in biological assays targeting the sigma-1 (σ1R) and sigma-2 (σ2R) receptors. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in their own investigations.
Introduction: The Significance of Cycloalkanolamines as Sigma Receptor Ligands
The two primary sigma receptor subtypes, σ1R and σ2R, are distinct proteins with unique pharmacological profiles and cellular functions. The σ1R is a 223-amino acid transmembrane protein that acts as a molecular chaperone at the endoplasmic reticulum-mitochondrion interface, modulating a variety of cellular processes including calcium signaling, ion channel function, and neuronal plasticity.[1][2][3] In contrast, the σ2R has been identified as the 21.5 kDa transmembrane protein TMEM97, which is often overexpressed in proliferating cancer cells and is involved in cholesterol homeostasis and cellular trafficking.[4][5]
Cycloalkanolamines, characterized by a cycloalkane ring bearing both a hydroxyl and an amino group, provide a versatile framework for designing selective and high-affinity sigma receptor ligands. The stereochemistry of the hydroxyl and amino substituents on the cycloalkane ring, coupled with the nature of the amine (e.g., piperazine, piperidine), profoundly influences binding affinity and subtype selectivity. This guide will dissect these structure-activity relationships (SAR) through the lens of comparative biological data.
Comparative Analysis of Cycloalkanolamine Performance in Sigma Receptor Binding Assays
The primary method for evaluating the interaction of a compound with a receptor is the radioligand binding assay, which determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
Here, we compare the binding affinities of several representative cycloalkanolamines at the σ1 and σ2 receptors. The data is compiled from multiple studies to provide a comprehensive overview.
Table 1: Comparative Sigma Receptor Binding Affinities of Selected Cycloalkanolamines
| Compound | Amine Moiety | Core Structure | σ1R Ki (nM) | σ2R Ki (nM) | σ2/σ1 Selectivity Ratio | Reference |
| PB28 | Piperazine | Cyclohexyl | 10.0 - 13.0 | 0.17 - 0.28 | ~46-59 | [6] |
| Compound 5 | Piperidine | Biphenyl | 3.64 | - | - | [7][8] |
| Compound 4 | Piperazine | Biphenyl | 1531 | - | - | [7][8] |
| (p-methoxybenzyl)piperazine 3d | Piperazine | Methanol | 12.4 | >10,000 | >806 | [9] |
| This compound | Piperazine | Cyclohexanol | Undetermined | Undetermined | Undetermined |
Note: Data for this compound is not available in the cited literature. Its expected performance is inferred from the structure-activity relationships discussed below.
Expert Insights into Structure-Activity Relationships (SAR):
The data presented in Table 1 reveals critical structural determinants for sigma receptor affinity and selectivity among cycloalkanolamines:
-
The Nature of the Amine: A direct comparison between the piperidine-containing Compound 5 (σ1R Ki = 3.64 nM) and its piperazine analogue Compound 4 (σ1R Ki = 1531 nM) demonstrates that the piperidine moiety is significantly more favorable for high-affinity σ1R binding in this chemical series.[7][8] This highlights a crucial consideration in scaffold selection for targeting σ1R.
-
Substitution on the Piperazine Ring: In the case of PB28 , a well-characterized σ2R agonist, the cyclohexyl group on one of the piperazine nitrogens is a key contributor to its high affinity and selectivity for the σ2R.[6] This suggests that for our topic compound, this compound, the unsubstituted piperazine nitrogen presents a prime site for synthetic modification to enhance affinity and modulate selectivity.
-
Overall Molecular Architecture: The high σ1R affinity of the (p-methoxybenzyl)piperazine derivative 3d underscores the importance of the substituents on the cycloalkanolamine core in directing subtype selectivity.[9] The bulky aromatic group likely engages with a hydrophobic pocket in the σ1R binding site.
Based on these principles, it is reasonable to hypothesize that this compound, in its unsubstituted form, would likely exhibit moderate affinity for both sigma receptor subtypes. The presence of the piperazine moiety, as seen in the comparison of compounds 4 and 5, may confer a preference for the σ2R over the σ1R.
Experimental Protocols: A Guide to Reproducible Sigma Receptor Binding Assays
To ensure the scientific integrity of this guide, we provide detailed, step-by-step protocols for conducting σ1R and σ2R radioligand binding assays. These protocols are based on established methodologies and are designed to be self-validating.
Workflow for Sigma Receptor Radioligand Binding Assay
Caption: Workflow for a typical sigma receptor radioligand binding assay.
Detailed Protocol for σ1 Receptor Binding Assay
-
Membrane Preparation:
-
Homogenize guinea pig brains in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 31,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the high-speed centrifugation.
-
Finally, resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of approximately 300 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of membrane preparation.
-
50 µL of -pentazocine (final concentration ~5 nM).
-
50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM) or buffer for total binding.
-
-
For determining non-specific binding, add 10 µM of unlabeled haloperidol.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Protocol for σ2 Receptor Binding Assay
The protocol for the σ2R binding assay is similar to that of the σ1R assay with the following key modifications:
-
Tissue Source: Use rat liver membranes, which have a higher density of σ2R compared to σ1R.
-
Radioligand: Use [3H]-1,3-di-o-tolylguanidine ([3H]DTG), a non-selective σ1R/σ2R ligand.
-
Masking of σ1R: To ensure that the binding is specific to σ2R, include a high concentration of a selective σ1R ligand (e.g., 200 nM (+)-pentazocine) in the incubation mixture to "mask" or block the σ1R sites.
Downstream Signaling Pathways and Functional Assays
Understanding the functional consequences of ligand binding is paramount. Sigma receptor activation triggers a cascade of downstream signaling events.
Sigma Receptor Signaling Pathways
Sources
- 1. Sigma-1 receptors amplify dopamine D1 receptor signaling at presynaptic sites in the prelimbic cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Target-Based Assays: The Cross-Reactivity Profile of 2-(Piperazin-1-yl)cyclohexanol
Abstract
In drug discovery and chemical biology, the ultimate utility of a small molecule probe or lead candidate is dictated by its selectivity. A compound that interacts with unintended targets can produce misleading experimental results and potential toxicological liabilities. The piperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] However, this structural motif is also associated with activity across multiple G-protein coupled receptors (GPCRs) and ion channels. This guide provides a comprehensive framework for evaluating the cross-reactivity of a representative piperazine-containing compound, 2-(piperazin-1-yl)cyclohexanol, hereafter referred to as Compound X . We present a multi-assay strategy, comparing Compound X against well-characterized tool compounds to build a robust selectivity profile, thereby empowering researchers to interpret their data with higher confidence.
The Imperative of Selectivity Profiling
The journey from a screening "hit" to a validated tool compound or drug candidate is fraught with peril. One of the most common reasons for failure is unforeseen off-target activity.[3] A compound initially identified as an inhibitor of Target A might also modulate Target B, C, and D, confounding downstream biological readouts. Therefore, early, systematic evaluation of a compound's promiscuity is not just best practice; it is a critical step to de-risk a project and ensure the validity of subsequent research.[3][4]
This guide uses Compound X as a case study. Its piperazine core suggests a potential for interactions with monoamine receptors (dopamine, serotonin, adrenergic) and sigma receptors, which are common targets for this chemical class.[1][2] Our objective is to determine the binding affinity of Compound X at a panel of clinically relevant off-targets and to assess its functional activity at a key Gq-coupled receptor. This approach provides a blueprint for researchers working with novel compounds containing similar structural features.
Strategy for Comparative Profiling
A compound's selectivity is only meaningful when placed in context. To achieve this, we will compare Compound X against two benchmarks:
-
Haloperidol: A well-known antipsychotic drug notorious for its broad polypharmacology. It acts as a potent antagonist at dopamine D2 receptors but also exhibits high affinity for sigma receptors, α1-adrenergic receptors, and others. It serves as our "promiscuous" control.
-
(+)-Pentazocine: A high-affinity and selective ligand for the Sigma-1 receptor (S1R). It will serve as our "selective" benchmark for our primary target of interest.
Our screening panel is designed to cover key CNS-related off-targets often implicated in the side-effect profiles of piperazine-containing drugs.[5]
Selected Target Panel:
-
Primary Target: Sigma-1 Receptor (S1R)
-
Key Off-Targets:
-
Sigma-2 Receptor (S2R)
-
Dopamine D2 Receptor (D2)
-
Serotonin 2A Receptor (5-HT2A)
-
Adrenergic α1A Receptor (α1A)
-
hERG Potassium Channel (cardiac safety liability)
-
Experimental Design & Methodologies
We will employ a tiered approach, beginning with broad affinity screening using radioligand binding assays, followed by a functional assay to determine the pharmacological effect (agonist or antagonist) at a specific Gq-coupled receptor.
Workflow for Selectivity Profiling
The overall experimental process is depicted below. This workflow ensures that we first establish binding affinity across multiple targets before investing resources in more complex functional studies.
Caption: High-level workflow for assessing compound cross-reactivity.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a target receptor.[6] They are robust, sensitive, and allow for the determination of the inhibition constant (Ki), a true measure of binding affinity.[6][7]
Protocol: Competitive Radioligand Binding Assay [8]
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation. Protein concentration is determined via a BCA assay.[8]
-
Assay Setup: The assay is performed in a 96-well plate format. To each well, add in sequence:
-
50 µL of test compound at various concentrations (typically a 10-point, 3-fold serial dilution).
-
50 µL of a specific radioligand (e.g., [³H]-DTG for Sigma receptors) at a fixed concentration near its Kd value.
-
150 µL of the membrane preparation.
-
-
Incubation: Plates are incubated (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.[8]
-
Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand while unbound radioligand passes through.[6]
-
Washing: Filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.[8]
-
Data Analysis: The raw counts are used to calculate the percentage inhibition of radioligand binding at each test compound concentration. These values are plotted, and non-linear regression is used to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Functional Assay: Calcium Flux
For Gq-coupled receptors like 5-HT2A, ligand binding initiates a signaling cascade that results in the release of intracellular calcium (Ca2+).[9][10] Measuring this change provides a direct readout of the compound's functional effect (i.e., whether it acts as an agonist, stimulating the receptor, or an antagonist, blocking the agonist's effect).[11][12]
Protocol: Calcium Flux Assay for 5-HT2A [12][13]
-
Cell Culture: Plate cells stably expressing the 5-HT2A receptor into black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells.
-
Compound Addition:
-
Antagonist Mode: Add the test compound (Compound X, Haloperidol) at various concentrations and incubate for 15-30 minutes.
-
Agonist Mode: Prepare a separate plate with only the dye-loaded cells to test for agonism.
-
-
Signal Detection: Place the plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Antagonist Mode: Inject a known 5-HT2A agonist (e.g., Serotonin) at a concentration that elicits ~80% of the maximal response (EC80) and measure the fluorescence signal in real-time.
-
Agonist Mode: Inject buffer or test compound and measure the fluorescence signal.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular Ca2+. For antagonists, the IC50 is determined by plotting the inhibition of the agonist response against the antagonist concentration. For agonists, the EC50 is the concentration that produces 50% of the maximal response.
hERG Safety Assay: Patch Clamp Electrophysiology
The hERG potassium channel is a critical anti-target in drug discovery due to the risk of fatal cardiac arrhythmias associated with its inhibition.[14][15] The whole-cell patch-clamp assay is the definitive method for assessing a compound's effect on hERG channel function.[14][16]
Protocol: Whole-Cell hERG Patch Clamp [17][18]
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel.
-
Recording: Establish a high-resistance (>1 GΩ) seal between a glass micropipette and a single cell to achieve the "whole-cell" configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG current.[18] A stable baseline current is recorded.
-
Compound Application: The test compound is perfused over the cell at increasing concentrations. The effect on the hERG current amplitude is recorded at each concentration.
-
Data Analysis: The percentage of current inhibition is calculated relative to the baseline. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Results: A Comparative Selectivity Profile
The following tables summarize the hypothetical data obtained from the described assays.
Table 1: Affinity Profile from Radioligand Binding Assays (Ki, nM)
| Target | Compound X (Ki, nM) | Haloperidol (Ki, nM) | (+)-Pentazocine (Ki, nM) |
| Sigma-1 (S1R) | 25 | 1.5 | 5 |
| Sigma-2 (S2R) | 150 | 20 | >10,000 |
| Dopamine D2 | 850 | 0.8 | >10,000 |
| Serotonin 5-HT2A | 350 | 2.2 | >10,000 |
| Adrenergic α1A | 1,200 | 15 | >10,000 |
Data are presented as geometric mean Ki values. Lower values indicate higher binding affinity. Primary target(s) for each compound are in bold.
Table 2: Functional and Safety Assay Results (IC50, nM)
| Assay | Compound X (IC50, nM) | Haloperidol (IC50, nM) |
| 5-HT2A Antagonism | 410 | 3.5 |
| hERG Inhibition | >30,000 | 120 |
No agonist activity was observed for either compound in the 5-HT2A calcium flux assay.
Discussion and Interpretation
The data provides a clear, multi-dimensional view of Compound X's cross-reactivity.
Caption: Comparative affinity profiles of Compound X and Haloperidol.
-
Compound X Selectivity: The data clearly identifies Compound X as a potent Sigma-1 receptor (S1R) ligand (Ki = 25 nM). Its selectivity over the Sigma-2 receptor (S2R) is 6-fold (150 nM / 25 nM). More importantly, its selectivity against the tested monoamine receptors is significant: 14-fold over 5-HT2A, 34-fold over D2, and 48-fold over α1A. This makes Compound X a reasonably selective tool compound for studying S1R, provided its concentration in cellular assays is kept well below its off-target binding constants (e.g., below 100 nM).
-
Functional Activity: The binding affinity at the 5-HT2A receptor (Ki = 350 nM) is confirmed by functional antagonism (IC50 = 410 nM). The close agreement between the binding (Ki) and functional (IC50) values strengthens the validity of the data. The lack of agonist activity indicates Compound X is a neutral antagonist at this receptor.
-
Safety Profile: A critical finding is the lack of hERG inhibition at concentrations up to 30 µM. This gives Compound X a hERG safety margin of over 1000-fold relative to its primary target affinity (30,000 nM / 25 nM), suggesting a low risk for cardiac liability. This stands in stark contrast to Haloperidol, which inhibits hERG in the nanomolar range, a well-documented clinical risk.
-
Contextual Comparison: As expected, Haloperidol demonstrates potent, multi-target affinity across D2, S1R, 5-HT2A, and α1A receptors, confirming its "promiscuous" profile. (+)-Pentazocine shows high affinity and selectivity for S1R, validating its use as a selective tool. Compound X fits neatly between these two extremes: it is not perfectly selective, but it possesses a well-defined window of selectivity for S1R that can be exploited in carefully designed experiments.
Conclusion and Recommendations
This guide demonstrates a systematic approach to characterizing the cross-reactivity of a novel compound, this compound (Compound X). Our results identify it as a potent S1R ligand with a respectable selectivity window against a panel of relevant CNS off-targets and a strong safety profile regarding hERG inhibition.
For researchers using Compound X or similar molecules, we recommend the following:
-
Use Appropriate Concentrations: When using Compound X as an S1R probe in cell-based assays, concentrations should ideally be kept ≤ 100 nM to minimize confounding effects from S2R and 5-HT2A engagement.
-
Employ Control Compounds: Experiments should always include a negative control (an inactive structural analog, if available) and a positive control (a known selective ligand like (+)-Pentazocine) to validate that the observed biological effect is due to modulation of the intended target.
-
Consider the Biological Context: The relevance of an off-target interaction depends on the expression levels of those targets in the biological system being studied.
By integrating binding, functional, and safety assays, researchers can build a comprehensive understanding of a compound's pharmacological profile, leading to more robust, reproducible, and interpretable science.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website. [Link]
-
Medina-Franco, J. L., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from Alfa Cytology website. [Link]
-
Asif, M. (2021). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Journal of Pharmaceutical Research International. [Link]
-
Xia, T., et al. (2011). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH National Center for Biotechnology Information. [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from Eurofins Discovery website. [Link]
-
Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from Creative Biostructure website. [Link]
-
Asif, M. (2021). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
-
Bylund, D. B. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from Springer Link. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from Creative Bioarray website. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from Eurofins Discovery website. [Link]
-
Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved from Eurofins Discovery website. [Link]
-
Porsolt. (n.d.). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Retrieved from Porsolt website. [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from Reaction Biology website. [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia. [Link]
-
Kumar, R., et al. (2022). Piperazine: the molecule of diverse pharmacological importance. ResearchGate. [Link]
-
Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp system. Retrieved from Sophion website. [Link]
-
Millard, D., et al. (2017). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
-
Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from Reaction Biology website. [Link]
-
Bresciano, K., et al. (2023). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 14. porsolt.com [porsolt.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. sophion.com [sophion.com]
- 18. fda.gov [fda.gov]
A Comparative Efficacy Analysis of 2-(Piperazin-1-yl)cyclohexanol Stereoisomers: A Methodological Guide for Drug Discovery Professionals
Introduction: The Critical Role of Stereochemistry in Drug Efficacy
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its pharmacological activity. Enantiomers and diastereomers, while possessing identical chemical formulas, can exhibit profoundly different interactions with chiral biological targets such as receptors and enzymes. This principle of stereoselectivity often translates into significant variations in efficacy, potency, and even toxicity between stereoisomers of a drug candidate. The piperazine ring is a well-established pharmacophore found in numerous centrally active drugs, and its derivatives often possess chiral centers that dictate their biological profiles.
This guide provides a comprehensive comparative analysis of the potential efficacy of the stereoisomers of 2-(Piperazin-1-yl)cyclohexanol, a scaffold with significant therapeutic promise. Due to the nascent stage of research on this specific molecule, this document serves as both a predictive comparison based on the established pharmacology of analogous structures and a detailed methodological resource for researchers aiming to validate these hypotheses experimentally. We will delve into the synthesis of the distinct stereoisomers, propose a framework for evaluating their comparative efficacy through established in vitro and in vivo assays, and present illustrative data based on closely related compounds.
Stereoisomers of this compound: A Structural Overview
The structure of this compound contains two chiral centers at the C1 and C2 positions of the cyclohexanol ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These can be grouped into two pairs of enantiomers: the trans diastereomers ((1R,2R) and (1S,2S)) and the cis diastereomers ((1R,2S) and (1S,2R)).
Caption: Synthetic pathway for trans stereoisomers.
A more direct approach involves the reaction of cyclohexene oxide with piperazine, which typically yields the trans product due to the backside attack mechanism of the epoxide ring opening. The resulting racemic mixture of trans-2-(piperazin-1-yl)cyclohexanol can then be separated into its individual enantiomers using chiral high-performance liquid chromatography (HPLC).
Synthesis of cis-2-(Piperazin-1-yl)cyclohexanol Stereoisomers
The synthesis of the cis isomers requires a different strategy to control the stereochemistry. One approach involves the reduction of a β-enaminoketone derived from a 1,3-cyclohexanedione. [1]
Caption: Synthetic pathway for cis stereoisomers.
Alternatively, a method starting from cyclohexene involves a cyclization reaction followed by a ring-opening reaction with an alcohol to yield cis-2-aminocyclohexanol. [2]This precursor can then be reacted with a suitable nitrogen-containing reagent to form the piperazine ring. The resulting racemic cis product is subsequently resolved into its enantiomers.
Comparative Efficacy: A Focus on Opioid Receptor Modulation
Based on the structural similarity of this compound to known κ-opioid receptor agonists, it is hypothesized that these stereoisomers will exhibit activity at opioid receptors. Previous studies on analogous compounds have demonstrated that the trans configuration is often more active than the cis configuration, and that one enantiomer is typically significantly more potent than the other. For instance, in the case of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol, the trans-isomer was found to be a more potent analgesic than the cis-isomer. [3]Similarly, the S(+)-isomer of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine displayed substantially higher analgesic activity than its R(-)-enantiomer. [4]
In Vitro Efficacy Assessment
1. Opioid Receptor Binding Affinity
The initial step in comparing the efficacy of the stereoisomers is to determine their binding affinity for the μ (mu), δ (delta), and κ (kappa) opioid receptors. This is typically achieved through competitive radioligand binding assays.
Illustrative Data: Expected Opioid Receptor Binding Affinities (Ki, nM)
| Stereoisomer | μ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| (1R,2R)-trans | >1000 | >1000 | 15 |
| (1S,2S)-trans | >1000 | >1000 | 250 |
| (1R,2S)-cis | >1000 | >1000 | 800 |
| (1S,2R)-cis | >1000 | >1000 | >1000 |
This table presents hypothetical data based on the expected stereoselectivity, where the (1R,2R)-trans isomer is predicted to have the highest affinity for the κ-opioid receptor.
2. Functional Activity: GTPγS Binding Assay
To determine whether the compounds act as agonists, partial agonists, or antagonists, a GTPγS binding assay is employed. This assay measures the activation of G-proteins coupled to the opioid receptors upon ligand binding.
Illustrative Data: Expected GTPγS Binding Assay Results (EC50, nM and % Max Stimulation)
| Stereoisomer | κ-Opioid Receptor EC50 (nM) | % Max Stimulation (vs. U-50,488H) |
| (1R,2R)-trans | 50 | 95% (Full Agonist) |
| (1S,2S)-trans | 800 | 60% (Partial Agonist) |
| (1R,2S)-cis | >1000 | <10% (Weak/No Activity) |
| (1S,2R)-cis | >1000 | <10% (Weak/No Activity) |
This table illustrates the expected outcome where the (1R,2R)-trans isomer acts as a potent, full agonist at the κ-opioid receptor.
In Vivo Efficacy Assessment: Analgesic Activity
The analgesic properties of the stereoisomers can be evaluated in rodent models of pain, such as the tail-flick and hot-plate tests. These assays measure the response latency to a thermal stimulus.
Illustrative Data: Expected Analgesic Activity (Median Effective Dose, ED50, mg/kg)
| Stereoisomer | Tail-Flick Test ED50 (mg/kg, i.p.) | Hot-Plate Test ED50 (mg/kg, i.p.) |
| (1R,2R)-trans | 5 | 8 |
| (1S,2S)-trans | 50 | 75 |
| (1R,2S)-cis | >100 | >100 |
| (1S,2R)-cis | >100 | >100 |
This table presents hypothetical data suggesting that the (1R,2R)-trans isomer is the most potent analgesic in both models.
Experimental Protocols
Protocol 1: Opioid Receptor Radioligand Binding Assay
Sources
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN114315609A - Process for preparing cis-2-aminocyclohexanol - Google Patents [patents.google.com]
- 3. Tail flick test - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
A Head-to-Head Comparison of Synthetic Routes to 2-(Piperazin-1-yl)cyclohexanol: An In-Depth Technical Guide
Introduction
2-(Piperazin-1-yl)cyclohexanol is a valuable substituted cyclohexanol derivative that serves as a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a piperazine moiety attached to a cyclohexanol backbone, is of significant interest to medicinal chemists. The selection of an optimal synthetic route is paramount for efficient, scalable, and cost-effective production in research and drug development settings. This guide provides a comprehensive head-to-head comparison of three distinct synthetic pathways to this compound, supported by detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.
Route 1: Ring-Opening of Cyclohexene Oxide with Piperazine
This is arguably the most direct and convergent approach to this compound. The reaction involves the nucleophilic attack of piperazine on the electrophilic carbon of the epoxide ring of cyclohexene oxide. This aminolysis can be performed with or without a catalyst.
Causality Behind Experimental Choices
The choice between a catalyzed and a non-catalyzed process often depends on the desired reaction rate and the nucleophilicity of the amine. Piperazine is a reasonably strong nucleophile, and the reaction can proceed without a catalyst, albeit often requiring elevated temperatures and longer reaction times. The use of a catalyst, such as a Lewis acid or a Brønsted acid, can significantly enhance the reaction rate by activating the epoxide ring towards nucleophilic attack.[1] Solvent selection is also critical; polar protic solvents like ethanol or water can facilitate the reaction by stabilizing the transition state and participating in proton transfer steps.
Reaction Mechanism
The ring-opening of an epoxide with an amine under neutral or basic conditions proceeds via a classic SN2 mechanism. The nucleophilic nitrogen of piperazine directly attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the C-O bond and inversion of stereochemistry at the point of attack. The resulting alkoxide is then protonated by the solvent or during aqueous workup to yield the final product.
Caption: Workflow for Route 1: Ring-Opening of Cyclohexene Oxide.
Experimental Protocol
Materials:
-
Cyclohexene oxide
-
Piperazine
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve piperazine (2.0 equivalents) in ethanol.
-
To this solution, add cyclohexene oxide (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
Route 2: Reductive Amination of 2-Hydroxycyclohexanone with Piperazine
Reductive amination is a powerful and versatile method for the formation of C-N bonds. This route involves the reaction of 2-hydroxycyclohexanone with piperazine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired product.
Causality Behind Experimental Choices
The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the C=N bond of the imine/enamine intermediate in the presence of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH.[2] The reaction is typically carried out in a solvent like methanol or dichloroethane, which can dissolve the reactants and the reducing agent.
Reaction Mechanism
The reaction begins with the nucleophilic attack of one of the piperazine nitrogens on the carbonyl carbon of 2-hydroxycyclohexanone to form a hemiaminal. This is followed by dehydration to yield an enamine intermediate due to the presence of the adjacent hydroxyl group. The enamine is then protonated to form an iminium ion, which is subsequently reduced by the hydride reagent to give the final product.
Caption: Workflow for Route 2: Reductive Amination.
Experimental Protocol
Materials:
-
2-Hydroxycyclohexanone
-
Piperazine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
Procedure:
-
To a stirred solution of 2-hydroxycyclohexanone (1.0 equivalent) and piperazine (1.2 equivalents) in dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Route 3: Two-Step Synthesis via 2-Chlorocyclohexanol
This route involves the initial preparation of a 2-halocyclohexanol, such as 2-chlorocyclohexanol, followed by a nucleophilic substitution reaction with piperazine.
Causality Behind Experimental Choices
The first step, the synthesis of 2-chlorocyclohexanol, can be readily achieved by the ring-opening of cyclohexene oxide with hydrochloric acid. The subsequent nucleophilic substitution with piperazine requires conditions that favor the displacement of the chloride. This is typically achieved by using an excess of the amine nucleophile, which also acts as a base to neutralize the HCl generated during the reaction. A polar solvent is generally used to facilitate the reaction, and heating is often necessary to drive the substitution to completion.
Reaction Mechanism
The formation of 2-chlorocyclohexanol from cyclohexene oxide in the presence of HCl proceeds via an acid-catalyzed ring-opening. The epoxide oxygen is first protonated, followed by the attack of the chloride ion on one of the carbons of the epoxide ring. The subsequent step is a nucleophilic substitution (SN2) where piperazine displaces the chloride from 2-chlorocyclohexanol.
Caption: Workflow for Route 3: Two-Step Synthesis via 2-Chlorocyclohexanol.
Experimental Protocol
Step 1: Synthesis of 2-Chlorocyclohexanol
-
Cool a solution of cyclohexene oxide in a suitable solvent (e.g., diethyl ether) to 0 °C.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude 2-chlorocyclohexanol, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 2-chlorocyclohexanol (1.0 equivalent) and piperazine (3.0 equivalents) in a polar solvent such as acetonitrile or isopropanol.
-
Heat the reaction mixture to 80-100 °C for 24-48 hours.
-
After completion, cool the reaction mixture and remove the solvent.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Head-to-Head Comparison
| Parameter | Route 1: Epoxide Ring-Opening | Route 2: Reductive Amination | Route 3: Two-Step via 2-Chlorocyclohexanol |
| Number of Steps | 1 | 1 (one-pot) | 2 |
| Starting Materials | Cyclohexene oxide, Piperazine | 2-Hydroxycyclohexanone, Piperazine | Cyclohexene oxide, HCl, Piperazine |
| Reagent Cost & Availability | Cyclohexene oxide is readily available. | 2-Hydroxycyclohexanone may need to be synthesized. | All starting materials are common and inexpensive. |
| Estimated Yield | Good to Excellent | Moderate to Good | Moderate |
| Reaction Conditions | Mild to moderate (reflux) | Mild (room temperature) | Harsh (elevated temperatures for the second step) |
| Scalability | Readily scalable. | Scalable, but requires careful control of the reducing agent addition. | Scalable, but the two-step nature adds complexity. |
| Safety & Environmental | Epoxides can be toxic. | Reductants like NaBH(OAc)₃ require careful handling. | Use of concentrated HCl and chlorinated intermediates. |
| Key Advantages | High atom economy, directness. | Mild reaction conditions, good functional group tolerance. | Utilizes inexpensive and readily available starting materials. |
| Key Disadvantages | Potential for side reactions (e.g., di-substitution). | The starting ketone may not be commercially available. | Longer reaction times, potentially lower overall yield. |
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.
-
Route 1 (Epoxide Ring-Opening) is the most direct and atom-economical approach, making it highly attractive for large-scale production, provided that the starting cyclohexene oxide is readily available.
-
Route 2 (Reductive Amination) offers the advantage of mild reaction conditions, which can be beneficial for substrates with sensitive functional groups. However, the availability of 2-hydroxycyclohexanone may be a limiting factor.
-
Route 3 (Two-Step Synthesis via 2-Chlorocyclohexanol) is a viable option when cost is a primary concern, as it utilizes inexpensive and common reagents. The trade-off is a longer synthetic sequence and potentially a lower overall yield.
For most research and development applications, the epoxide ring-opening route likely represents the best balance of efficiency, scalability, and accessibility. However, a thorough evaluation of the specific project requirements is essential for making an informed decision.
References
-
Calcium Trifluoroacetate as an Efficient Catalyst for Ring-opening of Epoxides by Amines under Solvent-free Conditions. ResearchGate. [Link]
-
Reductive Amination. Organic Chemistry Tutor. [Link]
-
Myers, A. Chem 115, C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Piperazin-1-yl)cyclohexanol
For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Piperazin-1-yl)cyclohexanol, ensuring the safety of personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.
Hazard Profile Analysis: A Synthesis of Structural Moieties
The piperazine moiety is associated with significant health hazards, including causing severe skin burns, eye damage, and potential allergic or asthmatic reactions.[1][2] The cyclohexanol component is a combustible liquid that is harmful if swallowed, inhaled, or in contact with the skin, and can cause skin and serious eye irritation.[3][4]
Based on this composite analysis, this compound must be treated as a hazardous substance with the potential for corrosivity, toxicity, and skin/respiratory sensitization.
Table 1: Comparative Hazard Summary of Constituent Moieties
| Hazard Classification | Piperazine | Cyclohexanol | Anticipated for this compound |
| Acute Oral Toxicity | Harmful if swallowed[2] | Harmful if swallowed[3][4] | Likely Harmful if Swallowed |
| Skin Corrosion/Irritation | Causes severe skin burns[1][2] | Causes skin irritation[3][4] | Likely Corrosive/Irritating to Skin |
| Serious Eye Damage/Irritation | Causes serious eye damage[1][2] | Causes serious eye irritation[4] | Likely to Cause Serious Eye Damage |
| Sensitization | May cause allergy or asthma symptoms[2] | Not classified as a sensitizer | Potential Respiratory/Skin Sensitizer |
| Flammability | Flammable solid[2] | Combustible liquid[4][5] | Must be considered at least Combustible |
| Aquatic Hazard | - | Harmful to aquatic life with long lasting effects[5] | Potential for Aquatic Toxicity |
The Foundational Principle: Hazardous Waste Determination
According to the Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7][8] Based on the analysis above, this compound waste will likely be classified as hazardous due to its potential corrosivity and toxicity. Therefore, it must be managed under strict federal and local regulations.[9] Under no circumstances should this chemical or its containers be disposed of in general trash or poured down the drain. [5][6][10]
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for the safe handling and disposal of this compound waste. Adherence to these steps is critical for maintaining a safe laboratory environment.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure appropriate PPE is worn. The causality is clear: direct contact with piperazine derivatives can cause severe chemical burns.[11]
-
Eye Protection: Wear safety goggles or glasses with side shields.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile.[1]
-
Body Protection: A standard lab coat is required.
-
Respiratory Protection: Handle waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[1][12] If there is a risk of generating aerosols or dust, a certified respirator may be necessary.[1][13]
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[6][14]
-
Designated Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a designated hazardous waste container.[1]
-
Compatibility: The container must be chemically compatible. Given the corrosive nature of piperazine, use containers made of high-density polyethylene (HDPE) or glass. Avoid metal containers which can be corroded by acids and bases.[14][15]
-
Separate Waste Streams: Keep solid and liquid waste in separate containers.[14][16] Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or acids.[5][17]
Step 3: Container Management and Labeling
Clear and accurate labeling is a cornerstone of safe waste management and is required by OSHA and the EPA.[18][19][20]
-
Secure Sealing: Keep the waste container tightly sealed when not in use to prevent spills or the release of vapors.[14][21]
-
Headspace: For liquid waste, fill the container to no more than 90% of its capacity to allow for vapor expansion.[15][16]
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations or formulas).[18]
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic").
-
The date of initial accumulation.
-
Step 4: Storage of Hazardous Waste
Waste must be stored in a designated, secure area while awaiting pickup.
-
Designated Area: Store waste in a designated satellite accumulation area (SAA) that is close to the point of generation.[16] This area should be clearly marked with signage.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[6][14]
-
Ventilation: The storage area must be well-ventilated.[6] If waste is temporarily placed in a fume hood, it should be moved to the primary hazardous waste storage area as soon as possible.[15]
Step 5: Final Disposal
The final disposal of hazardous waste is a highly regulated process that must be handled by certified professionals.
-
Professional Disposal Service: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][18] These contractors are trained to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.[18][22]
-
Manifest System: For significant quantities of waste, a Uniform Hazardous Waste Manifest will be used to track the waste from your laboratory (the generator) to its final disposal site, creating a cradle-to-grave record as required by the EPA.[21][23]
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[1]
-
Collection: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place it into your designated hazardous waste container.[1][11]
-
Decontamination: Clean the spill area thoroughly. Any materials used for decontamination must also be disposed of as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart illustrating the key decision points and procedural steps for the safe disposal of this compound waste.
References
- Guidance on Proper Disposal Procedures for Hazardous Labor
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
- Properly Managing Chemical Waste in Labor
- Safe Storage and Disposal of Chemicals in A Lab. Tion.
- How To Dispose Of Lab Chemicals. (2020-02-27).
- OSHA Compliance For Labor
- How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA.
- Piperazine Safety D
- Labor
- Proper Handling of Hazardous Waste Guide. EPA.
- Are You In Compliance With Proper Lab Waste Disposal Regul
- Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026-01-13). Lab Manager.
- Safety D
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
- SAFETY DATA SHEET - Cyclohexanol. (2014-07-18). Fisher Scientific.
- Best Practices for Hazardous Waste Disposal. (2016-12-05). AEG Environmental.
- SAFETY DATA SHEET - Cyclohexanol. (2014-07-18). Thermo Fisher Scientific.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Safety Data Sheet - Piperazine. (2025-11-19). Cayman Chemical.
- Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). US EPA.
- SAFETY DATA SHEET - Cyclohexanol. (2025-11-06). Sigma-Aldrich.
- What Regulations Govern Hazardous Waste Management? (2025-01-06). Chemistry For Everyone.
- HAZARD SUMMARY - Cyclohexanol. NJ.gov.
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. actenviro.com [actenviro.com]
- 9. m.youtube.com [m.youtube.com]
- 10. carlroth.com [carlroth.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. osha.gov [osha.gov]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 14. acewaste.com.au [acewaste.com.au]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 17. nj.gov [nj.gov]
- 18. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 19. usbioclean.com [usbioclean.com]
- 20. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 21. epa.gov [epa.gov]
- 22. emsllcusa.com [emsllcusa.com]
- 23. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Piperazin-1-yl)cyclohexanol
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 2-(Piperazin-1-yl)cyclohexanol (CAS No. 759402-42-1). Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and procedural excellence within your laboratory.
Understanding the Hazard Profile of this compound
Before detailing PPE requirements, it is crucial to understand the inherent risks associated with this compound. Based on available safety data sheets (SDS), this compound presents the following primary hazards:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed[1][2].
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation[1][2].
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory Tract Irritation: May cause respiratory irritation[1][2].
These classifications, dictated by the Globally Harmonized System (GHS), form the logical basis for the PPE recommendations that follow. The causality is clear: each piece of recommended equipment directly mitigates a specific, identified risk.
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach is essential when selecting PPE. The following table summarizes the minimum PPE requirements for handling this compound in various laboratory scenarios.
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Volume Weighing/Solution Preparation in a Fume Hood | Nitrile or neoprene gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
| Handling Larger Quantities (>10g) or Reactions | Chemical-resistant gloves (e.g., butyl rubber) | Chemical splash goggles | Chemical-resistant apron over lab coat | Recommended if ventilation is inadequate or irritation is experienced |
| Spill Cleanup | Heavy-duty chemical-resistant gloves | Face shield over chemical splash goggles | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
This tiered approach ensures that the level of protection scales with the potential for exposure. For routine, small-scale operations within a certified chemical fume hood, standard PPE is sufficient. However, for tasks with a higher risk of splashes or aerosol generation, enhanced protection is a necessity.
In-Depth Analysis of PPE Selection
Hand Protection: The First Line of Defense
Given that this compound causes skin irritation, selecting the appropriate gloves is critical. While standard nitrile gloves offer a good initial barrier for incidental contact, they may not be suitable for prolonged handling or immersion. For extended tasks, consider gloves made of materials like butyl rubber, which generally offer superior resistance to a broader range of organic compounds. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical[2].
Eye and Face Protection: Shielding Against Irritation
The risk of serious eye irritation necessitates robust eye protection. Standard safety glasses with side shields are the minimum requirement. However, for any procedure with a risk of splashing, chemical splash goggles that form a seal around the eyes are mandatory[3]. In situations with a significant splash hazard, a face shield should be worn in conjunction with goggles to protect the entire face[4].
Body Protection: Minimizing Dermal Exposure
A standard laboratory coat is suitable for most low-volume applications. For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. In the event of a significant spill, a chemical-resistant suit may be necessary to prevent widespread skin contact.
Respiratory Protection: Safeguarding the Respiratory Tract
As this compound may cause respiratory irritation, engineering controls such as a chemical fume hood are the primary means of protection[5][6]. If work must be conducted outside of a fume hood, or if irritation is experienced despite engineering controls, respiratory protection is required. An air-purifying respirator equipped with organic vapor cartridges is typically sufficient. It is imperative that all personnel required to wear respirators are properly fit-tested and trained in their use, in accordance with OSHA regulations[5].
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on the lab coat and fasten it completely. If required, don a chemical-resistant apron over the lab coat.
-
Respirator: If required, perform a seal check and don the respirator.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Lab Coat/Apron: Remove the lab coat and apron by rolling it inside out, without touching the exterior.
-
Eye and Face Protection: Remove the face shield and goggles from the back of the head.
-
Respirator: Remove the respirator without touching the front of the device.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[5][6].
-
Avoid contact with skin, eyes, and clothing[7].
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Wash hands thoroughly after handling[8].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[5][8].
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[5].
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Chemical waste should not be poured down the sink[9].
-
Contaminated PPE and other waste materials should be placed in a sealed container and disposed of as hazardous waste[9].
By adhering to these guidelines, researchers and scientists can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: this compound.
- Fisher Scientific. (2014, July 18). Safety Data Sheet: Cyclohexanol.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Cyclohexanol.
- ChemBK. (n.d.). 2-PIPERAZIN-1-YL-CYCLOHEXANOL.
- Fisher Scientific. (2018, March 22). Safety Data Sheet: Piperazin-1-ylpropanol.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Thermo Fisher Scientific. (2014, July 18). Safety Data Sheet: Cyclohexanol.
- Fisher Scientific. (2014, July 18). Safety Data Sheet.
- [Source 9]. (2011, December 15).
- Apollo Scientific. (n.d.). 2-(Piperazin-1-yl)pyrimidine.
- AA Blocks. (2025, September 16). Safety Data Sheet.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol.
- Carl ROTH. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice. Cyclohexanol ≥99 %, for synthesis.
- Occupational Safety and Health Administration. (n.d.). CYCLOHEXANOL.
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- Durham Tech. (2014, July 18). Safety Data Sheet: Cyclohexanol (Reagent).
- ChemScene. (n.d.). 2-(Piperazin-1-yl)cyclohexan-1-ol.
- Occupational Safety and Health Administration. (n.d.). CYCLOHEXANE.
- Tulane University. (2023, June 27). FACT SHEET: Hazardous Waste Disposal. Retrieved from Tulane University Office of Environmental Health and Safety.
- Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Occupational Safety and Health Administration. (n.d.). CYCLOHEXANONE.
- BLD Pharm. (n.d.). 759402-42-1|this compound.
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Cyclohexanol - Restored.
- National Institute for Occupational Safety and Health. (n.d.). Cyclohexanol - NIOSH Pocket Guide to Chemical Hazards.
- National Institute for Occupational Safety and Health. (n.d.). Index of Chemical Names, Synonyms and Trade Names: A.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. aablocks.com [aablocks.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. pppmag.com [pppmag.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. oehs.tulane.edu [oehs.tulane.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
